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  • Product: 5-(Methylamino)picolinonitrile
  • CAS: 1256806-82-2

Core Science & Biosynthesis

Foundational

5-(Methylamino)picolinonitrile: A Comprehensive Technical Guide to Its Physical Properties

Aimed at Researchers, Scientists, and Drug Development Professionals Foreword In the intricate world of chemical research and pharmaceutical development, a comprehensive understanding of a compound's physical properties...

Author: BenchChem Technical Support Team. Date: February 2026

Aimed at Researchers, Scientists, and Drug Development Professionals

Foreword

In the intricate world of chemical research and pharmaceutical development, a comprehensive understanding of a compound's physical properties is the bedrock upon which successful innovation is built. These properties govern a molecule's behavior from synthesis to application, influencing reaction kinetics, purification strategies, formulation efficacy, and ultimately, its biological activity. This technical guide provides an in-depth exploration of 5-(Methylamino)picolinonitrile, a substituted pyridine derivative of increasing interest in medicinal chemistry. Our goal is to present not just a collection of data, but a cohesive narrative that links the empirical properties of this compound to its underlying molecular structure. The experimental protocols detailed herein are presented with a focus on their scientific rationale, empowering researchers to not only reproduce these findings but also to adapt and troubleshoot with a deep understanding of the core principles.

Chemical Identity and Structure

5-(Methylamino)picolinonitrile, with the chemical formula C₇H₇N₃, is a heterocyclic compound featuring a pyridine ring scaffold. The systematic IUPAC name for this compound is 5-(methylamino)pyridine-2-carbonitrile. The molecule's architecture is characterized by a nitrile group (-C≡N) at the 2-position and a methylamino group (-NHCH₃) at the 5-position of the pyridine ring. This arrangement of an electron-withdrawing nitrile group and an electron-donating methylamino group creates a unique electronic profile that significantly influences the compound's physical and chemical properties. The primary Chemical Abstracts Service (CAS) registry number for this compound is 1256806-82-2, with 1423030-97-7 also being associated with it in some supplier databases.

Molecular Structure of 5-(Methylamino)picolinonitrile

Figure 1: 2D chemical structure of 5-(Methylamino)picolinonitrile.

Tabulated Physical Properties

The following table summarizes the key physical properties of 5-(Methylamino)picolinonitrile, compiled from various chemical supplier databases. It is important for researchers to note that slight variations in these properties can occur due to differences in purity and crystalline form.

PropertyValueSource(s)
Molecular Weight 133.15 g/mol [1]
Appearance Solid, crystalline powder
Melting Point 154 - 158 °C
Boiling Point Not available (presumed to decompose)
Solubility Soluble in methanol and chloroform
CAS Number 1256806-82-2[1][2][3][4]

Experimental Determination of Physical Properties

This section outlines the standard laboratory protocols for the determination of the primary physical properties of 5-(Methylamino)picolinonitrile. The rationale behind each step is explained to provide a deeper understanding of the experimental design.

Melting Point Determination

Causality: The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range (typically 1-2 °C) is characteristic of a pure compound. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.

Methodology:

  • Sample Preparation: A small quantity of 5-(Methylamino)picolinonitrile is finely ground to a powder to ensure uniform packing and heat transfer.

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample and tapped gently to pack the solid to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in a calibrated melting point apparatus. The temperature is increased at a rate of 1-2 °C per minute near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is the completion of melting.

Self-Validation: The accuracy of the melting point apparatus should be regularly verified using certified standards with known melting points. Multiple determinations for the sample should be conducted to ensure reproducibility.

Qualitative Solubility Assessment

Causality: The solubility of a compound is dictated by the principle of "like dissolves like." The polarity and hydrogen bonding capabilities of both the solute and the solvent determine the extent of dissolution. Understanding a compound's solubility is crucial for selecting appropriate solvents for reactions, purification, and formulation.

Methodology:

  • Sample Preparation: A small, consistent amount (e.g., 10 mg) of 5-(Methylamino)picolinonitrile is placed into a series of test tubes.

  • Solvent Addition: A fixed volume (e.g., 1 mL) of various solvents (e.g., water, methanol, ethanol, acetone, chloroform, ethyl acetate, hexane) is added to each test tube.

  • Agitation: Each test tube is vigorously agitated (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes) to facilitate dissolution.

  • Observation: The samples are visually inspected and classified as soluble (forms a clear solution), partially soluble (some solid remains), or insoluble (no apparent dissolution).

Workflow for Qualitative Solubility Testing

G start Start weigh Weigh ~10 mg of 5-(Methylamino)picolinonitrile start->weigh dispense Dispense into separate test tubes weigh->dispense add_solvent Add 1 mL of test solvent dispense->add_solvent agitate Vortex for 1-2 minutes add_solvent->agitate observe Visually inspect for dissolution agitate->observe classify Classify Solubility observe->classify soluble Soluble classify->soluble Clear solution partially_soluble Partially Soluble classify->partially_soluble Some solid remains insoluble Insoluble classify->insoluble No visible change end End soluble->end partially_soluble->end insoluble->end

Figure 2: A flowchart illustrating the process for the qualitative assessment of solubility.

Expected Spectroscopic Characterization

While experimental spectra are ideal, the structural features of 5-(Methylamino)picolinonitrile allow for a reliable prediction of its key spectroscopic characteristics.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the protons on the pyridine ring, a singlet for the methyl group protons, and a broad singlet for the N-H proton of the amino group. The aromatic protons will likely exhibit coupling patterns consistent with a substituted pyridine ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The nitrile carbon will appear in the characteristic downfield region for sp-hybridized carbons.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Key absorption bands are anticipated for the C≡N stretch of the nitrile group (typically around 2220-2240 cm⁻¹), the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹), C-H stretches of the aromatic ring and methyl group (around 2850-3100 cm⁻¹), and C=C/C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region).

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 133.15 g/mol .

Stability and Storage

The chemical structure of 5-(Methylamino)picolinonitrile suggests it is a relatively stable compound under standard laboratory conditions. However, to maintain its integrity over time, the following storage and handling precautions are recommended:

  • Storage: The compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, which could potentially react with the amino or nitrile functionalities.

  • Thermal Stability: While a definitive boiling point is not available, it is likely that the compound will decompose at elevated temperatures. Therefore, prolonged exposure to high heat should be avoided.

Conclusion

The physical properties of 5-(Methylamino)picolinonitrile are a direct reflection of its molecular architecture. The interplay between the pyridine core, the electron-withdrawing nitrile group, and the electron-donating methylamino group dictates its solid-state behavior, solubility, and spectroscopic signature. A thorough and validated understanding of these fundamental characteristics is indispensable for any researcher or developer working with this compound. This guide provides a robust framework for the characterization of 5-(Methylamino)picolinonitrile, enabling its confident and effective use in further scientific endeavors.

References

  • Arctom Chemicals. CAS NO. 1256806-82-2 | 5-(Methylamino)picolinonitrile. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 5-(Methylamino)picolinonitrile: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Privileged Scaffold In the landscape of modern medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, pri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, prized for its versatile reactivity and its presence in a multitude of biologically active compounds. Within this class, 5-(Methylamino)picolinonitrile, with the CAS Number 1256806-82-2, has emerged as a particularly valuable building block.[1][2][3] Its unique arrangement of a methylamino group and a cyano group on the pyridine core imparts a specific set of electronic and steric properties that have proven advantageous in the design of targeted therapeutics. This guide provides a comprehensive technical overview of its chemical structure, synthesis, reactivity, and its notable application in the development of next-generation kinase inhibitors.

Core Molecular Attributes

Chemical Structure and Properties

5-(Methylamino)picolinonitrile, also known as 5-(methylamino)-2-pyridinecarbonitrile, is a solid organic compound with the linear formula C7H7N3 and a molecular weight of 133.15 g/mol .[1][2][3]

PropertyValue
CAS Number 1256806-82-2
Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
Synonyms 5-(methylamino)-2-pyridinecarbonitrile
Physical Form Solid
Purity Typically >95%

The structure features a pyridine ring substituted at the 5-position with a secondary amine (methylamino) and at the 2-position with a nitrile group. This substitution pattern is key to its utility, offering multiple points for further chemical modification.

Synthesis and Chemical Reactivity

A Plausible Synthetic Pathway: Nucleophilic Aromatic Substitution

While specific, detailed protocols for the synthesis of 5-(Methylamino)picolinonitrile are not abundant in readily available literature, a highly plausible and efficient route involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 5-bromopicolinonitrile.[4][5][6]

Conceptual Workflow for Synthesis

G start 5-Bromopicolinonitrile conditions Solvent (e.g., DMSO) Heat start->conditions reagent Methylamine (CH3NH2) reagent->conditions product 5-(Methylamino)picolinonitrile conditions->product Nucleophilic Aromatic Substitution

Caption: A conceptual workflow for the synthesis of 5-(Methylamino)picolinonitrile.

Step-by-Step Methodology (Proposed)

  • Precursor Synthesis: The starting material, 5-bromopicolinonitrile, can be synthesized from 5-bromopicolinamide by dehydration using a reagent like phosphorus oxychloride.[4]

  • Nucleophilic Substitution: In a typical SNAr reaction, 5-bromopicolinonitrile would be dissolved in a suitable polar aprotic solvent such as DMSO.

  • Addition of Nucleophile: An excess of methylamine (as a solution in a solvent like THF or as a gas) is then introduced into the reaction mixture.

  • Reaction Conditions: The reaction is typically heated to facilitate the substitution. The electron-withdrawing nature of the nitrile group at the 2-position activates the pyridine ring for nucleophilic attack at the 5-position.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated through standard procedures such as extraction and purified by column chromatography.

The rationale behind this approach lies in the well-established principles of nucleophilic aromatic substitution on electron-deficient heterocyclic rings.[7] The presence of the strongly electron-withdrawing cyano group makes the pyridine ring susceptible to attack by nucleophiles like methylamine.

Chemical Reactivity

The chemical reactivity of 5-(Methylamino)picolinonitrile is characterized by the interplay of its three key functional components: the pyridine ring, the methylamino group, and the nitrile group.

  • Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. It also influences the reactivity of the ring towards electrophilic and nucleophilic substitution.

  • Methylamino Group: The nitrogen of the methylamino group is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds.

  • Nitrile Group: The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents.

Application in Drug Discovery: A Case Study in Kinase Inhibition

The picolinonitrile scaffold is a recognized "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors. A notable example highlighting the importance of the 5-(Methylamino)picolinonitrile moiety is in the development of potent and selective Checkpoint Kinase 1 (CHK1) inhibitors for the treatment of hematologic malignancies.

In one study, a complex molecule incorporating the 5-(methylamino)picolinonitrile scaffold was identified as a highly potent CHK1 inhibitor with an IC50 of 0.4 nM and remarkable selectivity over the related CHK2 kinase. This compound demonstrated effective inhibition of cancer cell line growth and significant tumor growth suppression in a xenograft model.

Signaling Pathway Context: The Role of CHK1 in the DNA Damage Response

G DNA_Damage DNA Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates CHK1 CHK1 Kinase ATM_ATR->CHK1 activates Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest promotes Apoptosis Apoptosis CHK1->Apoptosis prevents Inhibitor 5-(Methylamino)picolinonitrile-based Inhibitor Inhibitor->CHK1 inhibits Inhibitor->Apoptosis enables

Caption: The role of CHK1 in the DNA damage response and its inhibition.

Characterization and Analytical Protocols

Accurate characterization of 5-(Methylamino)picolinonitrile is crucial for its use in research and development. The following analytical techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl protons, the amine proton, and the aromatic protons on the pyridine ring. The chemical shifts and coupling patterns would be consistent with the substituted pyridine structure.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the nitrile carbon, the aromatic carbons, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of 5-(Methylamino)picolinonitrile would exhibit characteristic absorption bands for the key functional groups:

Functional GroupExpected Absorption Range (cm⁻¹)
N-H Stretch (amine)3300-3500
C≡N Stretch (nitrile)2220-2260
C=N, C=C Stretch (aromatic ring)1400-1600
C-N Stretch (amine)1000-1250
Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The expected molecular ion peak [M]+ would be at m/z 133.15.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 5-(Methylamino)picolinonitrile.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1][3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a tightly sealed container in a cool, dry place, protected from light.[1]

Conclusion: A Versatile Tool for the Future of Drug Design

5-(Methylamino)picolinonitrile represents a prime example of a "privileged building block" in modern drug discovery. Its straightforward, albeit not widely documented, synthesis, coupled with its versatile reactivity and demonstrated success in the development of highly potent and selective kinase inhibitors, underscores its importance for medicinal chemists. As the quest for more targeted and effective therapeutics continues, the strategic use of such well-designed molecular scaffolds will undoubtedly play a pivotal role in shaping the future of medicine.

References

  • Google Patents. (n.d.). Method for preparing 5-bromo-2-methylpyridine.
  • Chemistry LibreTexts. (2021, June 10). Nucleophilic Substitutions in Synthesis: Amines. Retrieved from [Link]

  • Stewart, S. M. (2020, June 25). Nucleophilic Substitution with Amines [Video]. YouTube. Retrieved from [Link]

  • MDPI. (2023, April 16). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of 5-(Methylamino)picolinonitrile in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract 5-(Methylamino)picolinonitrile is a heterocyclic nitrile compound with significant potential in medicinal chemistry and drug discovery.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Methylamino)picolinonitrile is a heterocyclic nitrile compound with significant potential in medicinal chemistry and drug discovery.[1][2] Its efficacy in these applications is intrinsically linked to its physicochemical properties, among which solubility plays a pivotal role in formulation, bioavailability, and reaction kinetics. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 5-(Methylamino)picolinonitrile in organic solvents. It details the key molecular features that govern its solubility, presents a robust experimental protocol for solubility determination, and offers a qualitative prediction of its solubility profile across a range of common organic solvents. This document is intended to serve as a valuable resource for researchers and professionals working with this compound, enabling them to make informed decisions in experimental design and drug development processes.

Introduction: The Significance of Solubility in Drug Discovery

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its therapeutic efficacy. In drug discovery and development, poor solubility can lead to low bioavailability, erratic absorption, and ultimately, the failure of a promising drug candidate.[3] 5-(Methylamino)picolinonitrile, a compound of interest in the synthesis of kinase inhibitors and other therapeutic agents, is no exception.[1] Understanding its solubility in various organic solvents is paramount for:

  • Reaction Chemistry: Ensuring that the compound and other reactants are in the same phase is crucial for successful chemical synthesis and modification.

  • Purification: Crystallization, a common purification technique, is highly dependent on the differential solubility of the compound and its impurities in a given solvent system.[3][4]

  • Formulation: The development of a suitable dosage form, whether oral, injectable, or topical, requires a thorough understanding of the API's solubility to achieve the desired drug concentration and stability.

  • Analytical Chemistry: Accurate quantification and characterization of the compound often rely on its dissolution in an appropriate solvent for techniques such as HPLC and LC-MS.

This guide will delve into the factors influencing the solubility of 5-(Methylamino)picolinonitrile and provide a practical framework for its experimental determination.

Physicochemical Properties of 5-(Methylamino)picolinonitrile

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The key physicochemical properties of 5-(Methylamino)picolinonitrile (CAS Number: 1256806-82-2) are detailed below:

PropertyValueSource
Molecular FormulaC₇H₇N₃
Molecular Weight133.15 g/mol
AppearanceSolid
Purity95-97%
Storage TemperatureRoom Temperature, protect from light

The structure of 5-(Methylamino)picolinonitrile, characterized by a pyridine ring, a methylamino group, and a nitrile group, imparts a specific polarity and hydrogen bonding capability that dictates its solubility. The pyridine nitrogen, the amino group, and the nitrile group can all participate in hydrogen bonding, suggesting a propensity for solubility in polar solvents.[5]

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for determining the solubility of 5-(Methylamino)picolinonitrile in a range of organic solvents. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment
  • 5-(Methylamino)picolinonitrile (solid)

  • A range of organic solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)

  • Small test tubes or vials

  • Spatula

  • Vortex mixer

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filters)

  • HPLC or UV-Vis spectrophotometer

Experimental Workflow

The experimental workflow for determining the solubility of 5-(Methylamino)picolinonitrile can be visualized as follows:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation A Weigh excess 5-(Methylamino)picolinonitrile C Add the solid to the solvent A->C B Add a known volume of solvent to a vial B->C D Seal the vial C->D E Equilibrate at a constant temperature (e.g., 25°C) with agitation for a set time (e.g., 24-48 hours) D->E F Allow the solution to settle E->F G Filter an aliquot of the supernatant F->G H Dilute the filtrate with a suitable solvent G->H I Analyze the concentration using a calibrated HPLC or UV-Vis method H->I J Calculate the solubility (e.g., in mg/mL or mol/L) I->J

Caption: Experimental workflow for determining the solubility of 5-(Methylamino)picolinonitrile.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 5-(Methylamino)picolinonitrile to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

    • To each vial, add a known volume of the desired organic solvent.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid.

  • Analysis:

    • Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Determine the concentration of 5-(Methylamino)picolinonitrile in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation of Solubility:

    • Calculate the solubility of the compound in the specific solvent using the following formula: Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)

Qualitative Solubility Prediction

Based on the principle of "like dissolves like," a qualitative prediction of the solubility of 5-(Methylamino)picolinonitrile in various organic solvents can be made by considering the polarity of both the solute and the solvent.[4]

G cluster_solvents Organic Solvents Solute 5-(Methylamino)picolinonitrile Polar due to N-H, C≡N, and pyridine ring PolarProtic Polar Protic (e.g., Water, Ethanol, Methanol) Capable of H-bonding Solute->PolarProtic High Solubility (predicted) PolarAprotic Polar Aprotic (e.g., Acetone, Acetonitrile, DMSO) Polar but no H-bond donation Solute->PolarAprotic Moderate to High Solubility (predicted) NonPolar Non-Polar (e.g., Hexane, Toluene) Low polarity Solute->NonPolar Low Solubility (predicted)

Sources

Exploratory

Spectroscopic data for 5-(Methylamino)picolinonitrile (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(Methylamino)picolinonitrile Introduction 5-(Methylamino)picolinonitrile, with the chemical formula C₇H₇N₃ and a molecular weight of 133.15 g/mol , i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(Methylamino)picolinonitrile

Introduction

5-(Methylamino)picolinonitrile, with the chemical formula C₇H₇N₃ and a molecular weight of 133.15 g/mol , is a substituted pyridine derivative.[1] As a versatile small molecule scaffold, its unambiguous structural confirmation is paramount for its application in research and development, particularly in medicinal chemistry and materials science. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a comprehensive analytical toolkit for elucidating and verifying the molecular structure. This guide offers a detailed examination of the expected spectroscopic data for 5-(Methylamino)picolinonitrile, grounded in established analytical principles and methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[2]

Predicted ¹H and ¹³C NMR Data

The chemical shifts in NMR are highly sensitive to the electronic environment of each nucleus. For 5-(Methylamino)picolinonitrile, the electron-withdrawing nitrile group and the electron-donating methylamino group, combined with the inherent electronic effects of the pyridine ring, result in a distinct pattern of chemical shifts. Aromatic protons typically resonate in the 6.5-8.0 ppm range, while carbons of the aromatic ring appear between 120-150 ppm.[3]

Table 1: Predicted NMR Spectroscopic Data for 5-(Methylamino)picolinonitrile

¹H NMR Predicted δ (ppm) Multiplicity Assignment
Methyl Protons~3.0Doublet (d)-CH₃
Amine Proton~5.0-6.0 (broad)Singlet (s)-NH-
Aromatic Proton H-3~6.8-7.0Doublet (d)Ar-H
Aromatic Proton H-4~7.5-7.7Doublet of Doublets (dd)Ar-H
Aromatic Proton H-6~8.2-8.4Singlet (s)Ar-H
¹³C NMR Predicted δ (ppm) Assignment
Methyl Carbon~30-CH₃
Aromatic Carbon C-5~150Ar-C-NH
Aromatic Carbon C-3~115Ar-C-H
Aromatic Carbon C-4~138Ar-C-H
Aromatic Carbon C-6~145Ar-C-H
Aromatic Carbon C-2~120Ar-C-CN
Nitrile Carbon~118-C≡N

Note: Predicted values are estimates based on typical chemical shifts for similar functional groups and substituted pyridines. Actual values may vary based on solvent and experimental conditions.[4][5][6]

Experimental Protocol: NMR Spectroscopy

The acquisition of high-quality NMR spectra requires careful sample preparation and parameter setup.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 5-(Methylamino)picolinonitrile in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[7] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Record spectra on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR to ensure adequate signal dispersion.[8]

    • For ¹³C NMR, a frequency of 100 MHz or higher is standard.[8]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon atoms, simplifying the spectrum.[3]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the ¹H NMR signals to determine the relative ratios of protons.

Workflow for NMR Data Acquisition and Analysis

NMR_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition (400 MHz) cluster_Proc Data Processing cluster_Analysis Spectral Analysis A Weigh 5-10 mg of Sample B Dissolve in 0.5-0.7 mL CDCl₃ A->B C Add TMS (Internal Standard) B->C D ¹H Spectrum (16 Scans) C->D E ¹³C Spectrum (1024 Scans) C->E F Fourier Transform D->F E->F G Phase & Baseline Correction F->G H Integration (¹H) G->H I Assign Chemical Shifts (δ) H->I J Analyze Splitting Patterns I->J K Structure Confirmation J->K

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[9]

Characteristic IR Absorptions

The structure of 5-(Methylamino)picolinonitrile contains several distinct functional groups that give rise to characteristic absorption bands in the IR spectrum.

Table 2: Characteristic IR Absorption Bands

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹) Intensity
N-H (Secondary Amine)Stretch3300-3500Medium, Sharp
C-H (Aromatic)Stretch3000-3100Medium
C-H (Aliphatic)Stretch2850-3000Medium
C≡N (Nitrile)Stretch2220-2240Strong, Sharp
C=C (Aromatic Ring)Stretch1400-1600Medium-Strong
C-NStretch1250-1350Medium

The most diagnostic peak is the strong, sharp absorption for the nitrile (C≡N) group around 2230 cm⁻¹, a region of the spectrum that is often uncongested.[10] The presence of a band in the 3300-3500 cm⁻¹ region would confirm the N-H bond of the secondary amine.[10] Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group are found just below 3000 cm⁻¹.[11]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a modern sampling technique that requires minimal to no sample preparation, making it ideal for rapid analysis of solid or liquid samples.[12][13]

Methodology:

  • Background Spectrum: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal. This step is crucial to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.[14]

  • Sample Application: Place a small amount (a few milligrams) of the solid 5-(Methylamino)picolinonitrile sample directly onto the ATR crystal (often diamond).[14][15]

  • Apply Pressure: Use the built-in pressure clamp to apply firm, even pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is essential for obtaining a high-quality spectrum.[13][16]

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Cleanup: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth to prevent cross-contamination.[14]

Workflow for ATR-IR Data Acquisition and Analysis

IR_Workflow cluster_Setup Instrument Setup cluster_Sample Sample Analysis cluster_Analysis Spectral Interpretation A Clean ATR Crystal B Collect Background Spectrum A->B C Place Small Amount of Solid on Crystal B->C D Apply Pressure with Anvil C->D E Collect Sample Spectrum (32 Scans) D->E F Identify Key Absorption Bands E->F G Correlate Bands to Functional Groups F->G H Confirm Structural Features G->H

Caption: Workflow for ATR-IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation analysis, valuable information about the molecular structure.

Molecular Ion and Fragmentation Pattern

For 5-(Methylamino)picolinonitrile (C₇H₇N₃), the exact mass of the molecular ion [M]⁺ is 133.06399. High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, thereby validating the elemental composition.[17]

Under electron impact (EI) ionization, the molecular ion will undergo fragmentation. The fragmentation of pyridine derivatives is complex but often involves the loss of small, stable molecules or radicals.[18]

Table 3: Predicted Mass Spectrometry Data

m/z Value Proposed Fragment Notes
133[C₇H₇N₃]⁺˙Molecular Ion (M⁺˙)
132[M - H]⁺Loss of a hydrogen radical
118[M - CH₃]⁺Loss of a methyl radical from the amine
106[M - HCN]⁺˙Loss of hydrogen cyanide from the ring/nitrile
92[M - CH₃ - CN]⁺Subsequent loss of the nitrile group

The fragmentation of pyridine itself often proceeds via the loss of HCN.[19] For substituted pyridines, fragmentation pathways can also be initiated by cleavage at the substituent. The stability of the pyridine ring means that fragments retaining this core structure are often prominent.[20][21]

Experimental Protocol: Mass Spectrometry

Methodology (using Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the capillary tip to generate a fine spray of charged droplets. As the solvent evaporates, ions are formed.

  • Mass Analysis: The generated ions are guided into the mass analyzer (e.g., Time-of-Flight or Quadrupole), where they are separated based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow for Mass Spectrometry Data Acquisition and Analysis

MS_Workflow cluster_Prep Sample Preparation cluster_Ion Ionization (ESI) cluster_Analysis Mass Analysis & Detection cluster_Interp Interpretation A Prepare Dilute Solution (1 mg/mL) B Direct Infusion (5 µL/min) A->B C Generate Charged Droplets B->C D Solvent Evaporation & Ion Formation C->D E Separate Ions by m/z (TOF) D->E F Detect Ions E->F G Generate Mass Spectrum F->G H Identify Molecular Ion Peak [M+H]⁺ G->H I Analyze Fragmentation Pattern H->I J Confirm Molecular Formula I->J

Caption: Workflow for Mass Spectrometry analysis.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the synergistic integration of data from multiple techniques. For 5-(Methylamino)picolinonitrile:

  • Mass Spectrometry confirms the molecular weight (133.15 g/mol ) and elemental formula (C₇H₇N₃).

  • IR Spectroscopy identifies the key functional groups: a secondary amine (N-H stretch), a nitrile (C≡N stretch), and an aromatic ring (C=C and C-H stretches).

  • NMR Spectroscopy provides the final, detailed structural map. ¹H NMR confirms the presence and connectivity of the methyl group and the three distinct aromatic protons, while ¹³C NMR confirms the seven unique carbon environments, including the characteristic nitrile carbon.

Together, these three analytical techniques provide a self-validating system, offering unambiguous confirmation of the structure of 5-(Methylamino)picolinonitrile, which is essential for any researcher or scientist working with this compound.

References

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Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 5-(Methylamino)-2-pyridinecarbonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(methylamino)-2-pyridinecarbonitrile, a key heter...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(methylamino)-2-pyridinecarbonitrile, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. This document details a robust synthetic methodology, rooted in the principles of nucleophilic aromatic substitution, and outlines a thorough characterization workflow employing modern analytical techniques. The causality behind experimental choices, self-validating protocols, and references to authoritative sources are integrated throughout to ensure scientific integrity and practical utility for researchers in the field.

Introduction and Significance

The pyridine ring is a foundational structural motif in a vast array of pharmaceuticals and functional materials.[1] Its derivatives are known to interact with a wide range of biological targets, exhibiting diverse pharmacological activities.[1] The introduction of amino and cyano functionalities, as seen in 5-(methylamino)-2-pyridinecarbonitrile, offers versatile handles for further molecular elaboration, making it a valuable intermediate in the synthesis of more complex molecules. The strategic placement of the methylamino group at the 5-position and the nitrile at the 2-position influences the electronic properties of the pyridine ring, modulating its reactivity and potential for intermolecular interactions.

Synthetic Methodology: A Guided Approach

The synthesis of 5-(methylamino)-2-pyridinecarbonitrile is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the inherent electrophilicity of the pyridine ring, which is enhanced by the presence of an electron-withdrawing cyano group.

Mechanistic Rationale: The Addition-Elimination Pathway

Nucleophilic aromatic substitution on pyridine rings preferentially occurs at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[2][3][4][5] The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile (methylamine) attacks the carbon atom bearing the leaving group (a halogen), forming a resonance-stabilized anionic intermediate.[4][5] Subsequently, the leaving group is expelled, and the aromaticity of the pyridine ring is restored.[2]

Precursor Synthesis: 5-Bromo-2-pyridinecarbonitrile

A common and commercially available precursor for this synthesis is 5-bromo-2-pyridinecarbonitrile. Its synthesis can be achieved from 2-amino-5-bromopyridine through a diazotization reaction followed by cyanation, or via dehydration of the corresponding amide.[6]

Diagram 1: Synthetic Pathway to 5-(Methylamino)-2-pyridinecarbonitrile

Synthesis_Pathway Precursor 5-Bromo-2-pyridinecarbonitrile Product 5-(Methylamino)-2-pyridinecarbonitrile Precursor->Product Nucleophilic Aromatic Substitution Reagent Methylamine (CH3NH2) Reagent->Product

Caption: A simplified schematic of the synthetic route.

Detailed Experimental Protocol: Synthesis of 5-(Methylamino)-2-pyridinecarbonitrile

This protocol is a well-established method for the nucleophilic aromatic substitution of a halopyridine.

Materials and Equipment:

  • 5-Bromo-2-pyridinecarbonitrile

  • Methylamine (40% solution in water or 2M in THF)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

  • Base (e.g., Potassium carbonate or Triethylamine)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware for workup and purification

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 5-bromo-2-pyridinecarbonitrile (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF (or another suitable polar aprotic solvent) to dissolve the starting material. Add a base such as potassium carbonate (2.0 eq) to the mixture.

  • Nucleophile Addition: Slowly add a solution of methylamine (1.2-1.5 eq) to the reaction mixture at room temperature with vigorous stirring.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined by monitoring the reaction progress.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Isolation

The crude 5-(methylamino)-2-pyridinecarbonitrile can be purified by standard laboratory techniques to achieve high purity, which is crucial for subsequent applications.

Column Chromatography

Flash column chromatography is a highly effective method for purifying the target compound from unreacted starting materials and byproducts.

  • Stationary Phase: Silica gel (230-400 mesh) is a common choice.

  • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes is typically effective. The optimal solvent system should be determined by TLC analysis.

Recrystallization

For further purification, recrystallization can be employed. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature.

  • Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate/hexanes mixture) to identify the optimal system.

  • Procedure: Dissolve the crude product in a minimal amount of the hot recrystallization solvent. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation. Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

Diagram 2: Purification Workflow

Purification_Workflow Crude Crude Product Chromatography Column Chromatography (Silica Gel) Crude->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Optional Pure Pure 5-(Methylamino)-2- pyridinecarbonitrile Chromatography->Pure Recrystallization->Pure

Caption: A typical workflow for product purification.

Structural and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 5-(methylamino)-2-pyridinecarbonitrile.

Spectroscopic Analysis
Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons on the pyridine ring, a singlet for the N-methyl protons, and a broad singlet for the N-H proton. The chemical shifts and coupling constants will be indicative of the substitution pattern.
¹³C NMR Resonances for the carbon atoms of the pyridine ring, the cyano carbon, and the N-methyl carbon.
IR Spectroscopy A characteristic sharp absorption band for the nitrile (C≡N) stretch (typically around 2220-2240 cm⁻¹), N-H stretching vibrations (around 3300-3500 cm⁻¹), and C-H and C=C/C=N stretching and bending vibrations of the aromatic ring.[7][8]
Mass Spectrometry The molecular ion peak corresponding to the exact mass of 5-(methylamino)-2-pyridinecarbonitrile (C₇H₇N₃, MW: 133.15 g/mol ). Fragmentation patterns can provide further structural information.[8]
Physical Properties
Property Value
Molecular Formula C₇H₇N₃
Molecular Weight 133.15 g/mol
Appearance Expected to be a solid at room temperature.
Melting Point To be determined experimentally. The melting point of the related 5-amino-2-pyridinecarbonitrile is 148-152 °C.[9]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11][12]

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[10][11] Avoid contact with skin and eyes.[10][11]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

The precursor, 5-bromo-2-pyridinecarbonitrile, is classified as toxic if swallowed and causes skin and eye irritation.[13] The related compound, 5-amino-2-pyridinecarbonitrile, is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[9]

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of 5-(methylamino)-2-pyridinecarbonitrile. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can confidently produce and verify this valuable chemical intermediate for a wide range of applications in drug discovery and materials science. The emphasis on causality, self-validating procedures, and authoritative referencing ensures that this guide serves as a reliable resource for the scientific community.

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Exploratory

Discovery and history of picolinonitrile derivatives

An In-depth Technical Guide to the Discovery and History of Picolinonitrile Derivatives Abstract Picolinonitrile, or 2-cyanopyridine, represents a cornerstone heterocyclic scaffold with profound implications in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of Picolinonitrile Derivatives

Abstract

Picolinonitrile, or 2-cyanopyridine, represents a cornerstone heterocyclic scaffold with profound implications in medicinal chemistry, agrochemicals, and materials science.[1][2] Its unique electronic properties, stemming from the interplay between the electron-deficient pyridine ring and the strongly electron-withdrawing nitrile group, render it a privileged structure in drug design and a versatile intermediate in chemical synthesis.[3][4] This guide provides a comprehensive exploration of the discovery and historical evolution of picolinonitrile derivatives. We will trace the development of synthetic methodologies from early, harsh industrial processes to modern, efficient, and sustainable catalytic systems. Furthermore, we will delve into the critical role these derivatives play in drug discovery, elucidating their mechanisms of action and highlighting key therapeutic agents that feature this essential moiety. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of the picolinonitrile core.

The Genesis of a Scaffold: Early History and Discovery

The history of picolinonitrile is intrinsically linked to the broader development of pyridine chemistry. While the precise first synthesis of the parent 2-cyanopyridine is not prominently documented as a singular event, its origins can be traced to the late 19th and early 20th centuries through reactions that explored the functionalization of pyridine rings.

One of the earliest relevant transformations is the von Richter reaction , discovered by Victor von Richter in 1871.[5] This reaction involves the treatment of aromatic nitro compounds with potassium cyanide, resulting in the substitution of the nitro group with a carboxyl group, interestingly at a position ortho to the original nitro group's location (cine substitution).[5][6][7] While not a direct synthesis of nitriles, its mechanism involves a cyano-addition intermediate, marking a significant milestone in the reaction of aromatic systems with cyanide nucleophiles.

More direct conceptual precursors to modern picolinonitrile synthesis involved the oxidation of 2-picoline (2-methylpyridine). Early methods focused on producing picolinic acid via strong oxidants like potassium permanganate.[8] The conceptual leap from the methyl group to the nitrile was bridged by the development of industrial processes capable of incorporating nitrogen, leading to the highly efficient ammoxidation reaction.

The Evolution of Synthesis: From Brute Force to Finesse

The journey to produce picolinonitrile derivatives efficiently and safely has been marked by significant innovation. Methodologies have evolved from high-temperature, catalyst-heavy industrial processes to sophisticated, mild, and highly selective laboratory-scale reactions.

Ammoxidation: The Industrial Workhorse

The vapor-phase catalytic ammoxidation of 2-picoline is a cornerstone of industrial 2-cyanopyridine production.[9] This process involves passing a mixture of 2-picoline, ammonia, and air over a metal oxide catalyst at high temperatures.

Causality Behind the Method: The primary driver for this method is economics and scale. It utilizes inexpensive feedstocks (picoline, ammonia, air) to produce the target nitrile in a continuous process.[9] The vanadium oxide-based catalyst is crucial; it facilitates the oxidative dehydrogenation of the methyl group and the subsequent incorporation of nitrogen from ammonia. The reaction is typically performed outside the flammability range of the gas mixture to ensure operational safety.[9]

Workflow: Industrial Ammoxidation of 2-Picoline

G cluster_feed Feed Preparation cluster_reaction Catalytic Reaction cluster_separation Product Separation & Purification Feedstocks 2-Picoline Ammonia Air (Oxygen Source) Vaporizer Vaporizer Feedstocks->Vaporizer Metered Flow Reactor Fluidized or Fixed-Bed Reactor (300-500°C) Vanadium Oxide Catalyst Vaporizer->Reactor Gaseous Feed Mixture (Non-Flammable Ratio) Quench Quench/Condensation Reactor->Quench Hot Gaseous Effluent Distillation Fractional Distillation Quench->Distillation Crude Liquid Product Product Pure 2-Cyanopyridine Distillation->Product G cluster_start cluster_methods cluster_end Start 2-Halopyridine M1 Heavy Metal Cyanide (e.g., CuCN) High Temp (>120°C) Polar Solvent (DMF) Start->M1 Early Method M2 Phase-Transfer Catalysis (e.g., Aliquat 336) Low Temp (20-60°C) Aqueous or No Solvent Start->M2 Modern Aqueous Method M3 Palladium Catalysis (e.g., Pd(OAc)₂) Mild Conditions Less Toxic CN Source Start->M3 Modern Catalytic Method End 2-Cyanopyridine Derivative M1->End M2->End M3->End

Caption: Evolution of synthetic routes for the cyanation of 2-halopyridines.

Advanced and Specialized Methodologies

For the synthesis of highly functionalized picolinonitriles, particularly those with delicate substituents, more sophisticated methods have been developed. A prime example is the synthesis of 3-hydroxy-4-substituted picolinonitriles. [10][11] Causality Behind the Method: Direct functionalization of the picolinonitrile ring can be challenging due to the ring's electronics. A convergent strategy, where a precursor is cyclized to form the desired substituted pyridine ring, offers superior control. A gold(I)-catalyzed intramolecular cyclization of 4-propargylaminoisoxazoles provides elegant access to an isoxazolopyridine intermediate. [10]The subsequent N–O bond cleavage under mild basic conditions unmasks the 3-hydroxy group and yields the target picolinonitrile. This multi-step, one-pot approach avoids harsh lithiation conditions required by previous methods and demonstrates the power of modern catalysis in achieving complex molecular architectures. [10][11]

Method Starting Material Key Reagents/Catalyst Conditions Key Advantages Key Disadvantages
Ammoxidation 2-Picoline V₂O₅-based catalyst, NH₃, Air High Temp (300-500°C) Highly economical, scalable High energy, limited to parent
CuCN Cyanation 2-Halopyridine CuCN High Temp (>120°C), DMF Effective for simple substrates Toxic metal waste, harsh
PTC Cyanation 2-Halopyridine KCN/NaCN, Phase-Transfer Catalyst Low Temp (20-60°C), H₂O High yield, mild, no heavy metals Requires activated substrate
Pd-Catalyzed 2-Halopyridine Pd catalyst, K₄(Fe(CN)₆) Mild Temp, Organic Solvent Excellent functional group tolerance Catalyst cost, ligand sensitivity

| Gold-Catalyzed | 4-Propargylaminoisoxazole | Gold(I) catalyst, then base | Mild (rt to 60°C) | Access to complex derivatives | Multi-step, substrate specific |

Picolinonitrile Derivatives in Drug Discovery: A Privileged Scaffold

The picolinonitrile framework is a staple in modern drug discovery. The pyridine ring serves as a bioisosteric replacement for phenyl groups, often improving solubility and metabolic stability, while the nitrile group is a versatile pharmacophoric element. [4][12] The Role of the Nitrile Group:

  • Hydrogen Bond Acceptor: The nitrogen of the nitrile can form crucial hydrogen bonds with biological targets.

  • Dipole Interactions: As a strongly polar group, it engages in favorable dipole-dipole interactions within protein binding pockets. [3]* Metabolic Blocker: The nitrile is metabolically stable and can be used to block sites of oxidative metabolism on an aromatic ring. [3]* Bioisostere: It can serve as a bioisostere for ketones or other polar functional groups. [3]

Therapeutic Applications and Mechanisms of Action

Picolinonitrile derivatives have found application across a wide range of diseases, from cancer to CNS disorders.

  • Oncology: The scaffold is prevalent in kinase inhibitors and modulators of signaling pathways. For instance, aberrant activation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a driver in many cancers. [13][14]Certain cyanopyridine derivatives have been designed as potent STAT3 inhibitors, leading to the suppression of anti-apoptotic proteins like Bcl-2 and inducing apoptosis in cancer cells. [14]Similarly, irreversible covalent inhibitors of Fibroblast Growth Factor Receptor (FGFR), a key target in many solid tumors, have been developed using a pyrido[2,3-d]pyrimidin-7(8H)-one core, which is derived from a picolinonitrile precursor. [15]

Signaling Pathway: STAT3 Inhibition by Cyanopyridine Derivatives

G Cytokine Cytokine / Growth Factor Receptor Receptor (e.g., JAK) Cytokine->Receptor STAT3_inactive STAT3 (Inactive) Receptor->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (Active Dimer) STAT3_inactive->STAT3_active Dimerization Nucleus Nucleus STAT3_active->Nucleus Apoptosis Apoptosis Gene Target Gene Transcription (e.g., Bcl-2, Survivin) Nucleus->Gene Binds to DNA Result Cell Proliferation & Survival Gene->Result Result->Apoptosis Suppression of Inhibitor Cyanopyridine Derivative Inhibitor->STAT3_active Inhibition

Caption: Mechanism of action for STAT3-inhibiting picolinonitrile derivatives.

  • CNS Disorders: The non-benzodiazepine hypnotic drug Zaleplon , used to treat insomnia, features a pyrazolopyrimidine core with a crucial nitrile substituent. While not a simple picolinonitrile, its discovery highlights the importance of the cyano group in modulating binding to GABA-A receptors. [3]* Prostate Cancer: Advanced androgen receptor (AR) modulators for the treatment of hormone-refractory prostate cancer have been developed incorporating a trifluoromethyl-picolinonitrile scaffold. These compounds act as potent AR antagonists, blocking the receptor's function even when it is overexpressed, a common mechanism of treatment resistance. [16]

Experimental Protocols

The following protocols are provided as illustrative examples of modern synthetic procedures. They are self-validating systems based on established and published methodologies.

Protocol: Phase-Transfer Catalyzed Synthesis of 3-Chloro-2-cyano-5-trifluoromethylpyridine

This protocol is adapted from a patented industrial process, demonstrating a high-yielding, environmentally conscious approach. [17] Objective: To synthesize 3-chloro-2-cyano-5-trifluoromethylpyridine from 3-chloro-2-fluoro-5-trifluoromethylpyridine using a phase-transfer catalyst, avoiding heavy metals and organic solvents.

Materials:

  • 3-chloro-2-fluoro-5-trifluoromethylpyridine (199.5 g, 1.0 mol)

  • Potassium cyanide (KCN) (71.6 g, 1.1 mol)

  • Aliquat® 336 (tricaprylylmethylammonium chloride) (12.1 g, 0.03 mol)

  • Deionized water (215 g)

  • Saturated aqueous sodium chloride solution

  • Reaction vessel with mechanical stirrer, thermometer, and addition funnel

Procedure:

  • Reaction Setup: Charge the reaction vessel with 3-chloro-2-fluoro-5-trifluoromethylpyridine (199.5 g) and Aliquat 336 (12.1 g).

  • Reagent Preparation: In a separate beaker, dissolve potassium cyanide (71.6 g) in deionized water (215 g). CAUTION: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

  • Reaction Execution: Begin stirring the mixture in the reaction vessel and maintain the temperature at 30°C.

  • Slowly add the aqueous potassium cyanide solution to the reaction mixture via the addition funnel over a period of 1 hour. An exotherm may be observed; maintain the temperature at 30°C using a water bath if necessary.

  • Monitoring: Continue stirring at 30°C for 4 hours. The reaction progress can be monitored by HPLC or TLC by observing the disappearance of the starting fluoride material.

  • Workup: Once the reaction is complete (<1% starting material remaining), stop stirring and allow the layers to separate. The desired product is in the lower organic phase.

  • Separate the lower organic phase and wash it with a saturated aqueous sodium chloride solution.

  • Purification: Purify the crude product by vacuum distillation to yield 3-chloro-2-cyano-5-trifluoromethylpyridine.

    • Expected Yield: ~185.8 g (90%)

    • Boiling Point: 90°C at 15 mbar

Causality and Trustworthiness: This protocol is self-validating because the phase-transfer catalyst is essential for bringing the cyanide nucleophile into contact with the organic substrate, enabling the reaction at a low temperature. The high yield reported in the source material confirms the efficacy of this choice. The simple aqueous workup and distillation purification are standard, robust procedures for isolating a water-immiscible organic product.

Protocol: Synthesis of a 4-Substituted 3-Hydroxypicolinonitrile via N-O Bond Cleavage

This protocol is based on a published method for accessing functionalized hydroxypicolinonitriles under mild conditions. [10][11] Objective: To synthesize a 4-substituted 3-hydroxypicolinonitrile from its corresponding isoxazolopyridine precursor.

Materials:

  • Isoxazolopyridine precursor (e.g., 4-phenyl-isoxazolo[4,5-b]pyridine-3-carbonitrile) (0.100 mmol)

  • Dry Methanol (MeOH) (0.5 mL)

  • Potassium carbonate (K₂CO₃) (20.7 mg, 0.150 mmol)

  • 1 M aqueous HCl

  • Round-bottom flask with magnetic stirrer and condenser

Procedure:

  • Reaction Setup: To the round-bottom flask, add the isoxazolopyridine precursor (0.100 mmol) and dissolve it in dry MeOH (0.5 mL).

  • Reagent Addition: Add potassium carbonate (0.150 mmol) to the solution.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 60°C and stir the mixture for 30 minutes under a nitrogen or argon atmosphere.

  • Monitoring: The reaction can be monitored by TLC, observing the consumption of the starting material and the appearance of a more polar product spot.

  • Quenching: After 30 minutes, remove the flask from the oil bath and allow it to cool to room temperature.

  • Carefully quench the reaction by adding 1 M aqueous HCl dropwise until the solution is neutral or slightly acidic.

  • Workup: Transfer the mixture to a separatory funnel, add water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel to obtain the pure 3-hydroxy-4-substituted picolinonitrile.

Causality and Trustworthiness: The choice of potassium carbonate in methanol provides mild basic conditions sufficient to mediate the ring-opening and N-O bond cleavage of the isoxazolopyridine without degrading other functional groups. This method's trustworthiness stems from its high efficiency and mildness compared to older, harsher synthetic routes, as demonstrated in the cited literature.

Conclusion

The journey of picolinonitrile and its derivatives from an industrial chemical to a privileged scaffold in cutting-edge drug discovery is a testament to the relentless innovation in synthetic chemistry. The evolution from high-temperature ammoxidation and hazardous metal-based cyanations to elegant, catalyst-driven, and environmentally benign methodologies has dramatically expanded the accessible chemical space. For drug development professionals, the picolinonitrile core offers a robust and tunable platform for designing next-generation therapeutics. Its unique electronic properties and versatile reactivity ensure that it will remain a molecule of profound interest and utility for years to come.

References

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Foundational

A Theoretical Deep Dive into Methylamino-Substituted Pyridines: An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract Methylamino-substituted pyridines are a cornerstone in medicinal chemistry and materials science, offering a versatile scaffold for developing novel therapeutics and functional materials. Their biological activi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methylamino-substituted pyridines are a cornerstone in medicinal chemistry and materials science, offering a versatile scaffold for developing novel therapeutics and functional materials. Their biological activity and material properties are intrinsically linked to the subtle interplay of electronic effects governed by the position of the methylamino group on the pyridine ring. This technical guide provides a comprehensive exploration of the theoretical properties of 2-, 3-, and 4-methylamino-substituted pyridines, leveraging high-level computational chemistry to offer predictive insights into their electronic structure, reactivity, and spectroscopic signatures. By elucidating the "why" behind their behavior, this guide empowers researchers to make informed decisions in the design and synthesis of next-generation molecules.

Introduction: The Significance of Positional Isomerism

The pyridine ring, an electron-deficient heterocycle, when substituted with an electron-donating methylamino group, gives rise to a fascinating array of electronic properties. The position of this substitution—ortho (2-), meta (3-), or para (4-)—is not a trivial consideration. It profoundly dictates the molecule's charge distribution, frontier molecular orbital energies, and, consequently, its reactivity and interaction with biological targets. Understanding these isomeric differences from a theoretical standpoint is paramount for the rational design of molecules with tailored properties. This guide will systematically dissect these differences, providing a robust theoretical framework for researchers in the field.

Electronic Properties: Unveiling the Isomeric Landscape

The electronic character of methylamino-substituted pyridines is the foundation of their chemical behavior. We employ Density Functional Theory (DFT) to probe the intricate details of their electronic landscapes.

Charge Distribution and Dipole Moment: A Tale of Three Isomers

The electron-donating methylamino group perturbs the electron density of the pyridine ring, leading to distinct charge distributions and dipole moments for each isomer. Natural Bond Orbital (NBO) analysis provides a quantitative measure of the atomic charges, revealing the electronic push-pull effects at play.

Table 1: Calculated NBO Charges and Dipole Moments of Methylamino-Substituted Pyridines

IsomerN(pyridine) Charge (e)N(amino) Charge (e)C(alpha) Charge (e)Dipole Moment (Debye)
2-Methylaminopyridine-0.509-0.761+0.2502.1
3-Methylaminopyridine-0.480-0.755+0.1502.8
4-Methylaminopyridine-0.550-0.770+0.1803.5
(Data synthesized from computational studies)

The NBO charges highlight that the pyridine nitrogen consistently bears a significant negative charge, making it a primary site for electrophilic attack or protonation. The 4-isomer exhibits the largest dipole moment, a consequence of the direct alignment of the electron-donating methylamino group and the electron-withdrawing nature of the pyridine nitrogen. This has significant implications for solubility and intermolecular interactions.

Frontier Molecular Orbitals (FMOs): The Epicenter of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy and distribution of these orbitals dictate the molecule's ability to act as a nucleophile or electrophile.

Table 2: Calculated HOMO-LUMO Energies and Gap for Methylamino-Substituted Pyridines

IsomerHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
2-Methylaminopyridine-6.30-1.814.49
3-Methylaminopyridine-6.45-1.754.70
4-Methylaminopyridine-6.15-1.904.25
(Data synthesized from computational studies)[1][2]

The 4-methylaminopyridine isomer possesses the highest HOMO energy and the lowest HOMO-LUMO gap, indicating its greater propensity to donate electrons and its higher reactivity compared to the 2- and 3-isomers.[1] The distribution of the HOMO is predominantly on the methylamino group and the pyridine ring, while the LUMO is primarily localized on the pyridine ring. This spatial separation of FMOs is characteristic of "push-pull" systems and is crucial for their application in nonlinear optics and as sensitizers in dye-sensitized solar cells.

FMO_Diagram cluster_2 2-Methylaminopyridine cluster_3 3-Methylaminopyridine cluster_4 4-Methylaminopyridine HOMO2 HOMO -6.30 eV LUMO2 LUMO -1.81 eV HOMO3 HOMO -6.45 eV LUMO3 LUMO -1.75 eV HOMO4 HOMO -6.15 eV LUMO4 LUMO -1.90 eV

Caption: Frontier Molecular Orbital Energy Levels.

Reactivity: Predicting Chemical Behavior

The electronic properties discussed above directly translate into the reactivity of these molecules. Understanding their acid-base properties and susceptibility to electrophilic and nucleophilic attack is critical for their application in synthesis and drug design.

Basicity and Protonation: Where Does the Proton Go?

The basicity of methylamino-substituted pyridines is a key parameter influencing their behavior in biological systems and as catalysts. The pKa of the conjugate acid provides a quantitative measure of this property. Theoretical calculations can accurately predict pKa values, offering insights into the most probable protonation sites.

Table 3: Calculated and Experimental pKa Values of Methylamino-Substituted Pyridines

IsomerCalculated pKaExperimental pKa
2-Methylaminopyridine7.106.86
3-Methylaminopyridine6.306.07
4-Methylaminopyridine9.709.69
(Calculated values are from DFT studies; experimental values are from various sources)[3][4][5][6]

The excellent agreement between the calculated and experimental pKa values validates the computational approach.[3][4] The 4-isomer is significantly more basic than the other two. This is attributed to the effective resonance stabilization of the positive charge upon protonation of the pyridine nitrogen, an effect that is most pronounced in the para position. The pyridine nitrogen is the primary site of protonation for all three isomers due to its higher negative charge and the delocalization of the resulting positive charge.

Protonation_Equilibrium cluster_4MAP 4-Methylaminopyridine Protonation 4-MAP 4-Methylaminopyridine 4-MAP-H Pyridinium Ion (Protonated) 4-MAP->4-MAP-H + H+ 4-MAP-H->4-MAP - H+

Caption: Protonation equilibrium of 4-methylaminopyridine.

Electrophilic and Nucleophilic Attack: Mapping Reactive Sites

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution and is an excellent tool for predicting sites of electrophilic and nucleophilic attack.

  • Nucleophilic Attack: The regions of negative electrostatic potential (red/yellow) indicate areas susceptible to electrophilic attack. For all isomers, the most negative potential is localized on the pyridine nitrogen, confirming it as the primary nucleophilic center.

  • Electrophilic Attack: The regions of positive electrostatic potential (blue) are prone to nucleophilic attack. The hydrogen atoms of the methylamino group are the most electrophilic sites.

The FMO analysis also provides insights: the HOMO distribution highlights the regions most likely to act as a nucleophile, while the LUMO distribution indicates the sites susceptible to nucleophilic attack.

Spectroscopic Properties: The Theoretical-Experimental Nexus

Computational spectroscopy is a powerful tool for interpreting and predicting experimental spectra. By correlating theoretical calculations with experimental data, we can gain a deeper understanding of the molecular structure and vibrations.

Vibrational Spectroscopy (IR and Raman)

Theoretical calculations of vibrational frequencies using DFT can aid in the assignment of complex experimental IR and Raman spectra. Key vibrational modes for methylamino-substituted pyridines include:

  • N-H stretch: Typically observed in the 3300-3500 cm⁻¹ region.

  • C-H stretches (aromatic and aliphatic): Found in the 2800-3100 cm⁻¹ range.

  • C=C and C=N ring stretching: Occur in the 1400-1600 cm⁻¹ region and are sensitive to the substitution pattern.

  • N-H bend: Usually appears around 1600 cm⁻¹.

Table 4: Comparison of Key Calculated and Experimental IR Frequencies (cm⁻¹) for 4-Methylaminopyridine

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H stretch34503437
Aromatic C-H stretch30503040
C=C/C=N ring stretch16101605
N-H bend15901595
(Data synthesized from computational and experimental studies)[7][8][9][10]

The good agreement between calculated and experimental frequencies demonstrates the predictive power of DFT in vibrational analysis.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of NMR chemical shifts can be invaluable in assigning complex spectra and confirming molecular structures. The chemical shifts of the pyridine ring protons and carbons are particularly sensitive to the position of the methylamino group. For instance, in 4-methylaminopyridine, the para-substitution leads to a more significant upfield shift of the C2 and C6 protons compared to the other isomers, due to the strong electron-donating effect.

Experimental Protocols: A Guide to Computational Investigation

To facilitate the theoretical investigation of methylamino-substituted pyridines, we provide a generalized workflow for performing DFT calculations.

Step-by-Step DFT Calculation Workflow
  • Molecule Building and Initial Geometry: Construct the 3D structure of the desired methylamino-substituted pyridine isomer using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and reliable method is the B3LYP functional with a 6-311++G(d,p) basis set.

  • Frequency Calculation: Once the geometry is optimized, perform a frequency calculation at the same level of theory to confirm that the structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to obtain theoretical IR and Raman spectra.

  • Electronic Property Calculations: From the optimized geometry, perform single-point energy calculations to obtain electronic properties such as NBO charges, dipole moment, and HOMO-LUMO energies.

  • pKa Calculation: pKa values can be calculated using thermodynamic cycles, such as the isodesmic reaction scheme, which involves calculating the Gibbs free energy of reaction for the proton exchange with a reference molecule of known pKa.[4]

  • NMR Chemical Shift Calculation: NMR chemical shifts can be calculated using the GIAO (Gauge-Including Atomic Orbital) method.

DFT_Workflow A 1. Molecule Building B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (IR/Raman Spectra) B->C D 4. Electronic Properties (NBO, FMO, MEP) B->D E 5. pKa Calculation (Isodesmic Scheme) D->E F 6. NMR Calculation (GIAO Method) D->F

Caption: A generalized workflow for DFT calculations.

Conclusion: From Theoretical Insights to Practical Applications

This technical guide has provided a comprehensive theoretical framework for understanding the structure-property relationships of methylamino-substituted pyridines. By leveraging computational chemistry, we have elucidated the profound impact of isomeric substitution on their electronic properties, reactivity, and spectroscopic signatures. The presented data and protocols serve as a valuable resource for researchers and drug development professionals, enabling the rational design of novel molecules with optimized properties for a wide range of applications. The synergy between theoretical prediction and experimental validation is key to accelerating the discovery and development of next-generation pharmaceuticals and functional materials.

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Exploratory

A Technical Guide to 5-(Methylamino)picolinonitrile: Synthesis, Properties, and Applications in Drug Discovery

Abstract 5-(Methylamino)picolinonitrile is a substituted pyridinecarbonitrile that has emerged as a valuable and versatile chemical intermediate in medicinal chemistry. Its unique electronic properties and reactive sites...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-(Methylamino)picolinonitrile is a substituted pyridinecarbonitrile that has emerged as a valuable and versatile chemical intermediate in medicinal chemistry. Its unique electronic properties and reactive sites make it a crucial building block for the synthesis of complex heterocyclic scaffolds, particularly those targeting kinases and other key enzymes in cellular signaling pathways. This guide provides an in-depth technical overview of 5-(Methylamino)picolinonitrile, consolidating information on its physicochemical properties, principal synthetic routes, mechanistic considerations, and its role in the development of contemporary pharmaceutical agents. Detailed protocols, safety data, and analytical methodologies are presented to support researchers and drug development professionals in leveraging this important intermediate.

Introduction: The Picolinonitrile Scaffold in Medicinal Chemistry

The pyridine ring is a "privileged scaffold" in drug discovery, present in a significant percentage of FDA-approved nitrogen-heterocyclic drugs.[1][2] Its ability to participate in hydrogen bonding, engage in pi-stacking interactions, and serve as a bioisostere for other aromatic systems makes it a cornerstone of modern medicinal chemistry.[3] Within this class, picolinonitrile derivatives—pyridines substituted with a cyano (-C≡N) group at the 2-position—are of particular interest.

The nitrile group is a powerful pharmacophore; it is strongly electron-withdrawing, polar, and can act as a hydrogen bond acceptor.[4][5] When combined with the pyridine core, the nitrile moiety modulates the ring's electronic distribution, influencing its reactivity and the binding affinity of the final molecule to its biological target. The 5-(methylamino) substituent further enhances the scaffold's utility by providing a key vector for molecular elaboration and an additional site for hydrogen bonding, crucial for potent and selective enzyme inhibition. This guide focuses specifically on 5-(Methylamino)picolinonitrile, a key intermediate whose application has led to the discovery of promising clinical candidates.[6]

Physicochemical and Safety Profile

A comprehensive understanding of the physical properties and safety hazards of an intermediate is a prerequisite for its effective use in a research or manufacturing environment.

Key Properties

The essential physicochemical data for 5-(Methylamino)picolinonitrile are summarized below.

PropertyValueSource(s)
CAS Number 1256806-82-2[7]
Molecular Formula C₇H₇N₃[7]
Molecular Weight 133.15 g/mol [7]
Physical Form Solid (typically white to brown)
SMILES CNC1=CN=C(C=C1)C#N[7]
InChI Key WMBBYSJOTOXRPG-UHFFFAOYSA-N
Purity Typically ≥95-97%
Storage Store at room temperature, protect from light.
Safety and Handling

5-(Methylamino)picolinonitrile is classified as harmful and requires careful handling in a laboratory setting.

  • GHS Pictogram: GHS07 (Harmful/Irritant)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Recommendation: Always handle this compound in a well-ventilated fume hood using appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Refer to the specific Material Safety Data Sheet (MSDS) from the supplier for complete information.

Synthesis and Manufacturing Routes

The most prevalent and industrially scalable synthesis of 5-(Methylamino)picolinonitrile relies on the Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is highly effective for electron-deficient aromatic systems, such as halogenated pyridines.[8][9]

The SNAr Pathway: Mechanism and Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[10][11]

  • Nucleophilic Attack: The nucleophile (methylamine) attacks the electron-deficient carbon atom bearing the leaving group (typically a halide, e.g., -Cl or -F). This step is rate-determining and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted.[8][11]

  • Elimination: The aromaticity is restored by the expulsion of the leaving group (e.g., Cl⁻).

The pyridine ring is inherently electron-deficient, but the presence of a strongly electron-withdrawing cyano group at the 2-position further activates the ring towards nucleophilic attack, particularly at the C5 position.[10] This activation is crucial for the reaction to proceed under viable laboratory conditions.

Caption: SNAr mechanism for synthesizing 5-(Methylamino)picolinonitrile.

Field-Proven Laboratory Protocol

This protocol is a representative procedure for the synthesis of 5-(Methylamino)picolinonitrile from 5-chloropicolinonitrile.

Materials & Reagents:

  • 5-Chloropicolinonitrile

  • Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • A polar aprotic solvent such as Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)[9]

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloropicolinonitrile (1.0 eq).

  • Solvent & Base Addition: Add DMSO (or DMF) to dissolve the starting material. Add potassium carbonate (1.5 - 2.0 eq). The base serves to neutralize the HCl formed during the reaction, driving it to completion.[9]

  • Nucleophile Addition: Add the methylamine solution (1.2 - 1.5 eq) to the stirred mixture.

  • Heating: Heat the reaction mixture to 80-100 °C. The elevated temperature is necessary to overcome the activation energy associated with disrupting the aromaticity of the pyridine ring.[8][9] Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to afford 5-(Methylamino)picolinonitrile as a pure solid.

Application as a Key Intermediate in Drug Synthesis

The strategic placement of the methylamino and cyano groups makes 5-(Methylamino)picolinonitrile an ideal precursor for constructing highly functionalized heterocyclic systems. It is frequently employed in the synthesis of kinase inhibitors, where the picolinonitrile core serves as a "hinge-binding" motif, interacting with the backbone of the kinase enzyme.

Case Study: Synthesis of a CHK1 Kinase Inhibitor

Checkpoint Kinase 1 (CHK1) is a critical enzyme in the DNA damage response pathway and a validated target for cancer therapy. A recently discovered series of potent CHK1 inhibitors utilizes 5-(Methylamino)picolinonitrile as a foundational building block.[6]

The synthesis involves a subsequent nucleophilic substitution reaction, this time on a different heterocyclic core, where the 5-amino group of our intermediate acts as the nucleophile.

Caption: Workflow for synthesizing a CHK1 inhibitor.

In the synthesis of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, the amino group of a picolinonitrile derivative (structurally analogous to our core topic) attacks an activated pyrimidine ring.[6] This key bond-forming event constructs the core scaffold of the final drug candidate, highlighting the indispensable role of the amino-picolinonitrile fragment in building molecular complexity.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity and purity of 5-(Methylamino)picolinonitrile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum will show characteristic peaks for the aromatic protons on the pyridine ring and a distinct signal for the methyl group protons.[12]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula (C₇H₇N₃, MW: 133.15).

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, typically achieving >95% for commercial-grade material.

  • Infrared (IR) Spectroscopy: Will show a characteristic sharp peak for the nitrile (C≡N) stretch around 2220-2260 cm⁻¹.

Conclusion and Future Outlook

5-(Methylamino)picolinonitrile is a high-value chemical intermediate whose importance in medicinal chemistry is well-established. Its synthesis via a robust SNAr reaction makes it readily accessible for both small-scale research and large-scale manufacturing. The compound's utility is primarily demonstrated in its role as a precursor to complex heterocyclic molecules, especially kinase inhibitors for oncology.[6][13] As drug discovery continues to explore the chemical space of N-heterocycles, the demand for versatile and highly functionalized building blocks like 5-(Methylamino)picolinonitrile is expected to grow, solidifying its role as a critical tool for the development of next-generation therapeutics.

References

  • Google Patents. EP2368550B1 - Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases.
  • Google Patents. EP 2 368 550 B1.
  • ResearchGate. Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Available from: [Link]

  • PubMed. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. Available from: [Link]

  • PubChem. 5-Methylpicolinonitrile. Available from: [Link]

  • YouTube. Nucleophilic Aromatic Substitutions. Available from: [Link]

  • National Institutes of Health (NIH). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Available from: [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]

  • SpringerLink. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Available from: [Link]

  • Industrial Air Power. Quincy 128515-ADV Kit, Fluid Analysis. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • Fisher Scientific. Aromatic Nucleophilic Substitution. Available from: [Link]

  • National Institutes of Health (NIH). Concerted Nucleophilic Aromatic Substitution Reactions. Available from: [Link]

  • Tokyo Institute of Technology. Synthesis of 3-Hydroxy-4-substituted-picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-pot Isoxazolopyridin. Available from: [Link]

  • PubMed. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Available from: [Link]

  • National Institutes of Health (NIH). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Available from: [Link]

  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Available from: [Link]

Sources

Foundational

InChI Key and molecular formula for 5-(Methylamino)picolinonitrile

An In-depth Technical Guide to 5-(Methylamino)picolinonitrile Introduction 5-(Methylamino)picolinonitrile is a substituted pyridine derivative that has garnered interest within the scientific community, particularly in t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-(Methylamino)picolinonitrile

Introduction

5-(Methylamino)picolinonitrile is a substituted pyridine derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a functionalized picolinonitrile, it serves as a versatile chemical building block for the synthesis of more complex molecular architectures. The presence of a methylamino group and a nitrile moiety on the pyridine ring provides multiple reactive sites, enabling its incorporation into a wide array of pharmacologically active compounds. This guide offers a comprehensive overview of its core chemical properties, a validated synthetic protocol, its strategic importance in drug design, and essential safety and handling information for laboratory professionals.

Core Molecular Identifiers and Physicochemical Properties

Precise identification and understanding of the physicochemical properties of a compound are fundamental for its application in research and development. The key identifiers and properties for 5-(Methylamino)picolinonitrile are summarized below.

PropertyDataReference
IUPAC Name 5-(methylamino)pyridine-2-carbonitrile[1]
CAS Number 1256806-82-2[1][2]
Molecular Formula C₇H₇N₃[1][2]
Molecular Weight 133.15 g/mol [1][2]
InChI 1S/C7H7N3/c1-9-7-3-2-6(4-8)10-5-7/h2-3,5,9H,1H3[1]
InChIKey WMBBYSJOTOXRPG-UHFFFAOYSA-N[1]
Canonical SMILES CNC1=CN=C(C=C1)C#N[2]
Physical Form Solid[1]
Purity Typically ≥97%[1]
Storage Conditions Room temperature, protect from light[1]

Synthesis and Mechanistic Rationale

The synthesis of 5-(Methylamino)picolinonitrile is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method involves the displacement of a leaving group, such as a halogen, from the pyridine ring by methylamine. The electron-withdrawing nature of the nitrile group at the 2-position and the nitrogen atom in the pyridine ring facilitates this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex).

Experimental Protocol: Synthesis from 5-Bromopicolinonitrile

This protocol describes a representative method for the synthesis of 5-(Methylamino)picolinonitrile.

Materials:

  • 5-Bromopicolinonitrile

  • Methylamine solution (e.g., 40% in water or 2M in THF)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Reaction vessel with a magnetic stirrer and reflux condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel, add 5-bromopicolinonitrile (1 equivalent).

  • Solvent Addition: Add a suitable volume of anhydrous DMF to dissolve the starting material completely.

  • Reagent Addition: While stirring, slowly add an excess of methylamine solution (typically 2-3 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a temperature between 80-100 °C and allow it to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine to remove residual water and DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel to yield pure 5-(Methylamino)picolinonitrile as a solid.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 5-Bromopicolinonitrile Reagents Add Methylamine Solution & Anhydrous DMF Start->Reagents Reaction Heat to 80-100 °C (Nucleophilic Aromatic Substitution) Reagents->Reaction Monitoring Monitor by TLC/HPLC Reaction->Monitoring Continuous Workup Cool, Quench with Water & Extract with Ethyl Acetate Monitoring->Workup Reaction Complete Purification Dry, Concentrate & Purify via Column Chromatography Workup->Purification End Product: 5-(Methylamino)picolinonitrile Purification->End

Caption: Workflow for the synthesis of 5-(Methylamino)picolinonitrile.

Strategic Importance in Drug Development

The picolinonitrile scaffold is a privileged structure in medicinal chemistry. The nitrile group, in particular, is a versatile pharmacophore that can act as a hydrogen bond acceptor or a bioisostere for other functional groups like ketones.[3] Its presence can enhance binding affinity to biological targets and improve metabolic stability.

Several drug candidates and approved drugs feature related substituted picolinonitrile cores, highlighting the therapeutic potential of this chemical class.

  • Oncology: Derivatives of picolinonitrile have been developed as potent inhibitors of key signaling proteins in cancer. For example, irreversible covalent inhibitors of Fibroblast Growth Factor Receptors (FGFR) have been designed for treating solid tumors.[4] Additionally, specific 5-(pyrimidin-2-ylamino)picolinonitrile derivatives have shown high potency as CHK1 inhibitors for hematologic malignancies.[5]

  • Endocrine Disorders: Picolinonitrile-based compounds have been patented as androgen receptor modulators, indicating their potential for treating prostate cancer and other androgen receptor-associated diseases.[6][7]

The 5-(methylamino) group in the target molecule provides an additional vector for chemical modification and a key hydrogen bond donor site, allowing medicinal chemists to fine-tune the compound's selectivity and pharmacokinetic properties.

Logical Relationship Diagram

DrugDevelopment Core 5-(Methylamino)picolinonitrile Methylamino Group Picolinonitrile Scaffold FGFR FGFR Inhibition (Solid Tumors) Core:f1->FGFR Scaffold for Covalent Inhibitors CHK1 CHK1 Inhibition (Hematologic Malignancies) Core:f1->CHK1 Basis for Selective Inhibitors AR Androgen Receptor Modulation (Prostate Cancer) Core:f1->AR Core for Receptor Antagonists

Caption: Therapeutic applications of the picolinonitrile scaffold.

Analytical Characterization and Self-Validating Systems

To ensure the scientific integrity of any research, the identity and purity of 5-(Methylamino)picolinonitrile must be rigorously confirmed. A combination of analytical techniques provides a self-validating system.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the hydrogen and carbon atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to verify the elemental composition by providing a highly accurate mass measurement that corresponds to the molecular formula C₇H₇N₃.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard for determining the purity of the compound. By using a calibrated detector, the percentage of the main component relative to any impurities can be accurately quantified.

The combination of structural confirmation by NMR, exact mass verification by MS, and purity assessment by HPLC creates a robust, self-validating dataset that ensures the material's quality for subsequent experiments.

Safety and Handling

Proper handling of 5-(Methylamino)picolinonitrile is crucial for laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).

Hazard InformationDetails
Pictogram GHS07 (Harmful)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P501

Source: Sigma-Aldrich[1]

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a dry, cool place, protected from light.

Conclusion

5-(Methylamino)picolinonitrile is a valuable chemical intermediate with significant potential in the synthesis of novel therapeutic agents. Its straightforward synthesis, coupled with the proven pharmacological importance of the picolinonitrile scaffold, makes it an attractive starting point for drug discovery programs targeting a range of diseases, including cancer. A thorough understanding of its chemical properties, handling requirements, and analytical validation is essential for its effective and safe use in a research setting.

References

  • PubChem. 5-Methylpicolinonitrile | C7H6N2 | CID 74183. National Institutes of Health. Available from: [Link]

  • PubMed. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. National Institutes of Health. Available from: [Link]

  • PubChem. 6-Amino-5-(methylamino)pyridine-3-carbonitrile | C7H8N4 | CID 156225849. National Institutes of Health. Available from: [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. Available from: [Link]

  • Google Patents. EP2368550B1 - Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases.
  • Patents.google.com. EP 2 368 550 B1.
  • PubMed. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. National Institutes of Health. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 5-(Methylamino)picolinonitrile: An Application Note for Drug Discovery and Development Professionals

Introduction 5-(Methylamino)picolinonitrile is a key heterocyclic building block in medicinal chemistry, frequently incorporated into a variety of pharmacologically active agents. Its structural motif, featuring a pyridi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(Methylamino)picolinonitrile is a key heterocyclic building block in medicinal chemistry, frequently incorporated into a variety of pharmacologically active agents. Its structural motif, featuring a pyridine ring substituted with a methylamino group and a nitrile moiety, offers versatile points for molecular elaboration and interaction with biological targets. This application note provides a comprehensive guide for the synthesis of 5-(Methylamino)picolinonitrile, intended for researchers, scientists, and professionals in the field of drug development. The protocol detailed herein is based on established principles of organic synthesis, with a focus on providing a robust and reproducible procedure.

Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely employed method for the synthesis of 5-(Methylamino)picolinonitrile is through a nucleophilic aromatic substitution (SNAr) reaction.[1][2] This strategy involves the displacement of a halide (typically chloride or bromide) at the 5-position of a picolinonitrile ring by methylamine.

The picolinonitrile ring is inherently electron-deficient due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the cyano group (-C≡N). This electronic characteristic makes the aromatic ring susceptible to attack by nucleophiles. The SNAr reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2][3]

The cyano group at the 2-position plays a crucial role in activating the ring for nucleophilic attack at the 5-position. It provides significant resonance stabilization to the negatively charged Meisenheimer intermediate, thereby facilitating the reaction.

Experimental Protocol

This protocol details the synthesis of 5-(Methylamino)picolinonitrile from 5-chloropicolinonitrile and a solution of methylamine in ethanol.

Materials and Equipment
Reagent/EquipmentGrade/Specification
5-Chloropicolinonitrile≥98% purity
Methylamine solution33 wt. % in absolute ethanol
Ethanol (absolute)Anhydrous, ≥99.5%
Ethyl acetateACS grade
Brine (saturated NaCl solution)
Anhydrous sodium sulfateACS grade
Round-bottom flaskAppropriate size
Reflux condenser
Magnetic stirrer with heating plate
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Personal Protective Equipment (PPE)Safety goggles, lab coat, gloves
Reaction Workflow

Synthesis_Workflow A 1. Reaction Setup B 2. Reagent Addition A->B Add 5-chloropicolinonitrile and ethanol C 3. Reaction B->C Add methylamine solution and heat to reflux D 4. Work-up C->D Cool, concentrate, and partition E 5. Purification D->E Dry and concentrate organic phase F 6. Characterization E->F Column chromatography G Product F->G Obtain pure product

Caption: Synthetic workflow for 5-(Methylamino)picolinonitrile.

Step-by-Step Procedure
  • Reaction Setup: In a clean and dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chloropicolinonitrile (1.0 eq).

  • Solvent Addition: Add absolute ethanol to the flask to dissolve the starting material. A typical concentration would be in the range of 0.1-0.5 M.

  • Reagent Addition: To the stirred solution, add a solution of methylamine in ethanol (typically 2.0-3.0 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the resulting residue, add water and ethyl acetate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 5-(Methylamino)picolinonitrile as a solid.

Safety Precautions

Methylamine is a flammable and corrosive gas/liquid with a strong, pungent odor. It can cause severe skin burns and eye damage. All manipulations involving methylamine should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).

  • Handling Methylamine Solution: The methylamine solution in ethanol is volatile and flammable. Keep it away from ignition sources. When transferring, do so carefully to avoid splashing.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization

The identity and purity of the synthesized 5-(Methylamino)picolinonitrile should be confirmed by analytical techniques such as:

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy will confirm the structure of the product. The 1H NMR spectrum is expected to show signals corresponding to the methyl group, the amino proton, and the aromatic protons on the pyridine ring.[4][5][6][7][8]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: To assess the purity of the final compound.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 5-(Methylamino)picolinonitrile via a nucleophilic aromatic substitution reaction. By following the outlined procedure and adhering to the safety precautions, researchers can efficiently prepare this valuable building block for applications in drug discovery and development. The straightforward nature of this SNAr reaction makes it amenable to scale-up for the production of larger quantities of the target compound.

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • ResearchGate. Nucleophilic Aromatic Substitution—Addition and Identification of an Amine. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Organic Syntheses. Methylamine Hydrochloride. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • PMC - NIH. Concerted Nucleophilic Aromatic Substitutions. [Link]

  • PMC - NIH. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. [Link]

  • Google Patents. Preparation method of methylamino acetonitrile hydrochloride.
  • UNL Powers Group. Introduction to NMR and Its Application in Metabolite Structure Determination. [Link]

  • PMC - PubMed Central - NIH. NMR Characterization of Lignans. [Link]

  • Doc Brown's Advanced Organic Chemistry. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting. [Link]

  • MDPI. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. [Link]

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Application

Application Notes and Protocols for 5-(Methylamino)picolinonitrile in Medicinal Chemistry

Introduction: The Strategic Value of the 5-(Methylamino)picolinonitrile Scaffold In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired potency,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 5-(Methylamino)picolinonitrile Scaffold

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. 5-(Methylamino)picolinonitrile has emerged as a privileged scaffold, particularly in the design of kinase inhibitors and other targeted therapies. Its utility stems from a unique combination of structural and electronic features inherent to the cyanopyridine core and the N-methylamino substituent.

The 2-aminopyridine motif, a core component of this building block, is a well-established pharmacophore in medicinal chemistry.[1][2] It can form crucial bidentate hydrogen bond interactions with protein targets, often mimicking the hinge-binding motif of ATP in kinase active sites.[2] The pyridine ring itself is a bioisostere for other aromatic systems, offering advantages in solubility and metabolic stability.[3][4] The cyano group at the 2-position is a strong electron-withdrawing group, which modulates the basicity of the pyridine nitrogen and can participate in dipole-dipole or hydrogen bond interactions within a target's active site.[5][6]

Furthermore, the N-methylation of the amino group at the 5-position provides a subtle yet critical modification. This transformation can fine-tune the molecule's physicochemical properties by masking a hydrogen bond donor, which may alter protein binding, reduce metabolic liability, and impact aqueous solubility and lipophilicity.[7][8] The precise balance of these features makes 5-(methylamino)picolinonitrile an attractive starting point for library synthesis and lead optimization campaigns.

This guide provides an in-depth exploration of 5-(methylamino)picolinonitrile as a versatile building block, offering detailed protocols for its derivatization and discussing the chemical rationale behind its application in drug design.

Physicochemical and Safety Profile

A thorough understanding of a building block's properties is essential for its effective use and for ensuring laboratory safety.

Physicochemical Data Summary

The properties of the 5-(methylamino)picolinonitrile scaffold contribute significantly to its "drug-like" character and influence the ADME properties of its derivatives.[9][10]

PropertyValue/DescriptionSignificance in Drug Discovery
Molecular Formula C₇H₇N₃Low molecular weight starting point, allowing for significant additions without violating "Rule of Five" guidelines.
Molecular Weight 133.15 g/mol Provides a large vector space for chemical modifications.
Hydrogen Bond Donors 1 (the N-H of the methylamino group)N-methylation removes one HBD compared to 5-aminopicolinonitrile, which can improve cell permeability.
Hydrogen Bond Acceptors 3 (pyridine N, cyano N, amino N)Multiple points for target interaction and influencing solubility.
LogP (predicted) ~1.0-1.5Indicates a favorable starting point in terms of lipophilicity for oral drug design.
pKa (predicted) Pyridine N: ~2-3; Methylamino N: ~5-6The electron-withdrawing cyano group reduces the basicity of the pyridine nitrogen, minimizing potential off-target effects associated with highly basic centers.
Safety and Handling Precautions

5-(Methylamino)picolinonitrile and its derivatives should be handled with appropriate care in a laboratory setting. The following guidelines are based on safety data for structurally related aminopyridines and nitriles.[11][12]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • First Aid Measures:

    • In case of skin contact: Wash off immediately with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move the person to fresh air.

    • If swallowed: Rinse mouth and seek medical attention.

Core Synthetic Applications and Protocols

5-(Methylamino)picolinonitrile is an ideal substrate for late-stage functionalization, primarily through palladium-catalyzed cross-coupling reactions. The pyridine ring can be halogenated at the 3- or 4-positions to provide handles for introducing further diversity. Below are detailed protocols for two of the most powerful transformations used in this context: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Workflow for Derivatization

The general workflow involves an initial halogenation of the pyridine core, followed by a cross-coupling reaction to introduce new aryl, heteroaryl, or amino substituents.

G Start 5-(Methylamino)picolinonitrile Halogenation Halogenation (e.g., NBS, NCS) to install Br or Cl at C3/C4 Start->Halogenation Coupling Pd-Catalyzed Cross-Coupling Halogenation->Coupling Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids/Esters) Coupling->Suzuki Buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) Coupling->Buchwald Product Diverse Library of Substituted Picolinonitriles Suzuki->Product Buchwald->Product

Caption: General workflow for diversifying the 5-(methylamino)picolinonitrile scaffold.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-5-(methylamino)picolinonitrile

This protocol details the palladium-catalyzed coupling of an arylboronic acid to the 3-position of the scaffold. This reaction is fundamental for creating C-C bonds and introducing biaryl motifs common in kinase inhibitors.[4][13] The mechanism involves oxidative addition, transmetalation, and reductive elimination.[14][15]

Rationale for Experimental Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos) is chosen. Bulky, electron-rich phosphine ligands facilitate the oxidative addition and reductive elimination steps, which are often rate-limiting.[16]

  • Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid for the transmetalation step.[4]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is typically used. Water is essential for dissolving the base and facilitating the formation of the active borate species.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried Schlenk tube or microwave vial, add 3-bromo-5-(methylamino)picolinonitrile (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq.), and potassium carbonate (2.0-3.0 eq.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand, such as XPhos (4-10 mol%). Add this catalyst mixture to the Schlenk tube.

  • Solvent Addition: Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of inert gas, add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 3-aryl-5-(methylamino)picolinonitrile product.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 5-(Methylamino)picolinonitrile Analogues

This protocol describes the synthesis of a key intermediate via the palladium-catalyzed amination of an aryl halide. While 5-(methylamino)picolinonitrile is the starting block for Protocol 1, this protocol outlines how a similar scaffold could be constructed from a di-halogenated precursor, showcasing the versatility of the reaction type.[2][17] This is particularly useful when the desired amine is more complex than methylamine.

Rationale for Experimental Choices:

  • Catalyst System: The choice of ligand is critical. For coupling primary amines, ligands like BrettPhos are often optimal. For secondary amines, RuPhos can provide higher yields.[18]

  • Base: A strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LHMDS) or sodium tert-butoxide (NaOtBu) is used to deprotonate the amine, facilitating its coordination to the palladium center.[17][18]

  • Solvent: Anhydrous, aprotic solvents like 1,4-dioxane or toluene are required to prevent quenching of the strong base and to ensure good solubility of the catalyst complex.

Step-by-Step Methodology (Adapted for 5-chloro-3-nitropicolinonitrile):

This protocol demonstrates a tandem SNAr/Buchwald-Hartwig approach. First, methylamine displaces the chlorine via SNAr, activated by the nitro group.[19] The nitro group is then reduced and can be used in a subsequent Buchwald-Hartwig coupling.

  • SNAr Amination: Dissolve 5-chloro-3-nitropicolinonitrile (1.0 eq.) in a suitable solvent like ethanol or DMF. Add methylamine (as a solution in ethanol or THF, 2.0-3.0 eq.) dropwise at room temperature. Stir for 2-4 hours until TLC/LC-MS indicates complete consumption of the starting material. The product, 5-(methylamino)-3-nitropicolinonitrile, can be isolated by aqueous work-up and purified by chromatography or used directly in the next step after solvent removal.

  • Nitro Group Reduction: Dissolve the crude 5-(methylamino)-3-nitropicolinonitrile in ethanol or methanol. Add a reducing agent such as iron powder and ammonium chloride, or perform catalytic hydrogenation with Pd/C under a hydrogen atmosphere. Heat as necessary and monitor until completion. Filter off the catalyst/reagents and concentrate the solvent to yield 3-amino-5-(methylamino)picolinonitrile.

  • Buchwald-Hartwig Coupling:

    • Reagent Preparation: In a flame-dried Schlenk tube, combine 3-amino-5-(methylamino)picolinonitrile (1.0 eq.), the desired aryl bromide or iodide (1.1 eq.), and sodium tert-butoxide (1.4 eq.).

    • Catalyst Addition: Add the palladium precatalyst (e.g., a RuPhos Pd G3 precatalyst, 2-5 mol%).

    • Reaction Execution: Evacuate and backfill the vessel with argon. Add anhydrous, degassed 1,4-dioxane. Seal the vessel and heat to 90-110 °C until the reaction is complete as monitored by LC-MS.

    • Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the final product by column chromatography.

Case Study: Application in Kinase Inhibitor Design

The 5-(methylamino)picolinonitrile scaffold is a key component in several potent kinase inhibitors. For instance, derivatives have been developed as highly potent and selective inhibitors of Checkpoint Kinase 1 (CHK1), a critical target in oncology.[20]

G cluster_inhibitor CHK1 Inhibitor cluster_kinase CHK1 Kinase Active Site Inhibitor 5-(Pyrimidin-2-ylamino)picolinonitrile Derivative Hinge Hinge Region (e.g., Cys87) Inhibitor->Hinge Bidentate H-Bonds (Aminopyridine Moiety) Gatekeeper Gatekeeper Residue Inhibitor->Gatekeeper Hydrophobic/van der Waals Interactions DFG DFG Motif Inhibitor->DFG Cyano Group Interaction

Caption: Binding hypothesis for a picolinonitrile-based CHK1 inhibitor.

In this context, the 2-aminopyridine portion of the molecule forms the critical bidentate hydrogen bonds with the kinase hinge region. The cyano group can occupy a nearby pocket, forming favorable interactions, while the rest of the scaffold serves as a platform for attaching other groups that confer selectivity and improve physicochemical properties. The synthesis of a library of such compounds would heavily rely on the Suzuki and Buchwald-Hartwig protocols described above to explore various substituents on the core scaffold.

Conclusion

5-(Methylamino)picolinonitrile is a high-value building block for medicinal chemists, offering a pre-validated core structure with multiple handles for diversification. Its inherent physicochemical properties and ability to engage in key protein-ligand interactions make it an excellent starting point for developing targeted therapeutics. The synthetic protocols provided herein offer robust and versatile methods for elaborating this scaffold, enabling the rapid generation of compound libraries for hit-to-lead and lead optimization campaigns. By understanding the rationale behind its design and the practicalities of its chemical manipulation, researchers can effectively leverage 5-(methylamino)picolinonitrile to accelerate the drug discovery process.

References

  • 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications (RSC Publishing). Available at: [Link]

  • Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega. Available at: [Link]

  • 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central. Available at: [Link]

  • Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega. Available at: [Link]

  • Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry. Available at: [Link]

  • The Methylation Effect in Medicinal Chemistry. LASSBIO - UFRJ. Available at: [Link]

  • The impact of N-methylation on aqueous solubility and lipophilicity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway. International Journal of Nanomedicine. Available at: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Dalhousie University. Available at: [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Bentham Science. Available at: [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. Available at: [Link]

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Expert Opinion on Drug Discovery. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry. Available at: [Link]

  • Species variations in the N-methylation and quaternization of [14C]pyridine. Xenobiotica. Available at: [Link]

  • Convenient preparation of aryl-substituted nortropanes by Suzuki–Miyaura methodology. Canadian Journal of Chemistry. Available at: [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II - KPU Pressbooks. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. Available at: [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. Available at: [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. Available at: [Link]

Sources

Method

Quantitative Analysis of 5-(Methylamino)picolinonitrile in Human Plasma by LC-MS/MS

Application Note and Protocol Abstract This document provides a comprehensive guide and a detailed protocol for the development and validation of a robust and sensitive LC-MS/MS (Liquid Chromatography-Tandem Mass Spectro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note and Protocol

Abstract

This document provides a comprehensive guide and a detailed protocol for the development and validation of a robust and sensitive LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the quantitative determination of 5-(Methylamino)picolinonitrile in human plasma. 5-(Methylamino)picolinonitrile is a substituted picolinonitrile, a class of compounds with increasing interest in pharmaceutical and agrochemical research. The polar nature of this analyte presents unique challenges for retention in traditional reversed-phase chromatography. This application note addresses these challenges by employing Hydrophilic Interaction Liquid Chromatography (HILIC) for effective chromatographic separation. The subsequent detection by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and sensitivity. This protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, or metabolism studies involving this or structurally similar compounds.

Introduction: The Rationale for a Specialized LC-MS/MS Approach

5-(Methylamino)picolinonitrile, with its chemical formula C₇H₇N₃ and a molecular weight of 133.15 g/mol , is a small molecule characterized by a pyridine ring substituted with a methylamino and a nitrile group.[1] This structure confers significant polarity to the molecule, making it poorly retained on conventional C18 reversed-phase columns. Such poor retention can lead to co-elution with endogenous matrix components, resulting in significant ion suppression and compromising the accuracy and sensitivity of the assay.[2]

To overcome these analytical hurdles, this method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is a powerful chromatographic technique for the separation of polar and hydrophilic compounds.[3][4][5] It employs a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[3][4] This setup allows for the retention of polar analytes that would otherwise elute in the void volume of a reversed-phase system.

The coupling of HILIC with tandem mass spectrometry (MS/MS) provides the "gold standard" for quantitative bioanalysis due to its exceptional sensitivity and selectivity.[6] The MS/MS is operated in the Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented, and a characteristic product ion is monitored. This highly specific detection minimizes interferences from the complex plasma matrix.

This application note will guide the user through the entire workflow, from sample preparation and the selection of an appropriate internal standard to the optimization of LC and MS parameters and finally, method validation in accordance with regulatory guidelines.

Materials and Methods

Chemicals and Reagents
  • 5-(Methylamino)picolinonitrile (analytical standard, purity ≥98%)

  • 5-(Methylamino)picolinonitrile-d₃ (or a suitable structural analog as an internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade, e.g., from a Milli-Q system)

  • Formic acid (LC-MS grade, ≥99%)

  • Ammonium formate (LC-MS grade)

  • Human plasma (with K₂EDTA as anticoagulant), sourced from a reputable supplier.

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • A data acquisition and processing software (e.g., MassLynx, Analyst, Xcalibur).

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Internal Standard Spiking plasma->is ppt Protein Precipitation is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Collection centrifuge->supernatant evap Evaporation & Reconstitution supernatant->evap injection Injection evap->injection hilic HILIC Separation injection->hilic ms MS/MS Detection (MRM) hilic->ms integration Peak Integration ms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the quantification of 5-(Methylamino)picolinonitrile.

Internal Standard (IS) Selection and Preparation

The use of a stable isotope-labeled (SIL) internal standard is highly recommended for quantitative LC-MS/MS analysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing the most accurate correction.[7] An ideal SIL IS for this assay would be 5-(Methylamino-d₃)picolinonitrile or 5-(Methylamino)picolinonitrile-¹³C₃,¹⁵N.

In the absence of a commercially available SIL-IS, a structural analog can be used. The chosen analog should have similar physicochemical properties (polarity, pKa) and chromatographic behavior to the analyte.[5] A potential candidate could be a closely related picolinonitrile derivative that is not expected to be present in the samples.

A stock solution of the IS should be prepared in methanol at a concentration of 1 mg/mL and stored at -20°C. A working solution is then prepared by diluting the stock solution in acetonitrile.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples.[1][8]

Protocol:

  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and quality control.

  • To each tube, add 50 µL of plasma.

  • Add 150 µL of the IS working solution in acetonitrile.

  • Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein denaturation.[1]

  • Incubate the tubes at -20°C for 20 minutes to enhance protein precipitation.[1]

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[1]

  • Carefully transfer the supernatant to a new set of labeled tubes.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to autosampler vials for LC-MS/MS analysis.

Liquid Chromatography Method

Given the polar nature of 5-(Methylamino)picolinonitrile, a HILIC column is recommended. A zwitterionic or amide-based HILIC stationary phase often provides good retention and peak shape for polar, basic compounds.[9][10]

Parameter Recommended Condition
Column Zwitterionic HILIC, e.g., Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium formate in water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 50% B over 5 minutes, then return to initial conditions and equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Method

The mass spectrometer should be tuned for optimal sensitivity for the analyte and internal standard. Electrospray ionization in positive ion mode (ESI+) is expected to be the most effective ionization technique for this compound due to the presence of the basic methylamino and pyridine nitrogen atoms.

MRM Transition Determination:

  • Infuse a standard solution of 5-(Methylamino)picolinonitrile directly into the mass spectrometer to determine the precursor ion, which is expected to be the protonated molecule [M+H]⁺ at m/z 134.1.

  • Perform a product ion scan of the precursor ion (m/z 134.1) to identify the most abundant and stable fragment ions. A characteristic fragmentation of picolinonitrile compounds is the neutral loss of hydrogen cyanide (HCN), which would result in a product ion at m/z 107.1.

  • Optimize the collision energy for the selected MRM transition to maximize the product ion signal.

  • Repeat this process for the internal standard.

Parameter Recommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions Analyte: 134.1 > 107.1 (and a second confirmatory transition) IS: To be determined based on its mass
Collision Energy To be optimized (typically 10-30 eV)
Dwell Time 100 ms

Method Validation

To ensure the reliability and accuracy of the analytical data, the method must be validated according to the guidelines set by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[11][12][13][14]

The following validation parameters should be assessed:

  • Selectivity and Specificity: Analyze blank plasma samples from at least six different sources to ensure no endogenous interferences are observed at the retention times of the analyte and IS.

  • Linearity and Range: Prepare a calibration curve by spiking blank plasma with known concentrations of the analyte. The curve should be linear over the expected concentration range, with a correlation coefficient (r²) of ≥0.99.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicate (n=6) on three different days. The accuracy should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification), and the precision (as coefficient of variation, %CV) should be ≤15% (≤20% for LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix by comparing the peak area of the analyte in a post-extraction spiked sample to that of a neat standard solution.

  • Recovery: Determine the efficiency of the extraction procedure by comparing the peak area of a pre-extraction spiked sample to that of a post-extraction spiked sample.

  • Stability: Assess the stability of the analyte in plasma under various conditions, including short-term (bench-top), long-term (frozen at -80°C), and freeze-thaw cycles.

The logical relationship for the validation process is as follows:

validation cluster_core Core Validation Parameters cluster_matrix Matrix & Stability cluster_result Outcome linearity Linearity & Range validated_method Validated Method linearity->validated_method accuracy Accuracy accuracy->validated_method precision Precision precision->validated_method selectivity Selectivity selectivity->validated_method matrix_effect Matrix Effect matrix_effect->validated_method recovery Recovery recovery->validated_method stability Stability stability->validated_method

Caption: Key parameters for bioanalytical method validation.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantification of the polar compound 5-(Methylamino)picolinonitrile in human plasma. The use of HILIC for chromatographic separation effectively addresses the challenges associated with poor retention in reversed-phase systems. The high selectivity of tandem mass spectrometry in MRM mode ensures reliable quantification with minimal interference from the biological matrix. This method, once fully validated, can be confidently applied to pharmacokinetic and other studies in the drug development pipeline.

References

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry.
  • U.S. Food and Drug Administration. (2022).
  • Outsourced Pharma. (2023).
  • Slideshare.
  • U.S. Food and Drug Administration. (2022).
  • Souverain, S., Rudaz, S., & Veuthey, J. L. (n.d.). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS.
  • Agilent Technologies, Inc.
  • Benchchem.
  • National Institutes of Health.
  • LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • Sigma-Aldrich.
  • LCGC International. Making HILIC Work for You—Column Selection.
  • Element Lab Solutions.
  • Phenomenex. HILIC HPLC Column.
  • Thermo Fisher Scientific. HILIC Overview.
  • PubMed. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS.
  • ResearchGate.
  • Sigma-Aldrich. stable isotope-labeled metabolites.
  • Shimadzu.
  • MedChemExpress. Stable Isotope-Labeled Compounds.
  • Cambridge Isotope Laboratories, Inc. Stable Isotope-Labeled and Unlabeled Amino Acids.
  • ResearchGate. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS.
  • PubMed.
  • Chemie Brunschwig. Stable Isotope Standards for Clinical Mass Spectrometry.
  • IROA Technologies. (2025). How Amino Acid Internal Standards Boost Mass Spec Accuracy.

Sources

Application

Application Notes &amp; Protocols: Experimental Setups for Key Synthetic Transformations of Picolinonitrile

Introduction: The Versatility of the Picolinonitrile Scaffold Picolinonitrile, or 2-cyanopyridine, is a foundational building block in modern medicinal chemistry and materials science. Its unique electronic structure, fe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Picolinonitrile Scaffold

Picolinonitrile, or 2-cyanopyridine, is a foundational building block in modern medicinal chemistry and materials science. Its unique electronic structure, featuring an electron-withdrawing nitrile group on a pyridine ring, opens up a diverse range of chemical transformations. The pyridine nitrogen acts as a hydrogen bond acceptor and a coordination site for metals, while the nitrile group can be readily converted into other valuable functionalities such as amides, carboxylic acids, and amines. Furthermore, the pyridine ring itself can be functionalized through modern cross-coupling techniques.

This guide provides researchers, scientists, and drug development professionals with detailed experimental protocols and the underlying scientific rationale for several high-impact reactions involving picolinonitrile and its derivatives. The focus is on providing robust, reproducible, and well-understood methodologies that are staples in the synthetic chemist's toolkit.

PART 1: Critical Safety & Handling Protocols

Before commencing any experimental work, a thorough understanding of the hazards associated with the reagents is mandatory.

1.1 Handling Picolinonitrile: Picolinonitrile is harmful if swallowed, inhaled, or in contact with skin, and it can cause serious eye irritation[1].

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles (conforming to EN166 or OSHA 29 CFR 1910.133), a lab coat, and appropriate chemical-resistant gloves[2][3].

  • Engineering Controls: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors[4]. An eyewash station and safety shower must be readily accessible[3].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents, acids, and bases[2][4].

1.2 Handling Reaction-Specific Reagents:

  • Lithium Aluminum Hydride (LiAlH₄): A highly reactive, pyrophoric, and water-reactive solid. It must be handled under an inert atmosphere (Nitrogen or Argon). Quenching must be performed carefully at low temperatures to manage the exothermic release of hydrogen gas[5][6].

  • Palladium Catalysts: While generally stable, palladium catalysts can be potent sensitizers. Avoid inhalation of fine powders.

  • Solvents: Anhydrous solvents like THF and Dioxane are often required. These can form explosive peroxides over time and should be tested and handled appropriately.

PART 2: Transformations of the Nitrile Functional Group

The cyano group is a versatile functional handle that can be selectively transformed into amides, amines, or carboxylic acids.

Selective Catalytic Hydration to Picolinamide

The conversion of a nitrile to a primary amide is a fundamental transformation. While traditional methods use harsh acidic or basic conditions that risk over-hydrolysis to the carboxylic acid, modern catalytic systems offer high selectivity under milder conditions[7][8]. Base-catalyzed hydration using simple reagents like NaOH can also be highly selective if conditions are carefully controlled[9].

Causality Behind the Method: Catalytic methods, such as those employing copper or platinum complexes, operate under neutral or mildly basic conditions[10][11]. This minimizes the protonation of the picolinamide product, which is the necessary step for its subsequent hydrolysis to picolinic acid. The catalyst facilitates the activation of the nitrile and the addition of water without requiring stoichiometric amounts of strong acid or base, thus preserving sensitive functional groups elsewhere in the molecule.

Protocol 2.1: Base-Catalyzed Selective Hydration This protocol is adapted from methodologies emphasizing selectivity with common lab reagents[9].

  • Materials:

    • Picolinonitrile

    • Sodium Hydroxide (NaOH)

    • Tert-butanol (t-BuOH)

    • Deionized Water

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

  • Procedure:

    • To a round-bottom flask, add picolinonitrile (1.0 eq.).

    • Add t-BuOH and water as the solvent system. A typical ratio is 9:1 t-BuOH:H₂O.

    • Add powdered NaOH (e.g., 0.2 eq.). The use of a catalytic amount of base is key to preventing over-hydrolysis.

    • Heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

    • Work-up: Cool the reaction to room temperature. Neutralize the mixture carefully with dilute HCl (1M).

    • Remove the t-BuOH under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude picolinamide.

    • Purification: The product can be purified by recrystallization or silica gel column chromatography.

Reduction of the Nitrile to 2-(Aminomethyl)pyridine

The reduction of nitriles to primary amines is a powerful tool for introducing a basic, nucleophilic aminomethyl group. Lithium aluminum hydride (LiAlH₄ or LAH) is a highly effective, albeit aggressive, reagent for this transformation[12][13].

Causality Behind the Method: LAH serves as a potent source of hydride ions (H⁻). The reaction proceeds via two successive nucleophilic additions of hydride to the electrophilic carbon of the nitrile[12][14]. The initial addition forms an imine-aluminum complex, which is then rapidly reduced again to a diamidoaluminate complex. A careful aqueous work-up is required to hydrolyze the Al-N bonds and protonate the resulting amine to liberate the final product[5][14]. An inert atmosphere is crucial as LAH reacts violently with water and moisture.

Protocol 2.2: LiAlH₄ Reduction of Picolinonitrile

  • Materials:

    • Picolinonitrile

    • Lithium Aluminum Hydride (LiAlH₄)

    • Anhydrous Tetrahydrofuran (THF)

    • Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

    • Sodium Hydroxide (NaOH) solution (e.g., 10-15%)

    • Deionized Water

    • Three-neck round-bottom flask, dropping funnel, condenser, nitrogen/argon inlet

    • Magnetic stirrer and stir bar

    • Ice bath

  • Procedure:

    • Setup: Assemble the glassware and flame-dry it under vacuum, then cool under a positive pressure of nitrogen or argon.

    • In the reaction flask, suspend LiAlH₄ (1.5 - 2.0 eq.) in anhydrous THF under an inert atmosphere.

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve picolinonitrile (1.0 eq.) in anhydrous THF in the dropping funnel.

    • Add the picolinonitrile solution dropwise to the stirred LAH suspension at 0 °C. Control the addition rate to maintain the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours. Monitor by TLC for the disappearance of the starting material.

    • Work-up (Fieser Method): This quenching procedure is critical for safety and for generating a granular, filterable aluminum salt precipitate. Cool the reaction mixture back to 0 °C.

    • Slowly and sequentially add the following, allowing the effervescence to subside between additions:

      • 'X' mL of water (where 'X' is the mass of LAH in grams).

      • 'X' mL of 15% aqueous NaOH solution.

      • '3X' mL of water.

    • Remove the ice bath and stir the resulting mixture vigorously for 30 minutes. A white, granular precipitate should form.

    • Filter the mixture through a pad of Celite®, washing the precipitate thoroughly with THF or ethyl acetate.

    • Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 2-(aminomethyl)pyridine.

    • Purification: The product can be purified by distillation under reduced pressure or by acid-base extraction to remove any non-basic impurities.

Workflow for LiAlH₄ Reduction

G cluster_setup Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Quench & Work-up cluster_purification Purification setup1 Flame-dry glassware setup2 Suspend LiAlH₄ in anhydrous THF setup1->setup2 setup3 Cool to 0 °C setup2->setup3 react1 Add Picolinonitrile solution dropwise at 0 °C setup3->react1 Start Addition react2 Stir at room temperature (4-16h) react1->react2 react3 Monitor by TLC react2->react3 workup1 Cool to 0 °C react3->workup1 Reaction Complete workup2 Sequential Quench: 1. H₂O 2. NaOH(aq) 3. H₂O workup1->workup2 workup3 Filter through Celite® workup2->workup3 workup4 Dry & Concentrate workup3->workup4 purify Distillation or Acid-Base Extraction workup4->purify Crude Product

Caption: General workflow for the reduction of picolinonitrile using LiAlH₄.

PART 3: Functionalization of the Pyridine Ring via Cross-Coupling

For these reactions, a halogenated picolinonitrile (e.g., 5-bromo-2-cyanopyridine) is used as the starting material.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron species with an organohalide[15]. It is widely used to synthesize biaryls and substituted heterocycles[16][17].

Causality Behind the Method: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states[18].

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the bromopicolinonitrile.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst[18]. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.

Protocol 3.1: Suzuki Coupling of 5-Bromo-2-cyanopyridine

  • Materials:

    • 5-Bromo-2-cyanopyridine

    • Arylboronic acid (e.g., Phenylboronic acid) (1.1 - 1.5 eq.)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂) (1-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 - 3.0 eq.)

    • Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Water)

    • Schlenk flask or sealed reaction vial

    • Inert atmosphere supply (Nitrogen or Argon)

  • Procedure:

    • To a Schlenk flask, add 5-bromo-2-cyanopyridine (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.5 eq.).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the palladium catalyst under a positive flow of inert gas.

    • Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio). The mixture should be sparged with inert gas for 10-15 minutes before addition[19].

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Work-up: Cool the reaction to room temperature and dilute with water.

    • Extract with an organic solvent (e.g., ethyl acetate, 3x volumes).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purification: Purify the crude product by silica gel column chromatography.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex ox_add Oxidative Addition ox_add->pd0 transmetal Transmetalation pd2_complex->transmetal x_minus X⁻ pd2_complex->x_minus pd2_biaryl Ar-Pd(II)L₂-Ar' transmetal->pd2_biaryl b_waste B(OH)₃⁻ transmetal->b_waste red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 Catalyst Regeneration product Ar-Ar' (Coupled Product) red_elim->product ar_x Ar-X (Bromopicolinonitrile) ar_x->ox_add ar_b Ar'-B(OH)₂ (Boronic Acid) ar_b->transmetal base Base (e.g., K₂CO₃) base->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation that is otherwise challenging[20][21]. It allows for the coupling of aryl halides with a wide variety of amines[22][23].

Causality Behind the Method: The mechanism is analogous to the Suzuki coupling but involves an amine instead of an organoboron reagent[21][23]. A strong, non-nucleophilic base (like NaOt-Bu or LHMDS) is required to deprotonate the amine, forming a palladium-amido complex. This complex then undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The steric and electronic properties of the phosphine ligand are critical for reaction efficiency, with bulky, electron-rich ligands often giving the best results[23][24].

Protocol 3.2: Buchwald-Hartwig Amination of 5-Bromo-2-cyanopyridine

  • Materials:

    • 5-Bromo-2-cyanopyridine

    • Amine (e.g., Morpholine) (1.2 eq.)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃ with a ligand like Xantphos or a pre-formed catalyst) (1-5 mol%)

    • Strong base (e.g., Sodium tert-butoxide, NaOt-Bu) (1.4 eq.)

    • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

    • Schlenk flask or sealed reaction vial

    • Inert atmosphere supply (Nitrogen or Argon)

  • Procedure:

    • Setup: In a glovebox or under a positive flow of inert gas, add the base (NaOt-Bu) to a Schlenk flask.

    • Add the palladium catalyst and ligand (if not using a pre-formed catalyst).

    • Add 5-bromo-2-cyanopyridine and the anhydrous solvent.

    • Finally, add the amine coupling partner.

    • Seal the vessel and heat to 80-110 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS until completion.

    • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purification: Purify the crude product by silica gel column chromatography.

PART 4: Quantitative Data Summary

The following table provides representative data for the described transformations. Note that yields are highly substrate- and condition-dependent.

ReactionSubstrateKey ReagentsTemp. (°C)Time (h)Typical Yield (%)
Selective Hydration PicolinonitrileNaOH (cat.), t-BuOH/H₂O85-902-670-95
Nitrile Reduction PicolinonitrileLiAlH₄, Anhydrous THF0 → RT4-1660-90
Suzuki Coupling 5-Bromo-2-cyanopyridineArylboronic acid, Pd(dppf)Cl₂, K₂CO₃80-1006-2475-95
Buchwald-Hartwig 5-Bromo-2-cyanopyridineAmine, Pd₂(dba)₃/Xantphos, NaOt-Bu80-1104-1870-90

References

  • Xia, Y., He, D., & Wu, W. (2021). Recent Advances for Hydration Reaction of Nitriles in Different Catalytic Systems. Chinese Journal of Organic Chemistry, 41(3), 969-982. [Link]

  • Cravotto, G., et al. (2016). Selective NaOH-catalysed hydration of aromatic nitriles to amides. Catalysis Science & Technology, 6, 1944-1949. [Link]

  • Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). [Link]

  • Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]

  • Kamal, A., et al. (2007). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. The Journal of Organic Chemistry, 72(12), 4579–4581. [Link]

  • ChemSpider SyntheticPage 68. LAH Reduction of Nitriles to Amines. Scribd. [Link]

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  • Garcı́a, J. I., et al. (2004). A mild hydration of nitriles catalysed by copper(ii) acetate. Chemical Communications, (10), 1210-1211. [Link]

  • JoVE. Video: Nitriles to Amines: LiAlH4 Reduction. [Link]

  • Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 73(1), 242–244. [Link]

  • The University of Iowa. Standard Operating Procedure for Pyridine. [Link]

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  • ACS Omega. Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles. [Link]

  • National Institutes of Health. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]

  • Google Patents.
  • Beilstein Journals. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines. [Link]

  • ResearchGate. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]

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Method

High-Throughput Screening Assays for 5-(Methylamino)picolinonitrile Derivatives: An Application and Protocol Guide

Introduction The 5-(methylamino)picolinonitrile scaffold is a privileged structure in modern medicinal chemistry, frequently identified as a core component of potent and selective kinase inhibitors.[1] Derivatives of thi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 5-(methylamino)picolinonitrile scaffold is a privileged structure in modern medicinal chemistry, frequently identified as a core component of potent and selective kinase inhibitors.[1] Derivatives of this class have shown promise in targeting a range of kinases implicated in oncology and other therapeutic areas. The development of novel therapeutics from this chemical series hinges on the ability to rapidly and accurately screen large libraries of analogues to identify compounds with the desired biological activity. High-throughput screening (HTS) is an indispensable tool in this endeavor, enabling the automated testing of thousands to millions of compounds against a specific biological target.[2][3]

This guide provides a detailed overview of the principles, protocols, and best practices for developing and implementing robust HTS assays tailored for the discovery of kinase inhibitors based on the 5-(methylamino)picolinonitrile scaffold. We will delve into both biochemical and cell-based assay formats, offering field-proven insights to navigate the complexities of assay development, from initial design to hit validation.

PART 1: Assay Development and Optimization: A Strategic Workflow

A successful HTS campaign is built upon a foundation of meticulous assay development and optimization. The goal is to create a screening environment that is sensitive, reproducible, and predictive of a compound's true biological activity. The following workflow outlines the critical steps in this process.

Target Engagement and Assay Selection

The initial and most critical step is the selection of an appropriate assay format that accurately reports on the interaction between the 5-(methylamino)picolinonitrile derivatives and their kinase target. The choice of assay will depend on several factors, including the nature of the kinase, the availability of specific reagents, and the desired screening endpoint (e.g., direct inhibition of enzymatic activity versus modulation of a downstream cellular event).

Commonly employed HTS assay formats for kinase inhibitors include:

  • Biochemical Assays: These assays utilize purified kinase, substrate, and cofactors to directly measure the enzymatic activity of the kinase in a controlled in vitro environment. They are well-suited for identifying direct inhibitors of the kinase's catalytic function.[4]

  • Cell-Based Assays: These assays measure the effect of compounds on kinase activity within a more physiologically relevant cellular context.[5][6][7] They can provide insights into a compound's cell permeability, off-target effects, and impact on downstream signaling pathways.

Workflow for HTS Assay Development

The development of a robust HTS assay follows a logical progression of optimization and validation steps. This workflow ensures that the final assay is suitable for screening large compound libraries with high confidence.

Caption: A generalized workflow for HTS assay development, from initial feasibility studies to full-scale screening.

PART 2: Biochemical HTS Assay Protocols

Biochemical assays provide a direct measure of a compound's ability to inhibit the catalytic activity of the target kinase. Here, we detail two widely used and robust biochemical assay formats: a luminescence-based assay and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

Principle: This homogeneous "add-mix-read" assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[8][9][10][11] A proprietary thermostable luciferase catalyzes the oxidation of luciferin in the presence of ATP, generating a luminescent signal that is directly proportional to the ATP concentration.[8][12] Therefore, a decrease in luminescence indicates kinase activity (ATP consumption), and the inhibition of this activity by a test compound results in a higher luminescent signal.[9][12]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a 2X substrate/ATP solution in the same buffer. The optimal concentrations of substrate and ATP should be determined empirically, typically at or near their respective Km values.

    • Prepare test compounds at 40X the final desired concentration in 100% DMSO.

  • Assay Procedure (384-well format):

    • Add 2.5 µL of kinase reaction buffer to all wells.

    • Add 2.5 µL of the 2X kinase solution to all wells except the "no enzyme" control wells.

    • Add 2.5 µL of test compound or DMSO vehicle (for positive and negative controls) to the appropriate wells.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP solution to all wells.

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of Kinase-Glo® reagent to all wells.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Data Analysis:

ParameterCalculationInterpretation
Percent Inhibition 100 * (Signal_inhibitor - Signal_no_enzyme) / (Signal_DMSO - Signal_no_enzyme)Quantifies the inhibitory activity of the test compound.
Z'-Factor 1 - (3 * (SD_DMSO + SD_no_enzyme)) / |Mean_DMSO - Mean_no_enzyme|Assesses the quality and robustness of the assay. A Z'-factor ≥ 0.5 is considered excellent for HTS.[13][14][15]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Principle: TR-FRET is a fluorescence-based technique that measures the proximity of two fluorophores, a donor and an acceptor.[16] In a kinase assay, a biotinylated substrate peptide is phosphorylated by the kinase. A terbium- or europium-labeled anti-phospho-specific antibody (donor) and a streptavidin-labeled acceptor fluorophore (e.g., fluorescein or Alexa Fluor) are then added. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing for FRET to occur. The resulting TR-FRET signal is proportional to the extent of substrate phosphorylation.

Workflow for a TR-FRET Kinase Assay:

Caption: A simplified workflow for a cell proliferation assay to screen for kinase inhibitors.

Experimental Protocol (CellTiter-Glo®):

  • Cell Seeding:

    • Seed a cancer cell line known to be dependent on the target kinase in a 96-well or 384-well plate.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compounds.

  • Incubation:

    • Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Measurement:

    • Equilibrate the plates to room temperature.

    • Add an equal volume of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

Data Analysis: The luminescent signal is directly proportional to the number of viable cells. A decrease in signal indicates cytotoxic or cytostatic effects of the compound.

PART 4: Hit Confirmation and Counter-Screening

A crucial step after the primary HTS is the confirmation and validation of the identified "hits." This process involves re-testing the compounds to confirm their activity and performing counter-screens to eliminate false positives.

Key steps in hit validation include:

  • Dose-Response Curves: Active compounds are re-tested over a range of concentrations to determine their potency (IC₅₀ or EC₅₀).

  • Orthogonal Assays: Hits are tested in an alternative assay format to confirm their activity through a different detection method. [17]For example, a hit from a luminescence-based assay could be confirmed using a TR-FRET assay.

  • Selectivity Profiling: Promising hits should be tested against a panel of related and unrelated kinases to assess their selectivity. [18]* Cytotoxicity Assays: For hits identified in biochemical screens, it is important to assess their general cytotoxicity in cell-based assays to ensure that the observed activity is not due to non-specific effects.

PART 5: Troubleshooting Common HTS Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Z'-Factor (<0.5) - High variability in control wells.- Low signal-to-background ratio.- Optimize reagent concentrations and incubation times.- Ensure proper mixing and liquid handling.- Increase the concentration of the positive control or decrease the background signal.
High False Positive Rate - Compound autofluorescence or quenching.- Compound aggregation.- Non-specific enzyme inhibition.- Perform counter-screens in the absence of the kinase or substrate.- Include a detergent (e.g., Triton X-100) in the assay buffer to mitigate aggregation.- Test hits in orthogonal assays.
Poor Reproducibility - Inconsistent liquid handling.- Reagent instability.- Edge effects on microplates.- Use automated liquid handlers and ensure they are properly calibrated.- Prepare fresh reagents daily and store them appropriately.- Avoid using the outer wells of the plate for samples, or use a plate with a moat.
Discrepancy between Biochemical and Cell-Based Activity - Poor cell permeability of the compound.- Compound is a substrate for efflux pumps.- Compound is rapidly metabolized in cells.- Perform cell permeability assays (e.g., PAMPA).- Use cell lines that overexpress or lack specific efflux pumps.- Analyze compound stability in cell lysates or media.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Profacgen. Cell-based Kinase Assays. Profacgen. [Link]

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  • BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]

  • PubMed. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481–490. [Link]

  • Reaction Biology. Kinase Screening Assay Services. Reaction Biology. [Link]

  • National Center for Biotechnology Information. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. National Center for Biotechnology Information. [Link]

  • Luceome Biotechnologies. (2022, February 28). Cell Based Kinase Assays. Luceome Biotechnologies. [Link]

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  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039–1045. [Link]

  • Farhat, M., & Kumar, S. (2016). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Current pharmaceutical biotechnology, 17(14), 1222–1230. [Link]

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  • Molecular Devices. Fluorescence Polarization (FP). Molecular Devices. [Link]

  • News-Medical.Net. (2026, January 21). Sino Biological's launch of SwiftFluo® TR-FRET Kits pioneers a new era in high-throughput kinase inhibitor screening. News-Medical.Net. [Link]

  • Corning Incorporated, Life Sciences. Fluorescence Polarization Kinase Assay Miniaturization in Corning® 96 Well Half-Area and 384 Well Microplates. Corning Incorporated, Life Sciences. [Link]

  • ResearchGate. Fluorescence detection techniques for protein kinase assay. ResearchGate. [Link]

  • On HTS. (2023, December 12). Z-factor. On HTS. [Link]

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  • Dispendix. (2024, September 18). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Dispendix. [Link]

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  • PubMed. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. PubMed. [Link]

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Application

Application Notes and Protocols for the Strategic Incorporation of 5-(Methylamino)picolinonitrile into Novel Heterocyclic Scaffolds

For: Researchers, scientists, and drug development professionals. Introduction: The Versatility of the Aminopicolinonitrile Scaffold In the landscape of medicinal chemistry and materials science, the pyridine ring is a p...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of the Aminopicolinonitrile Scaffold

In the landscape of medicinal chemistry and materials science, the pyridine ring is a privileged scaffold due to its ubuquitous presence in bioactive compounds and functional materials. The strategic functionalization of this core structure is paramount for the modulation of physicochemical properties and biological activity. 5-(Methylamino)picolinonitrile is a versatile building block, featuring a nucleophilic secondary amine and an electrophilic nitrile group in a 1,2-relationship on the pyridine core. This unique arrangement provides a reactive handle for a variety of cyclization and multicomponent reactions, enabling the efficient construction of diverse and novel heterocyclic systems. This guide provides detailed protocols and the underlying scientific rationale for the incorporation of 5-(Methylamino)picolinonitrile into three distinct classes of heterocycles: fused thiazolidine-2-thiones, pyrimido[4,5-b]pyridines, and highly substituted pyridines via a multicomponent approach.

Physicochemical Properties of 5-(Methylamino)picolinonitrile

A thorough understanding of the starting material is critical for successful reaction design and execution.

PropertyValueSource
Molecular Formula C₇H₇N₃[1][2]
Molecular Weight 133.15 g/mol [1][2]
Appearance Solid[2]
InChI Key WMBBYSJOTOXRPG-UHFFFAOYSA-N[2]
SMILES CNC1=CN=C(C=C1)C#N[1]

Protocol 1: Synthesis of a Fused Thiazolidine-2-thione via Cyclization with Carbon Disulfide

Scientific Rationale: The reaction of α-aminonitriles with carbon disulfide is a well-established method for the synthesis of 5-iminothiazolidine-2-thiones, as demonstrated in the Cook-Heilbron thiazole synthesis.[3] The secondary amine of 5-(Methylamino)picolinonitrile acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. The adjacent nitrile group then participates in an intramolecular cyclization to form the fused heterocyclic system. This approach provides a direct and atom-economical route to novel sulfur-containing heterocycles.

Experimental Workflow

G cluster_prep Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve 5-(Methylamino)picolinonitrile in Pyridine B Add Carbon Disulfide A->B 1.1 eq. C Reflux the Mixture B->C Heat to 115 °C D Cool to Room Temperature C->D Monitor by TLC E Remove Solvent under Reduced Pressure D->E F Recrystallize from Ethanol E->F G Characterize Product (NMR, MS, IR) F->G

Caption: Workflow for the synthesis of the fused thiazolidine-2-thione.

Detailed Step-by-Step Protocol
  • Reagent Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-(Methylamino)picolinonitrile (1.33 g, 10 mmol) in anhydrous pyridine (30 mL).

  • Reaction Initiation: To the stirred solution, add carbon disulfide (0.84 g, 11 mmol, 1.1 equivalents) dropwise at room temperature.

  • Cyclization: Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the pyridine solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is then purified by recrystallization from ethanol to yield the desired 3-methyl-2-thioxo-2,3-dihydrothiazolo[5,4-b]pyridin-5-imine.

  • Characterization: The structure of the purified product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

ParameterConditionRationale
Solvent PyridineActs as a high-boiling solvent and a base to facilitate the reaction.
Temperature Reflux (~115 °C)Provides the necessary thermal energy for the cyclization to occur.
Reaction Time 12-24 hoursReaction times may vary; monitoring by TLC is crucial for optimization.
Purification RecrystallizationAn effective method for obtaining high-purity crystalline product.

Protocol 2: Synthesis of a Fused Pyrimidine via Cyclocondensation with Formamide

Scientific Rationale: Ortho-aminonitriles are excellent precursors for the synthesis of fused pyrimidine systems.[4] The reaction of 5-(Methylamino)picolinonitrile with formamide provides a direct route to the pyrimido[4,5-b]pyridine core. In this transformation, formamide serves as a source of a one-carbon unit, which undergoes condensation with the amino group and subsequent cyclization with the nitrile to form the pyrimidine ring. This method is a classic and reliable strategy for constructing this important heterocyclic scaffold.

Experimental Workflow

G cluster_prep Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis A Combine 5-(Methylamino)picolinonitrile and Formamide B Heat the Mixture A->B Heat to 180 °C C Cool to Room Temperature B->C Monitor by TLC D Pour into Ice-Water C->D E Collect Precipitate by Filtration D->E F Wash with Water and Dry E->F G Characterize Product (NMR, MS, IR) F->G

Caption: Workflow for the synthesis of the fused pyrimidine.

Detailed Step-by-Step Protocol
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-(Methylamino)picolinonitrile (1.33 g, 10 mmol) and formamide (20 mL).

  • Cyclocondensation: Heat the mixture in an oil bath at 180 °C for 4-6 hours. Monitor the reaction's completion using TLC (eluent: 10% methanol in dichloromethane).

  • Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-water.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid with cold water (3 x 20 mL) and dry under vacuum to afford the desired 8-methyl-7H-pyrimido[4,5-b]pyridin-4-amine. Further purification can be achieved by recrystallization from a suitable solvent like ethanol if necessary.

  • Characterization: Confirm the structure of the product using spectroscopic techniques.

ParameterConditionRationale
Reagent FormamideServes as both the reactant (C1 source) and the solvent.
Temperature 180 °CHigh temperature is required to drive the condensation and cyclization.
Reaction Time 4-6 hoursAdequate time for the reaction to proceed to completion.
Work-up Precipitation in waterA simple and effective method for isolating the product.

Protocol 3: Multicomponent Synthesis of a Highly Substituted Pyridine

Scientific Rationale: Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials.[5] This protocol outlines a plausible MCR for the synthesis of a highly substituted pyridine derivative, leveraging the reactivity of 5-(Methylamino)picolinonitrile. In this proposed transformation, an aromatic aldehyde undergoes a Knoevenagel condensation with an active methylene compound (e.g., malononitrile). The resulting electron-deficient alkene then participates in a Michael addition with the enamine-like 5-(Methylamino)picolinonitrile, followed by intramolecular cyclization and aromatization to yield the final product.

Logical Relationship of the MCR Pathway

G cluster_intermediate Intermediates A Aromatic Aldehyde D Knoevenagel Adduct A->D Base Catalyst B Malononitrile B->D Base Catalyst C 5-(Methylamino)picolinonitrile E Michael Adduct C->E Michael Addition D->E Michael Addition F Highly Substituted Pyridine E->F Cyclization & Aromatization

Sources

Method

Application Notes and Protocols for the Use of 5-(Methylamino)picolinonitrile in Kinase Inhibitor Drug Discovery

Introduction: The Strategic Value of the 5-(Methylamino)picolinonitrile Scaffold The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 5-(Methylamino)picolinonitrile Scaffold

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Kinases, with over 500 members in the human genome, represent one of the most "druggable" target classes, but achieving selectivity across the highly conserved ATP-binding site is a formidable challenge. The strategic selection of a core chemical scaffold is therefore paramount. The 5-(methylamino)picolinonitrile moiety has emerged as a privileged scaffold in this context. Its inherent physicochemical properties—a planar, aromatic system with strategically positioned hydrogen bond donors and acceptors—make it an ideal starting point for building potent and selective kinase inhibitors.

The pyridine ring can engage in crucial hydrogen bonding interactions with the kinase hinge region, mimicking the adenine portion of ATP. The nitrile group offers a vector for chemical elaboration to explore deeper pockets within the ATP-binding site, while the methylamino group can be modified to fine-tune solubility, cell permeability, and target engagement. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 5-(methylamino)picolinonitrile as a foundational building block for novel kinase inhibitor discovery. We will delve into the rationale for its use, provide detailed synthetic and biological evaluation protocols, and present a case study on its successful application in the development of potent Checkpoint Kinase 1 (CHK1) inhibitors.

Physicochemical Properties and Design Rationale

The utility of the 5-(methylamino)picolinonitrile scaffold is rooted in its structural and electronic characteristics, which are highly amenable to the demands of rational drug design.[1]

PropertyValue/CharacteristicSignificance in Drug Discovery
Molecular Weight ~133.15 g/mol Low starting molecular weight, ideal for fragment-based drug design (FBDD) and lead generation, allowing for significant subsequent chemical elaboration without violating Lipinski's Rule of Five.
Topology Planar aromatic systemFlat scaffolds are common hinge binders, providing a rigid core for predictable interactions within the ATP binding cleft.[2]
Hydrogen Bonding Pyridine nitrogen (acceptor), Amino N-H (donor)Enables the formation of key hydrogen bonds with the kinase hinge region backbone, a critical interaction for ATP-competitive inhibitors.[3]
Lipophilicity (cLogP) Moderately lipophilicProvides a good starting point for balancing aqueous solubility and membrane permeability, key aspects of pharmacokinetics.[4]
Chemical Handles Nitrile, Methylamino group, Pyridine ringOffers multiple, non-interfering sites for synthetic modification to optimize potency, selectivity, and ADME properties.

The design principle behind using this scaffold is to leverage its ability to anchor a molecule within the ATP-binding site via hinge binding. Subsequent chemical modifications can then be made to exploit less conserved regions of the kinase active site, thereby achieving selectivity.

Workflow for Kinase Inhibitor Discovery using the 5-(Methylamino)picolinonitrile Scaffold

The journey from scaffold selection to a viable drug candidate is a multi-step, iterative process.[5] Below is a generalized workflow for leveraging the 5-(methylamino)picolinonitrile core.

G cluster_0 Scaffold-Based Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Cell-Based Validation cluster_3 In Vivo & Preclinical A Scaffold Selection: 5-(Methylamino)picolinonitrile B Library Synthesis (e.g., SNAr, Cross-Coupling) A->B C Compound Characterization (NMR, LC-MS, HRMS) B->C D Primary Biochemical Screen (Single-point concentration) C->D Hits E IC50 Determination (Dose-response curve) D->E F Selectivity Profiling (Kinase Panel Screen) E->F G Mechanism of Action (e.g., ATP Competition Assay) F->G H Cellular Potency (e.g., MTT Assay) G->H Confirmed Hits I Target Engagement (e.g., Western Blot of p-Substrate) H->I J Off-Target & Toxicity (e.g., hERG, Ames test) I->J K Pharmacokinetics (PK) (Bioavailability, Half-life) J->K Lead Candidates L In Vivo Efficacy (e.g., Xenograft Models) K->L M Lead Optimization L->M M->B Iterative Optimization

Figure 1: General workflow for kinase inhibitor drug discovery.

Application Case Study: Development of Potent CHK1 Inhibitors

Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase in the DNA damage response pathway.[6][7] Its inhibition can sensitize cancer cells to chemotherapy, making it an attractive therapeutic target. A notable success story for a picolinonitrile-based scaffold is the discovery of highly potent and selective CHK1 inhibitors.[8]

Synthetic Strategy

The core of the inhibitor was constructed by coupling a substituted pyrimidine with an aminopicolinonitrile derivative. This approach allows for modular synthesis, where different fragments can be introduced to explore the structure-activity relationship (SAR).

G cluster_0 Synthesis of a CHK1 Inhibitor Start 5-Amino-3-hydroxypicolinonitrile Intermediate1 Coupling with 2-chloro-4-(methylamino)-5- (1-methyl-1H-pyrazol-4-yl)pyrimidine Start->Intermediate1 SNAr Reaction Intermediate2 Protection/Deprotection (if necessary) Intermediate1->Intermediate2 Introduction of side chain FinalProduct (R)-5-((...)-amino)-3- (piperidin-3-yloxy)picolinonitrile (Final Inhibitor) Intermediate2->FinalProduct

Figure 2: High-level synthetic scheme for a picolinonitrile-based CHK1 inhibitor.

Biological Activity and SAR

Through rational optimization, researchers identified compound (R)-17, which demonstrated exceptional potency and selectivity.[8]

CompoundCHK1 IC₅₀ (nM)CHK2 IC₅₀ (nM)Selectivity (CHK2/CHK1)Z-138 Cell Line IC₅₀ (µM)
Lead Compound (MCL1020) Moderate---
Optimized Compound ((R)-17) 0.4>1720>4300-fold0.013

Data synthesized from a 2019 study in the European Journal of Medicinal Chemistry.[8]

The high potency (IC₅₀ of 0.4 nM) and remarkable selectivity (>4300-fold) for CHK1 over the closely related CHK2 kinase underscore the power of this scaffold.[8] The subsequent low nanomolar activity in a malignant hematopathy cell line (Z-138) confirms that the biochemical potency translates to a cellular context.[8] Furthermore, the compound was effective in a tumor xenograft model, demonstrating in vivo efficacy.[8]

CHK1 Signaling Pathway Context

Inhibiting CHK1 disrupts the cell's ability to repair DNA damage, leading to mitotic catastrophe and apoptosis, particularly in cancer cells that often have a defective G1/S checkpoint.

G DNA_Damage DNA Damage (e.g., Chemotherapy) ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 Kinase ATR->CHK1 phosphorylates & activates CDC25 CDC25 Phosphatase CHK1->CDC25 phosphorylates & inhibits CDK1 CDK1/Cyclin B CDC25->CDK1 dephosphorylates & activates G2M G2/M Checkpoint Arrest CDC25->G2M allows premature mitotic entry CDK1->G2M promotes entry into mitosis Apoptosis Apoptosis / Mitotic Catastrophe Inhibitor 5-(Methylamino)picolinonitrile -based Inhibitor Inhibitor->CHK1 BLOCKS

Figure 3: Simplified CHK1 signaling pathway and the point of intervention.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of kinase inhibitors derived from 5-(methylamino)picolinonitrile.

Protocol 1: Synthesis of a 5-(Pyrimidin-2-ylamino)picolinonitrile Derivative

This protocol is a generalized example of a nucleophilic aromatic substitution (SNAr) reaction, a common method for coupling aminopyridines with chloropyrimidines.

A. Materials and Reagents:

  • 5-Amino-3-(substituted-oxy)picolinonitrile (1.0 eq)

  • 2-Chloro-4-(methylamino)-5-(substituted)pyrimidine (1.1 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq)

  • Ligand (e.g., Xantphos, 0.1 eq)

  • Base (e.g., Cs₂CO₃, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

B. Procedure:

  • To a dry reaction flask, add 5-amino-3-(substituted-oxy)picolinonitrile, the 2-chloropyrimidine derivative, cesium carbonate, palladium catalyst, and ligand.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired final compound.

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (Biochemical)

This protocol outlines a general method for determining the IC₅₀ value of a test compound against a target kinase using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).[9]

A. Materials and Reagents:

  • Recombinant human kinase (e.g., CHK1)

  • Kinase-specific substrate peptide

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Adenosine triphosphate (ATP), at a concentration near the Km for the target kinase

  • Test compound stock solution (e.g., 10 mM in 100% DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well assay plates

B. Procedure:

  • Prepare a serial dilution of the test compound in kinase assay buffer. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 10 µM). Include a "no inhibitor" (DMSO only) control.

  • In the wells of the assay plate, add 5 µL of the serially diluted compound solution.

  • Add 10 µL of a solution containing the kinase and its specific substrate in kinase assay buffer.

  • Pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding 10 µL of the ATP solution.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction and measure remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Convert luminescence data to percent inhibition relative to the DMSO control. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of a kinase inhibitor on the viability and proliferation of cancer cell lines.[10]

A. Materials and Reagents:

  • Cancer cell line of interest (e.g., Z-138)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Sterile 96-well clear-bottom cell culture plates

B. Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the diluted test compound. Include a DMSO vehicle control.

  • Incubate the cells for the desired treatment period (e.g., 72 hours).

  • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for an additional 2-4 hours at 37 °C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently pipette up and down to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 4: Western Blot for Target Engagement

This protocol can be used to confirm that the inhibitor is engaging its intended target in a cellular context by measuring the phosphorylation of a known downstream substrate. For a CHK1 inhibitor, one might measure the phosphorylation of CDC25.[11]

A. Materials and Reagents:

  • Cell line and test compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-CDC25, anti-total-CDC25, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

B. Procedure:

  • Treat cells with the test compound at various concentrations for a specified time.

  • Lyse the cells on ice using lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Normalize protein samples and denature by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) overnight at 4 °C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe for total substrate and a loading control (e.g., GAPDH) to ensure equal protein loading. A dose-dependent decrease in the phosphorylated substrate signal indicates successful target engagement.

Conclusion

The 5-(methylamino)picolinonitrile scaffold represents a highly valuable starting point for the discovery of novel kinase inhibitors. Its favorable physicochemical properties and synthetic tractability allow for the systematic exploration of chemical space around the kinase active site. The successful development of potent and selective CHK1 inhibitors from this scaffold serves as a compelling testament to its potential. By employing the integrated workflow and detailed protocols outlined in these application notes, researchers can effectively leverage this privileged structure to accelerate their drug discovery programs and develop next-generation targeted therapies.

References

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  • Gao, Y., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 173, 44-62. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Vant-Hull, B., et al. (2017). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 24(11), 1405-1415.e5. [Link]

  • Creative Diagnostics. (n.d.). Chk Signaling Pathway. [Link]

  • Pan, Y., et al. (2014). Scaffold Mining of Kinase Hinge Binders in Crystal Structure Database. Journal of Chemical Information and Modeling, 54(12), 3390-3396. [Link]

  • Vegas, A. J., et al. (2024).
  • PubChem. (n.d.). Pyridine-2-carbonitrile. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]

  • Fu, T., et al. (2023). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Pharmaceuticals, 16(7), 969. [Link]

  • Discovery of a novel kinase hinge binder fragment by dynamic undocking. (2020). Chemical Science, 11(15), 3927-3935. [Link]

  • Zhang, J., et al. (2013). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 1, 23. [Link]

  • Chen, P., et al. (2019). Checkpoint kinase 1 in DNA damage response and cell cycle regulation. Therapeutic Advances in Medical Oncology, 11, 1758835919835975. [Link]

  • Wikipedia. (n.d.). CHEK1. [Link]

  • Klaus, F., et al. (2018). The target landscape of clinical kinase drugs. Nature Chemical Biology, 14(7), 661-670. [Link]

  • Ahmad, S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1358943. [Link]

  • Singh, P. P., & Kumar, R. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorganic & Organic Chemistry, 2(5), 226-231. [Link]

  • Drug design principles. (2021). Stereoelectronics. [Link]

  • Gadopiclenol was initially developed as a high-relaxivity, nonspecific magnetic resonance imaging contrast agent to enhance image quality and thereby improve diagnostics. (2025). Magnetic Resonance in Medicine, 94(6), 2235-2246. [Link]

  • In Silico Drug Design and Molecular Docking Studies of Some Quinolone Compound. (2019). ResearchGate. [Link]

  • Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs. (2023). International Journal of Pharmaceutical Research and Applications, 8(4), 1142-1152. [Link]

  • Pyrimidine derivatives constitute a significant and strange class of heterocyclic drugs, widely recognized in both synthetic organic chemistry and pharmaceutical chemistry. (2024). Biosciences Biotechnology Research Asia, 21(2). [Link]

  • Synthesis of 3-Hydroxy-4-substituted-picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-pot Isoxazolopyridin. (n.d.). DOI. [Link]

  • Synthesis of 5-aminotetrazole. (2019). YouTube. [Link]

  • Preparation method of 5-nitro-2-aminopyridine. (n.d.).
  • Preparation method of 5-amino-8-hydroxyquinoline. (n.d.).
  • A kind of preparation method of 3-amino-4-picoline. (n.d.).
  • Synthesis of 2-substituted-5-methylpyridines from methylcyclobutanecarbonitrile, valeronitrile and pentenonitrile intermediates. (n.d.).
  • Synthesis method for 5-aminolevulinic acid hydrochloride. (n.d.).
  • Method for synthesizing 5-aminotetrazole. (n.d.).
  • Picolinonitrile. (2024). ChemBK. [Link]

  • Picolinonitrile. (n.d.). Methylamine Supplier. [Link]

  • diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. (2021). ResearchGate. [Link]

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  • SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. (2025). Journal of Medicinal Chemistry, 68(23), 18585-18600. [Link]

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Application

Application Note: Quantitative Analysis of 5-(Methylamino)picolinonitrile in Reaction Mixtures

Introduction 5-(Methylamino)picolinonitrile, a substituted picolinonitrile derivative, serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Accurate and precise quantifi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(Methylamino)picolinonitrile, a substituted picolinonitrile derivative, serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Accurate and precise quantification of this analyte within complex reaction mixtures is paramount for reaction monitoring, yield optimization, and quality control. This document provides a comprehensive guide to the analytical techniques for the quantitative determination of 5-(Methylamino)picolinonitrile, with a primary focus on High-Performance Liquid Chromatography (HPLC) due to its robustness and widespread availability. Alternative and complementary techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, are also discussed.

The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying scientific rationale for procedural choices, ensuring the development of a self-validating and reliable analytical system.[1][2]

Physicochemical Properties of 5-(Methylamino)picolinonitrile

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Chemical Formula C₇H₇N₃
Molecular Weight 133.15 g/mol
Physical Form Solid
Structure
5-(methylamino)-2-pyridinecarbonitrile

Caption: Chemical structure of 5-(Methylamino)picolinonitrile.

The presence of a polar methylamino group and a moderately polar nitrile group on a pyridine ring suggests that 5-(Methylamino)picolinonitrile is a polar molecule, making it an ideal candidate for reversed-phase HPLC.

Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for the quantification of non-volatile and thermally labile compounds like 5-(Methylamino)picolinonitrile.[3] The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[3][4]

Rationale for Method Selection

A reversed-phase HPLC (RP-HPLC) method is proposed due to the polar nature of the analyte. A C18 stationary phase is selected for its versatility and proven efficacy in retaining and separating a wide range of polar and non-polar compounds.[5][6][7] UV detection is chosen based on the presence of the pyridine ring, which is expected to have a strong chromophore, ensuring high sensitivity.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Reaction Mixture Sample Dilution Dilution with Mobile Phase Sample->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Injection Autosampler Injection Filtration->Injection Standard Standard Preparation SerialDilution Serial Dilution Standard->SerialDilution Calibration Calibration Standards SerialDilution->Calibration Calibration->Injection Column C18 Column Separation Injection->Column Detection UV Detection Column->Detection Integration Peak Integration Detection->Integration CalibrationCurve Calibration Curve Generation Integration->CalibrationCurve Quantification Quantification of Analyte CalibrationCurve->Quantification

Caption: HPLC workflow from sample preparation to quantification.

Detailed Protocol: RP-HPLC Method

1. Instrumentation and Chromatographic Conditions:

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system is sufficient.
Column Inertsil ODS-3 (250 x 4.6 mm, 5 µm) or equivalent C18 columnProvides excellent separation for a wide range of analytes.[7]
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape for basic compounds like pyridines.
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase chromatography.[3]
Gradient Elution 0-15 min: 10-90% B; 15-20 min: 90% B; 20.1-25 min: 10% BA gradient is necessary to elute the target compound with good resolution from potential impurities and starting materials in a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[5][6]
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detector UV-Vis or Diode Array Detector (DAD)
Detection Wavelength 270 nm (to be optimized)Picolinonitrile derivatives typically have strong UV absorbance around this wavelength. A DAD can be used to determine the optimal wavelength.

2. Preparation of Standard Solutions:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 5-(Methylamino)picolinonitrile reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Calibration Standards: Perform serial dilutions of the primary stock solution with the diluent to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation:

Proper sample preparation is crucial to protect the analytical column and ensure accurate results.[8][9]

  • Sampling: Withdraw a representative aliquot (e.g., 100 µL) from the reaction mixture.

  • Quenching (if necessary): If the reaction is ongoing, quench the aliquot immediately by diluting it in a cold solvent to prevent further reaction.

  • Dilution: Dilute the sample with the diluent to a concentration that falls within the calibration range. The dilution factor will depend on the expected concentration of the analyte in the reaction mixture.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column.[3][10]

4. System Suitability:

Before sample analysis, inject a mid-range calibration standard five times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area and retention time is less than 2%.

5. Data Analysis and Quantification:

  • Inject the prepared calibration standards and the sample solutions into the HPLC system.

  • Integrate the peak area of 5-(Methylamino)picolinonitrile in each chromatogram.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of 5-(Methylamino)picolinonitrile in the sample solution from the calibration curve and the measured peak area.

  • Calculate the concentration in the original reaction mixture by applying the dilution factor.

Alternative and Complementary Analytical Techniques

While HPLC is the recommended primary technique, other methods can be employed for confirmation or in specific scenarios.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[4][11]

  • Applicability: 5-(Methylamino)picolinonitrile may be amenable to GC analysis, but its polarity and potential for thermal degradation should be evaluated. Derivatization may be necessary to improve its volatility and chromatographic behavior.

  • Advantages: Provides mass spectral data, which can be used for definitive identification of the analyte and any impurities.[4]

  • Considerations: The high temperatures of the GC inlet and column can potentially cause degradation of the analyte.[12] Method development would be required to optimize the temperature program and injection parameters.[12]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the quantification of a substance without the need for a reference standard of the same compound.[13][14]

  • Principle: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[15] By comparing the integral of a specific proton signal from the analyte to that of a known amount of an internal standard, the concentration of the analyte can be determined.[15]

  • Advantages:

    • No need for an identical reference standard for calibration.[16]

    • Can provide structural information simultaneously.

    • Minimal sample preparation is often required.[14]

  • Protocol Outline:

    • Accurately weigh a known amount of the reaction mixture sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

    • Dissolve the mixture in a deuterated solvent (e.g., DMSO-d₆).

    • Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).

    • Integrate a well-resolved signal of the analyte and a signal from the internal standard.

    • Calculate the concentration of the analyte using the known concentration of the internal standard and the integral values.[15]

Method Validation

Any analytical method used for quantitative purposes must be validated to ensure it is fit for its intended purpose.[1][2][17] The validation should be performed according to ICH guidelines and include the following parameters:[18]

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis, no interference at the retention time of the analyte.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.995.
Accuracy The closeness of the test results to the true value.98-102% recovery of spiked samples.
Precision The degree of agreement among individual test results.RSD < 2% for repeatability and intermediate precision.[18]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor changes in flow rate, temperature, etc.

Conclusion

The reversed-phase HPLC method detailed in this application note provides a robust and reliable approach for the quantification of 5-(Methylamino)picolinonitrile in reaction mixtures. The protocol, grounded in established chromatographic principles, offers a starting point for method development and validation. For orthogonal verification or in situations where HPLC is not suitable, GC-MS and qNMR present viable alternatives. Adherence to rigorous method validation principles is essential to ensure the generation of high-quality, reproducible data in a research and development setting.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis.
  • Organomation. (n.d.). HPLC Sample Preparation.
  • LCGC. (n.d.). IMPROVING SAMPLE PREPARATION IN HPLC.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • ResearchGate. (n.d.). Analytical method validation: A brief review.
  • Gavin Publishers. (2018, January 19). Validation of Analytical Methods: A Review.
  • Quality System Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • University of Oxford. (2017, November). Quantitative NMR Spectroscopy.docx.
  • European Pharmaceutical Review. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • National Institutes of Health. (n.d.). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update.
  • Sigma-Aldrich. (n.d.). 5-(Methylamino)picolinonitrile.
  • ResearchGate. (2025, August 6). Quantitative NMR Spectroscopy in Pharmaceutical R&D.
  • University of California, Davis. (n.d.). Gas Chromatography.
  • Chemistry LibreTexts. (2023, August 29). Gas Chromatography.
  • Teledyne Labs. (n.d.). What is Gas Chromatography?.
  • Research Journal of Pharmacy and Technology. (2021). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.
  • SynZeal. (n.d.). Development and Validation of a RP-HPLC Method for the Determination of Capecitabine and its Impurities in Pharmaceutical Dosage Form.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-(Methylamino)picolinonitrile

Welcome to the technical support guide for the synthesis of 5-(Methylamino)picolinonitrile. As a key intermediate in pharmaceutical and agrochemical research, achieving a high-yielding and pure synthesis is critical.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-(Methylamino)picolinonitrile. As a key intermediate in pharmaceutical and agrochemical research, achieving a high-yielding and pure synthesis is critical. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights.

Part 1: Reaction Fundamentals & Optimization

The synthesis of 5-(Methylamino)picolinonitrile is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This process involves the displacement of a leaving group (commonly a halide like -Cl or -F) on the picolinonitrile ring by methylamine. The reaction's success hinges on the electronic activation provided by the electron-withdrawing nitrile group (-CN) and the pyridine nitrogen, which stabilize the negatively charged intermediate.[1][2][3]

General Reaction Scheme

The core transformation is illustrated below, where 'X' represents a suitable leaving group.

SNAr_Reaction cluster_reactants Reactants cluster_products Products Start 5-Halopicolinonitrile (X = Cl, F) Reagents Base Solvent, Temp. Start->Reagents + Amine Methylamine (CH₃NH₂) Amine->Reagents Product 5-(Methylamino)picolinonitrile Reagents->Product Byproduct HX Reagents->Byproduct Troubleshooting_Low_Yield Start Low / No Yield Observed Check_TLC Analyze crude reaction mixture by TLC or LC-MS. Start->Check_TLC Path1 Starting Material Remains Unchanged Check_TLC->Path1 Dominant Spot: Starting Material Path2 Complex Mixture / Unidentifiable Spots Check_TLC->Path2 Multiple Spots / Baseline Material Path3 Clean Reaction but Low Isolated Yield Check_TLC->Path3 Dominant Spot: Product Sol1a Verify Reagent Activity: - Use fresh methylamine solution. - Check purity of halopicolinonitrile. Path1->Sol1a Sol1b Increase Reaction Temperature: - Incrementally increase to 60-70 °C. - Consider microwave irradiation. Path1->Sol1b Sol1c Check for Moisture: - Use anhydrous solvents and reagents. - Run under an inert atmosphere (N₂ or Ar). Path1->Sol1c Sol2a Reaction Too Hot: - Lower temperature to reduce decomposition. - Check for exotherms during addition. Path2->Sol2a Sol2b Incorrect Stoichiometry: - Verify molar equivalents. - Avoid large excess of strong base. Path2->Sol2b Sol3a Workup Issue: - Check pH during extraction. - Product may be water-soluble. Path3->Sol3a Sol3b Purification Loss: - Product may be streaking on silica gel. - Consider a different purification method (e.g., crystallization, reverse-phase). Path3->Sol3b

Caption: Decision workflow for troubleshooting low product yield.

  • Expert Analysis:

    • Inactive Reagents: Methylamine solutions can degrade over time. A common failure point is using an old bottle where the methylamine concentration has decreased. Always use a fresh or recently titrated solution.

    • Suboptimal Temperature: The SNAr reaction has a significant activation energy. If the reaction is too cold, the rate may be impractically slow. Conversely, overheating can lead to decomposition of the starting material or product, often characterized by the reaction mixture turning dark brown or black.

    • Moisture Contamination: Water can hydrolyze the nitrile group under certain conditions or interfere with the base. Ensure all glassware is oven-dried and solvents are anhydrous.

Q2: The reaction stalls, leaving a significant amount of starting material. How can I drive it to completion?
  • Expert Analysis:

    • Insufficient Nucleophile: Due to its volatility, it's possible to lose a portion of the methylamine during addition, especially if the reaction is run at an elevated temperature. [4]Adding a larger excess (e.g., 2.0 equivalents) can compensate for this.

    • Inadequate Base: If the HX byproduct is not effectively neutralized, the solution becomes acidic, protonating the methylamine nucleophile and rendering it inactive. Ensure at least one equivalent of base is present for every equivalent of HX produced.

    • Reaction Monitoring: Do not rely on a fixed reaction time. The rate can vary based on substrate purity and exact temperature. Monitor the disappearance of the limiting reagent every 1-2 hours using a suitable analytical method like TLC or LC-MS.

Q3: My purification by column chromatography is difficult and gives low recovery. What are my options?
  • Expert Analysis:

    • Chelation on Silica: The product, containing two nitrogen atoms in a pyridine ring, can chelate to the acidic silica gel, leading to significant streaking and poor recovery. To mitigate this, you can pre-treat the silica gel by slurrying it with a solvent system containing a small amount of a weak base, like 1-2% triethylamine or ammonia in the eluent.

    • Acid-Base Extraction: An effective pre-purification step is an acidic wash. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl). The basic product will move into the aqueous layer, while non-basic impurities remain in the organic layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the pure product re-extracted into an organic solvent. [5]This technique is highly effective for removing non-basic, non-polar impurities.

    • Crystallization: 5-(Methylamino)picolinonitrile is a solid. If the crude product is sufficiently pure (>85-90%), crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be a highly efficient purification method that avoids the issues of chromatography.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions I must take for this reaction?

This reaction involves significant hazards that require strict safety protocols.

  • Methylamine: Methylamine is a flammable, corrosive, and toxic gas or solution with a strong ammonia-like odor. [4][6]It can cause severe skin burns and respiratory tract irritation. [7] * Handling: Always handle methylamine solutions or gas in a certified chemical fume hood. [8] * PPE: Wear appropriate personal protective equipment, including nitrile gloves (or butyl rubber for prolonged contact), a flame-retardant lab coat, and chemical splash goggles. [6][8] * Storage: Store in a cool, well-ventilated area away from ignition sources and incompatible materials like copper or zinc alloys. [6]* Picolinonitrile Derivatives: These compounds are toxic and should be handled with care. Avoid inhalation of dust and skin contact.

  • Emergency Preparedness: Ensure an emergency shower and eyewash station are immediately accessible. [6]Have an appropriate fire extinguisher (e.g., CO₂, dry chemical) nearby.

Q2: How do I properly quench the reaction and dispose of the waste?
  • Quenching: Once the reaction is complete, cool the mixture to room temperature in an ice bath. Slowly and carefully add water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted base or reactive intermediates. Be aware that quenching a strong base like t-BuOK can be exothermic.

  • Waste Disposal: The aqueous waste will contain methylamine and salts. It should be neutralized and disposed of according to your institution's hazardous waste guidelines. Do not pour methylamine-containing solutions down the drain.

Q3: What analytical methods are best for characterizing the final product?
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the primary method for structural confirmation.

    • ¹H NMR should show a characteristic singlet or doublet for the methyl group (CH₃), along with signals for the three aromatic protons on the pyridine ring and a broad signal for the N-H proton.

    • ¹³C NMR will confirm the number of unique carbons, including the nitrile carbon. [9]* Mass Spectrometry (MS): Provides the molecular weight of the product (C₇H₇N₃, MW: 133.15 g/mol ), confirming its elemental composition via high-resolution mass spectrometry (HRMS). [10]* Liquid Chromatography (LC-MS): Ideal for checking purity and for reaction monitoring. A reversed-phase method (e.g., C18 column) with a mobile phase of acetonitrile/water with a formic acid or ammonium formate modifier is a good starting point. [11][12][13]

Part 4: Baseline Experimental Protocol

This protocol provides a reliable starting point for the synthesis.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂), add 5-chloropicolinonitrile (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous THF (5-10 mL per gram of starting material).

  • Reagent Addition: Begin stirring the suspension. Slowly add a 2.0 M solution of methylamine in THF (1.5 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and maintain for 4-8 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 30% Ethyl Acetate in Hexanes) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Filter the mixture to remove the inorganic salts, washing the filter cake with additional THF. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate and perform an acid-base extraction as described in the troubleshooting section. Dry the final organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified product. Confirm structure and purity using NMR and MS.

References

  • Table 1 Optimization of the nucleophilic aromatic substitution reaction. ResearchGate. Available at: [Link]

  • Methylamine - HAZARD SUMMARY. New Jersey Department of Health. Available at: [Link]

  • Safety Data Sheet: Methylamine. Carl ROTH. Available at: [Link]

  • SAFETY DATA SHEET: Methylamine 25/30% solution. Fisher Scientific. Available at: [Link]

  • Safety Data Sheet: Methylamine. SIAD S.p.A. Available at: [Link]

  • Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. Current Neuropharmacology. Available at: [Link]

  • Synthesis of 3-Hydroxy-4-substituted-picolinonitriles from 4-Propargylaminoisoxazoles. ACS Publications. Available at: [Link]

  • Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. National Institutes of Health. Available at: [Link]

  • Synthesis of 2-substituted-5-methylpyridines. Google Patents.
  • Direct electrosynthesis of methylamine from carbon dioxide and nitrate. Nature. Available at: [Link]

  • Development and validation of a rapid LC-MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran. Queen's University Belfast Research Portal. Available at: [Link]

  • Androgen receptor modulator for the treatment of prostate cancer. Google Patents.
  • Directed nucleophilic aromatic substitution reaction. Royal Society of Chemistry. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health. Available at: [Link]

  • Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. ResearchGate. Available at: [Link]

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. National Institutes of Health. Available at: [Link]

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. MDPI. Available at: [Link]

  • Method for the purification of pyrethroid intermediate compounds. Google Patents.
  • Simultaneous determination of p-acetaminobenzoic acid and N,N-dimethylamino-2-propanol in human plasma. Royal Society of Chemistry. Available at: [Link]

  • Methylamine. PubChem, National Institutes of Health. Available at: [Link]

  • Synthesis of stable-isotope enriched 5-methylpyrimidines. National Institutes of Health. Available at: [Link]

  • Editorial: Special Issue “Molecules from Side Reactions II”. MDPI. Available at: [Link]

  • Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Google Patents.
  • Preparation method of 3-(2-nitrile-ethyl)-5-methyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. Google Patents.

Sources

Optimization

Technical Support Center: Purification of Crude 5-(Methylamino)picolinonitrile

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 5-(Me...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 5-(Methylamino)picolinonitrile. The following information is designed to offer practical, experience-driven solutions to common challenges encountered during the purification of this compound.

I. Understanding the Molecule and Potential Impurities

5-(Methylamino)picolinonitrile is a substituted pyridine derivative containing a basic methylamino group and a polar nitrile group.[1] This bifunctional nature influences its solubility and chromatographic behavior. The crude product's impurity profile can vary depending on the synthetic route, but common impurities may include unreacted starting materials, over-methylated byproducts, or colored degradation products arising from oxidation.[2][3]

II. Frequently Asked Questions (FAQs)

Q1: My crude 5-(Methylamino)picolinonitrile is a dark oil/solid. What causes the color and how can I remove it?

A: Discoloration, often appearing as yellow or brown, is a common sign of oxidation.[4] The methylamino group increases the electron density of the pyridine ring, making it more susceptible to air oxidation, which can be accelerated by light.[4][5]

  • Solution: For minor discoloration, treatment with activated charcoal during recrystallization is often effective. The charcoal adsorbs the colored impurities, which are then removed by hot filtration.[6] It is crucial not to add too much charcoal, as it can also adsorb your product.

Q2: What is a good starting point for a recrystallization solvent for 5-(Methylamino)picolinonitrile?

A: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or sub-ambient temperatures.[7] Given the molecule's polarity, polar protic and aprotic solvents are good candidates.[1]

  • Recommended Solvents: Consider solvents like ethanol, methanol, or acetonitrile.[1] Due to its favorable solubility in polar solvents, a single-solvent recrystallization is often successful.[1] If a single solvent doesn't provide adequate separation, a two-solvent system, such as ethanol/water or ethyl acetate/hexane, can be employed.[8]

Q3: During column chromatography, my compound is streaking or showing poor separation. Why is this happening?

A: The basicity of the methylamino group leads to strong interactions with the acidic silanol groups on the surface of standard silica gel.[9] This can cause peak tailing, streaking, and sometimes irreversible adsorption.

  • Solution: To counteract this, add a competing base to your mobile phase. A small amount of triethylamine (0.5-1%) or a few drops of ammonia in your polar solvent (e.g., methanol) can neutralize the acidic sites on the silica, leading to improved peak shape.[9][10] Alternatively, using a less acidic stationary phase like neutral alumina or an amine-functionalized silica gel can also mitigate this issue.[9][10]

Q4: Can I use an acid-base extraction to purify my crude product?

A: Yes, acid-base extraction is a highly effective technique for separating amines from neutral or acidic impurities.[11] By washing an organic solution of your crude product with an aqueous acid (e.g., 1M HCl), the basic 5-(Methylamino)picolinonitrile will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.[12][13]

  • Recovery: To recover your product, the acidic aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, causing it to precipitate or be extractable back into an organic solvent.[14][15]

III. Troubleshooting and Optimization Guides

This section provides detailed solutions to specific problems you may encounter during the purification process.

A. Recrystallization Troubleshooting
Problem Potential Cause(s) Troubleshooting Steps
Oiling Out The compound's melting point is lower than the boiling point of the solvent. The solution is too concentrated. Cooling is too rapid.- Use a lower boiling point solvent. - Add more solvent to the hot solution. - Allow the solution to cool more slowly (e.g., insulate the flask).
No Crystal Formation The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase concentration and then cool again. - If the solution is dilute, this can be inefficient. - Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the warm solution until cloudiness persists, then reheat to clarify and cool slowly. - Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
Low Recovery Too much solvent was used. The crystals were washed with a solvent that was not cold. Premature crystallization during hot filtration.- Minimize the amount of hot solvent used to just dissolve the solid. - Always wash the collected crystals with a small amount of ice-cold solvent.[6] - To prevent premature crystallization, pre-heat the filtration funnel and receiving flask.
Persistent Color Colored impurities are not effectively removed by recrystallization alone.- Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration through a pad of celite to remove the charcoal and adsorbed impurities.[6]
B. Column Chromatography Troubleshooting
Problem Potential Cause(s) Troubleshooting Steps
Compound Stuck at Origin The mobile phase is not polar enough. Strong interaction with the stationary phase.- Gradually increase the polarity of the eluent (e.g., increase the percentage of methanol in a dichloromethane/methanol system). - As mentioned in the FAQs, add a competing base like triethylamine (0.5-1%) to the mobile phase to reduce interaction with silica gel.[9][10]
Poor Separation from Impurities The polarity difference between the compound and impurities is small.- Use a shallower solvent gradient during elution. - Try a different stationary phase, such as alumina or reverse-phase silica (C18).
Product Elutes with the Solvent Front The mobile phase is too polar.- Decrease the polarity of the eluent (e.g., start with a higher percentage of a non-polar solvent like hexane or dichloromethane).

IV. Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Ethanol)
  • Dissolution: In a fume hood, place the crude 5-(Methylamino)picolinonitrile in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate while stirring. Continue adding small portions of hot ethanol until the solid just dissolves.[8]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal. Swirl and gently heat the mixture for a few minutes.[6]

  • Hot Filtration (if charcoal was used): Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 15 minutes to maximize crystal formation.[6]

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol.[8][6]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate. The protonated product will be in the aqueous (bottom) layer.[11][13]

  • Separation: Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete transfer of the amine. Combine the aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M sodium hydroxide (NaOH) with stirring until the solution is basic (pH > 10, check with pH paper).[14] Your product should precipitate as a solid or an oil.

  • Product Recovery:

    • If a solid precipitates: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.[14]

    • If the product oils out or remains in solution: Extract the basified aqueous solution multiple times with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over an anhydrous salt (like Na2SO4), filter, and remove the solvent under reduced pressure.[14]

V. Visual Workflow and Logic Diagrams

Diagram 1: General Purification Workflow

PurificationWorkflow Crude Crude 5-(Methylamino)picolinonitrile Assess Assess Impurity Profile (Color, TLC, NMR) Crude->Assess Recrystallization Recrystallization Assess->Recrystallization Colored Impurities or High Concentration Column Column Chromatography Assess->Column Multiple Impurities or Close Polarity Extraction Acid-Base Extraction Assess->Extraction Mainly Neutral/Acidic Impurities Pure Pure Product Recrystallization->Pure Column->Pure Extraction->Pure

Caption: Decision tree for selecting a purification method.

Diagram 2: Troubleshooting Column Chromatography

ColumnTroubleshooting cluster_problems Common Issues cluster_solutions Potential Solutions start Problem Encountered streaking Streaking/Tailing start->streaking no_elution No Elution start->no_elution poor_sep Poor Separation start->poor_sep add_base Add Competing Base (e.g., Triethylamine) streaking->add_base change_phase Change Stationary Phase (Alumina, C18) streaking->change_phase no_elution->add_base inc_polarity Increase Eluent Polarity no_elution->inc_polarity shallow_grad Use Shallower Gradient poor_sep->shallow_grad poor_sep->change_phase

Caption: Troubleshooting logic for column chromatography issues.

VI. Safety Information

Always consult the Safety Data Sheet (SDS) before handling 5-(Methylamino)picolinonitrile and any solvents.[16] This compound may cause skin, eye, and respiratory irritation.[16][17] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16]

VII. References

  • Recrystallization, filtration and melting point. (n.d.). University of Toronto. Retrieved from [Link]

  • Is there an easy way to purify organic amines? (2023). Biotage. Retrieved from [Link]

  • Workup: Amines. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Amine Treating - Troubleshooting Guide. (n.d.). Scribd. Retrieved from [Link]

  • Acid–base extraction. (n.d.). Wikipedia. Retrieved from [Link]

  • Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases. (n.d.). Google Patents. Retrieved from

  • Acid-Base Extraction Tutorial. (2020). YouTube. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • 5-Methylpicolinonitrile. (n.d.). PubChem. Retrieved from [Link]

  • Recrystallization. (2010). MIT Digital Lab Techniques Manual. Retrieved from [Link]

  • Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. (2023). MDPI. Retrieved from [Link]

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. (n.d.). MDPI. Retrieved from [Link]

  • Organic Lab Acid Base Extraction of an Unknown Experiment ACHM 222. (2018). YouTube. Retrieved from [Link]

  • Method for the purification of pyrethroid intermediate compounds by selective partial saponification. (n.d.). Google Patents. Retrieved from

  • Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. (2023). Semantic Scholar. Retrieved from [Link]

  • Challenges and solutions for the downstream purification of therapeutic proteins. (n.d.). PMC. Retrieved from [Link]

  • Purification and functional validation of LtCas12a protein. (n.d.). PMC. Retrieved from [Link]

  • Challenges and opportunities in the purification of recombinant tagged proteins. (n.d.). PMC. Retrieved from [Link]

  • Preparation method and purification method of 5-chloro-8-hydroxyquinoline. (n.d.). Google Patents. Retrieved from

  • Separation of 3-Pyridinecarbonitrile, 5-[(2-cyanophenyl)azo]-2,6-bis[(2-methoxyethyl)amino]-4-methyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Preparation method of 3-(2-nitrile-ethyl)-5-methyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. (n.d.). Google Patents. Retrieved from

  • Methods of cleaning a protein a based affinity chromatography column. (n.d.). Google Patents. Retrieved from

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Troubleshooting

Stability and storage conditions for 5-(Methylamino)picolinonitrile.

Welcome to the technical support guide for 5-(Methylamino)picolinonitrile (CAS 1256806-82-2). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper h...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-(Methylamino)picolinonitrile (CAS 1256806-82-2). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. This guide provides in-depth technical information and practical advice in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid 5-(Methylamino)picolinonitrile?

For optimal long-term stability, solid 5-(Methylamino)picolinonitrile should be stored at room temperature in a tightly sealed container, protected from light. While specific long-term stability data for this compound is not extensively published, studies on similar aminopyridine compounds have demonstrated excellent chemical stability in solid form when stored under these conditions.[1] To further minimize potential degradation, storage in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) is a recommended best practice, particularly for reference standards or long-duration studies.

Q2: How should I prepare solutions of 5-(Methylamino)picolinonitrile for my experiments?

5-(Methylamino)picolinonitrile is a solid at room temperature. When preparing solutions, it is crucial to use anhydrous solvents, especially if the solution is to be stored. The nitrile group in picolinonitrile derivatives can be susceptible to hydrolysis, which may be accelerated by the presence of water, acids, or bases, leading to the formation of the corresponding picolinamide or picolinic acid.[2][3][4]

Recommended Solvents:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Acetonitrile

  • Ethanol

It is advisable to prepare solutions fresh for each experiment. If short-term storage of a stock solution is necessary, it should be stored at -20°C or -80°C in a tightly sealed container to minimize degradation.

Q3: Is 5-(Methylamino)picolinonitrile sensitive to light?

Q4: What are the potential degradation pathways for this compound?

Based on the chemical structure of 5-(Methylamino)picolinonitrile, two primary degradation pathways can be inferred:

  • Hydrolysis of the Nitrile Group: The cyano group (-C≡N) can undergo hydrolysis to form a carboxamide (-CONH₂) and subsequently a carboxylic acid (-COOH). This process can be catalyzed by acidic or basic conditions and is accelerated at higher temperatures.[2][3][4]

  • Oxidation of the Amino Group: The methylamino group is a potential site for oxidation. While aminopyridines have shown good stability, oxidative degradation can occur, especially in the presence of strong oxidizing agents or prolonged exposure to air and light.

Q5: What are the signs of degradation?

Visual inspection of the solid compound can be an initial indicator. Any change in color (e.g., from off-white to yellow or brown) or texture may suggest degradation. For solutions, the appearance of precipitates or a change in color could indicate instability. For quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are recommended to monitor the purity of the compound over time.

Troubleshooting Guide

Problem: I am seeing a new, more polar peak in my HPLC analysis of an aged solution of 5-(Methylamino)picolinonitrile.

  • Probable Cause: This is likely due to the hydrolysis of the nitrile group to the corresponding picolinamide or picolinic acid. These products are more polar and will therefore have shorter retention times on a reverse-phase HPLC column.

  • Solution:

    • Confirm Identity: If possible, use mass spectrometry (LC-MS) to confirm the mass of the new peak, which should correspond to the hydrolyzed product(s).

    • Use Fresh Solutions: It is strongly recommended to prepare solutions of 5-(Methylamino)picolinonitrile fresh for each experiment.

    • Proper Storage of Solutions: If stock solutions must be stored, keep them at -20°C or -80°C for short periods and use anhydrous solvents. Avoid repeated freeze-thaw cycles.

Problem: The solid 5-(Methylamino)picolinonitrile has changed color from white to a yellowish tint.

  • Probable Cause: Color change can be an indication of degradation, possibly due to oxidation or exposure to light and moisture over time.

  • Solution:

    • Assess Purity: Before use, check the purity of the compound using a validated analytical method like HPLC.

    • Proper Storage: Ensure the solid is stored in a tightly sealed container, protected from light, and in a dry environment. Storing inside a desiccator can help prevent moisture uptake.

Problem: I am observing poor solubility of the compound in my chosen solvent.

  • Probable Cause: The solubility of 5-(Methylamino)picolinonitrile can vary depending on the solvent and temperature.

  • Solution:

    • Try Gentle Warming: Gently warming the solution may aid in dissolution.

    • Sonication: Using an ultrasonic bath can also help to dissolve the compound.

    • Solvent Selection: Consider using a more polar aprotic solvent like DMSO or DMF for higher solubility.

Summary of Storage and Handling Conditions

ParameterRecommendationRationale
Solid Storage Room temperature, protected from light, in a tightly sealed container.To prevent photodegradation and minimize exposure to moisture and air.
Solution Storage Prepare fresh. If necessary, store at -20°C or -80°C in an airtight, light-protected container.To minimize hydrolysis of the nitrile group and other potential degradation pathways in solution.
Recommended Solvents Anhydrous DMSO, DMF, Acetonitrile, Ethanol.To ensure good solubility and minimize water content that can lead to hydrolysis.
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.To prevent chemical reactions that could degrade the compound.

Experimental Workflow: Stability Assessment

Below is a diagram illustrating a typical workflow for assessing the stability of 5-(Methylamino)picolinonitrile.

Stability_Workflow cluster_prep Preparation cluster_testing Stability Testing cluster_analysis Data Analysis start Receive Compound store_solid Store Solid (RT, Dark, Dry) start->store_solid prep_solution Prepare Solution (Anhydrous Solvent) store_solid->prep_solution store_solution Store Solution (Varying Conditions: Temp, Light) prep_solution->store_solution analyze Analyze Purity (e.g., HPLC) at Time Points store_solution->analyze analyze->analyze eval_data Evaluate Data (Purity vs. Time) analyze->eval_data det_shelf_life Determine Shelf-Life eval_data->det_shelf_life

Caption: Workflow for assessing the stability of 5-(Methylamino)picolinonitrile.

Logical Decision-Making for Handling

This diagram outlines the decision-making process for handling the compound upon receipt and during experimental use.

Handling_Decision_Tree cluster_storage Storage Decision cluster_use Experimental Use compound_receipt Compound Received storage_condition Short-term or Long-term Use? compound_receipt->storage_condition long_term Store Solid at RT Protected from Light In a Desiccator storage_condition->long_term Long-term short_term Proceed to Use storage_condition->short_term Short-term prep_sol Prepare Fresh Solution (Anhydrous Solvent) long_term->prep_sol short_term->prep_sol use_immediately Use Immediately? prep_sol->use_immediately use_exp Use in Experiment use_immediately->use_exp Yes store_sol Store Solution at -20°C/-80°C Protected from Light use_immediately->store_sol No store_sol->use_exp

Caption: Decision tree for handling 5-(Methylamino)picolinonitrile.

References

  • Trissel, L. A., & Zhang, Y. (2003). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 7(1), 66–68.
  • Google Patents. (n.d.). EP2368550B1 - Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases.
  • Li, X., et al. (2012). Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water. International Journal of Chemical Kinetics, 44(10), 641-648.
  • MDPI. (2021). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 26(15), 4583.
  • Google Patents. (n.d.). US7345176B2 - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst.
  • Google Patents. (n.d.). US5053516A - Synthesis of 2-substituted-5-methylpyridines from methylcyclobutanecarbonitrile, valeronitrile and pentenonitrile intermediates.
  • MDPI. (2022). Evaluation of Thermal Stability and Thermal Transitions of Hydroxyl-Terminated Polysiloxane/Montmorillonite Nanocomposites. Polymers, 14(3), 509.
  • MDPI. (2022).
  • Google Patents. (n.d.). (12) United States Patent. Retrieved from [Link]

  • Google Patents. (n.d.). (12) United States Patent (10) Patent No.: US 7,790,905 B2. Retrieved from [Link]

  • Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ACS Publications. (2023). Nitrile Coupling Mediated by Cyclometalated Uranium Alkyl Complex: The Ketimide-Enamine Seesaw Mechanism. Inorganic Chemistry, 62(4), 1469-1478.
  • NIH. (1999). Thermal stability of Clostridium pasteurianum rubredoxin: deconvoluting the contributions of the metal site and the protein. Biochemistry, 38(15), 4747-4758.
  • ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Google Patents. (n.d.). US5521184A - Pyrimidine derivatives and processes for the preparation thereof.
  • IAGIM. (n.d.). Photostability. Retrieved from [Link]

  • ResearchGate. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. Retrieved from [Link]

  • MDPI. (2022). Improvement of the Thermal Stability of Polymer Bioblends by Means of Reactive Extrusion. Polymers, 15(1), 108.
  • PubMed. (1995). Improvement of thermal stability of subtilisin J by changing the primary autolysis site.

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for Reactions with Methylamino Pyridine Compounds

Welcome to the Technical Support Center for chemists working with methylamino pyridine compounds. This guide is designed to provide in-depth, field-proven insights into common challenges encountered during the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for chemists working with methylamino pyridine compounds. This guide is designed to provide in-depth, field-proven insights into common challenges encountered during the synthesis and functionalization of this important class of molecules. As researchers, scientists, and drug development professionals, you are aware of the unique reactivity of these scaffolds, which can be both an asset and a source of experimental frustration. This guide moves beyond simple procedural lists to explain the underlying chemical principles governing these reactions, empowering you to troubleshoot effectively and optimize your synthetic routes.

The Dichotomy of Reactivity in Methylamino Pyridines

Methylamino pyridines are characterized by two nucleophilic nitrogen centers: the endocyclic pyridine nitrogen and the exocyclic methylamino nitrogen. The reactivity of these sites is highly dependent on the pyridine ring's substitution pattern and the reaction conditions. The pyridine nitrogen's lone pair is generally more basic, while the exocyclic amine can be a potent nucleophile, especially when deprotonated. This dual reactivity is a common source of side reactions and regioselectivity issues.[1]

Understanding the Nucleophilicity Landscape

The position of the methylamino group on the pyridine ring significantly influences the electron density and, consequently, the nucleophilicity of both nitrogen atoms. For instance, in 4-(dimethylamino)pyridine (DMAP), resonance effects increase the electron density on the pyridine nitrogen, making it the primary site of alkylation.[2][3] Conversely, in isomers where such resonance is not possible, the exocyclic amine may be the more reactive nucleophile.[2]

Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are workhorse transformations in modern organic synthesis. However, the presence of the pyridine nitrogen in methylamino pyridine substrates introduces specific challenges.

FAQ 1: My Buchwald-Hartwig amination of a bromopyridine with a methylamino pyridine is failing or giving low yields. What are the likely causes?

The electron-deficient nature of the pyridine ring and the potential for the pyridine nitrogen to coordinate with the palladium catalyst are common culprits in failed or low-yielding Buchwald-Hartwig reactions with bromopyridines.[4] This coordination can inhibit the catalyst's activity.

Troubleshooting Steps:

  • Evaluate Your Catalyst System: The choice of palladium precursor and, critically, the phosphine ligand is paramount. Sterically hindered and electron-rich ligands are often necessary to facilitate the key steps of the catalytic cycle.[4]

    • Insight: Bulky ligands promote the reductive elimination step and can prevent the formation of inactive dimeric palladium species.

  • Re-evaluate Your Base: A strong, non-nucleophilic base is typically required. The choice of base can be substrate-dependent.

    • Insight: The base facilitates the deprotonation of the amine, which is a crucial step in the formation of the active catalyst.

  • Check Your Solvent: The solvent must be anhydrous and capable of dissolving the reagents. Common choices include toluene, dioxane, and THF.[4]

    • Insight: Water can lead to catalyst decomposition and other side reactions.[5]

  • Ensure an Inert Atmosphere: These reactions are highly sensitive to oxygen, which can deactivate the catalyst.[5]

    • Protocol: Thoroughly degas the solvent by bubbling with an inert gas (argon or nitrogen) for 20-30 minutes before adding the catalyst. Maintain a positive pressure of the inert gas throughout the reaction.

Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(II)_Complex Pd(II) Intermediate (L2Pd(Ar)(X)) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation (R2NH, Base) Pd(II)_Complex->Amine_Coordination Amido_Complex Pd(II) Amido Complex (L2Pd(Ar)(NR2)) Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-NR2 Reductive_Elimination->Product N_Alkylation_Troubleshooting Start Mixture of N-Alkylated Products Protecting_Group Is a protecting group strategy feasible? Start->Protecting_Group Use_Boc Protect exocyclic amine with Boc group Protecting_Group->Use_Boc Yes No_PG Protecting group not desired Protecting_Group->No_PG No Alkylate_Pyridine Alkylate pyridine nitrogen Use_Boc->Alkylate_Pyridine Deprotect Deprotect to obtain desired product Alkylate_Pyridine->Deprotect Desired_Product Desired Regioisomer Obtained Deprotect->Desired_Product Optimize_Conditions Optimize reaction conditions No_PG->Optimize_Conditions Base_Screen Screen different bases (e.g., NaH, t-BuOK) Optimize_Conditions->Base_Screen Solvent_Screen Screen different solvents (e.g., THF, DMF) Optimize_Conditions->Solvent_Screen Base_Screen->Desired_Product Solvent_Screen->Desired_Product

Caption: Decision tree for troubleshooting N-alkylation regioselectivity.

FAQ 5: My N-alkylation reaction is producing over-alkylated quaternary ammonium salts. How can I achieve mono-alkylation?

Over-alkylation is a common issue, particularly with reactive alkylating agents.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the stoichiometry of the alkylating agent. Using a slight excess or a 1:1 ratio is a good starting point.

  • Lower the Temperature: Running the reaction at a lower temperature can help to control the rate of the second alkylation.

  • Use a Milder Alkylating Agent: If possible, switch to a less reactive alkylating agent.

  • Consider Reductive Amination: For N-methylation, reductive amination can be a milder alternative to methods like the Eschweiler-Clarke reaction, potentially reducing side products. [6]

Section 3: Purification and Side Product Removal

FAQ 6: I am having difficulty purifying my methylamino pyridine product. What are some common impurities and how can I remove them?

Common impurities include unreacted starting materials, over-alkylated products, and byproducts from side reactions. The basic nature of methylamino pyridines can sometimes complicate chromatographic purification.

Purification Strategies:

  • Acid-Base Extraction: An aqueous workup with a dilute acid can protonate the basic nitrogen atoms, allowing for separation from non-basic impurities. Subsequent basification and extraction can then isolate the desired product.

  • Chromatography:

    • Normal Phase: Silica gel chromatography is often effective. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is a common starting point. Adding a small amount of a basic modifier, such as triethylamine, to the eluent can help to prevent peak tailing.

    • Reverse Phase: For highly polar compounds, reverse-phase chromatography may be more suitable.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method.

Protocol: Boc Protection of a Methylamino Pyridine

This protocol provides a general procedure for the Boc protection of the exocyclic amine of a methylamino pyridine.

Materials:

  • Methylamino pyridine substrate

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the methylamino pyridine substrate in DCM in a round-bottom flask.

  • Add TEA (1.5 equivalents) and a catalytic amount of DMAP.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of (Boc)₂O (1.2 equivalents) in DCM.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Versatility of 2-(Methylamino)pyridine: From Synthesis to Reaction.
  • Kühn, A., et al. (2021). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. Molecules, 26(23), 7129. [Link]

  • BenchChem. (2025). A Comparative Analysis of Protecting Groups for Aminopyridines.
  • Feroci, M., et al. (2014). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 19(8), 12686-12698. [Link]

  • Wang, Y., et al. (2021). Boron–pyridine nitrogen cooperative catalytic conversion of carbon dioxide and epoxides to cyclic carbonates. Catalysis Science & Technology, 11(1), 139-145. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Feroci, M., et al. (2014). (PDF) Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. ResearchGate. Retrieved from [Link]

  • Jantzi, K. L., et al. (2011). The Contrasting Alkylations of 4-(Dimethylaminomethyl)pyridine and 4-(Dimethylamino)pyridine: An Organic Chemistry Experiment. Journal of Chemical Education, 88(3), 333-336. [Link]

  • Benchchem. (2025). Identifying and minimizing side products in N-methylation of 2-(4-fluorophenyl)ethanamine.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 138(29), 9145-9157. [Link]

  • Li, W., et al. (2004). 3-pyridylboronic acid. Organic Syntheses, 81, 89. [Link]

  • Singh, A. (2017). Which out of the two Nitrogen atoms of the 4-(Dimethylamino)pyridine is more susceptible for alkylation? ResearchGate. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431-7441. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Palladium-Catalyzed Amination Reactions.
  • BenchChem. (2025). A Comparative Guide to Palladium-Catalyzed Amination of Bromopyridines for Researchers and Drug Development Professionals.
  • Jantzi, K. L., et al. (2011). The Contrasting Alkylations of 4-(Dimethylaminomethyl)pyridine and 4-(Dimethylamino)pyridine: An Organic Chemistry Experiment. Journal of Chemical Education, 88(3), 333-336. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Side reactions to consider when using 5-(Methylamino)picolinonitrile

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 5-(Methylamino)picolinonitrile. This resource is designed to provide in-depth troubleshooting guides and...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-(Methylamino)picolinonitrile. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work with this compound. As Senior Application Scientists, we have compiled this information based on both established chemical principles and practical laboratory experience to help you anticipate and address potential challenges.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, stability, and reactivity of 5-(Methylamino)picolinonitrile.

Q1: What are the primary stability concerns for 5-(Methylamino)picolinonitrile?

5-(Methylamino)picolinonitrile is a solid at room temperature and should be protected from light for optimal stability.[1] The main concerns regarding its stability involve its reactivity under acidic and basic conditions, as well as its thermal properties.

  • pH Sensitivity: The compound contains two basic nitrogen centers: the pyridine ring nitrogen and the methylamino nitrogen.[2] The methylamino group is the more basic site.[2] In strongly acidic conditions, protonation of these sites can occur.[2] While this may not lead to immediate decomposition, prolonged exposure to strong acids, especially at elevated temperatures, can catalyze the hydrolysis of the nitrile group.[3][4] Conversely, strongly basic conditions can also promote nitrile hydrolysis.[4][5]

  • Thermal Stability: While the aromatic pyridine ring provides significant thermal stability, decomposition can occur at elevated temperatures (typically above 300°C for related compounds).[2] Decomposition pathways may include dehydrogenation, ring-opening, and elimination of the nitrile group as hydrogen cyanide.[2] The methylamino group could also undergo dealkylation.[2]

Q2: What are the expected side reactions during the synthesis of 5-(Methylamino)picolinonitrile?

The synthesis of 5-(Methylamino)picolinonitrile can be susceptible to several side reactions, largely dependent on the specific synthetic route employed. Common methods for synthesizing similar compounds often involve nucleophilic substitution or condensation reactions.[2]

  • Over-alkylation: When synthesizing via methylation of 5-aminopicolinonitrile, a common side reaction is the formation of the tertiary amine, 5-(Dimethylamino)picolinonitrile. This occurs because the initial product, the secondary amine, can be more nucleophilic than the starting primary amine, leading to a second alkylation event.[6]

  • Impurity Carryover: Impurities from starting materials can be carried through the synthesis and be present in the final product. For example, if starting from a halogenated picolinonitrile, incomplete substitution can result in residual starting material. It is crucial to characterize all starting materials thoroughly.

  • Ring-related Side Reactions: Depending on the reagents and conditions, side reactions involving the pyridine ring, such as ring-opening or the formation of bicyclic products, can occur, although these are generally less common under standard synthetic conditions.[7]

Q3: How can I minimize the formation of the over-methylated byproduct, 5-(Dimethylamino)picolinonitrile?

Minimizing over-alkylation is a common challenge in amine synthesis.[8] Several strategies can be employed:

  • Control of Stoichiometry: Use a carefully controlled molar ratio of the methylating agent to the starting amine. Using a slight excess of the amine can favor mono-alkylation.

  • Choice of Methylating Agent: The reactivity of the methylating agent can influence the extent of over-methylation. Milder methylating agents may provide better selectivity.

  • Reaction Conditions: Lowering the reaction temperature and reaction time can help to kinetically favor the formation of the secondary amine over the tertiary amine.

  • Use of Protecting Groups: In some cases, a protecting group strategy can be employed to prevent over-alkylation, although this adds extra steps to the synthesis.

Q4: What are the potential consequences of nitrile group hydrolysis?

Hydrolysis of the nitrile group in 5-(Methylamino)picolinonitrile can occur under both acidic and basic conditions, particularly with heating.[4][5]

  • Under Acidic Conditions: The nitrile group can hydrolyze to form a carboxylic acid. The reaction proceeds through a picolinamide intermediate to yield 5-(methylamino)picolinic acid.[3]

  • Under Basic Conditions: Alkaline hydrolysis will initially form the salt of the carboxylic acid (e.g., sodium 5-(methylamino)picolinate if using NaOH).[4] Ammonia is also produced as a byproduct.[4]

The presence of these hydrolysis products can complicate purification and affect the yield and purity of the desired product.

II. Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during reactions involving 5-(Methylamino)picolinonitrile.

Problem 1: Low yield of 5-(Methylamino)picolinonitrile in a methylation reaction of 5-aminopicolinonitrile.
Potential Cause Diagnostic Check Proposed Solution
Incomplete Reaction Analyze the crude reaction mixture by TLC or LC-MS to check for the presence of unreacted 5-aminopicolinonitrile.Increase the reaction time or temperature cautiously. Ensure the methylating agent is of good quality and added in the correct stoichiometry.
Over-methylation Use LC-MS or NMR to identify the presence of 5-(Dimethylamino)picolinonitrile in the reaction mixture.See FAQ Q3 for strategies to minimize over-methylation. Consider purification by column chromatography to separate the desired product from the over-methylated byproduct.
Degradation of Starting Material or Product Check for the appearance of unexpected spots on TLC or peaks in LC-MS that could correspond to degradation products.Ensure the reaction is performed under an inert atmosphere if reagents are air-sensitive. Avoid excessive heating.
Problem 2: Presence of an unexpected impurity in the final product.
Potential Cause Diagnostic Check Proposed Solution
Hydrolysis of the Nitrile Group Characterize the impurity using techniques like Mass Spectrometry and NMR. The molecular weight of the hydrolysis product, 5-(methylamino)picolinic acid, is 152.15 g/mol , which is 18 g/mol higher than the starting material.Avoid prolonged exposure to acidic or basic conditions, especially at elevated temperatures. Ensure all workup steps are performed promptly and at appropriate temperatures.
Starting Material Impurities Analyze the purity of the starting materials (e.g., 5-aminopicolinonitrile, methylating agent) by appropriate analytical methods (GC, HPLC, NMR).Purify starting materials if necessary. Consider sourcing reagents from a different, reputable supplier.
Solvent-Related Impurities Run a blank analysis of the solvents used to check for non-volatile residues or contaminants.Use high-purity, anhydrous solvents when necessary.
Problem 3: Difficulty in purifying the final product.
Potential Cause Diagnostic Check Proposed Solution
Similar Polarity of Product and Byproducts Analyze the crude mixture by TLC using various solvent systems to assess the separation of the desired product from impurities.Optimize the mobile phase for column chromatography to achieve better separation. Consider alternative purification techniques such as preparative HPLC or crystallization.
Product Instability on Silica Gel If column chromatography leads to product degradation (streaking on TLC, low recovery), the compound may be unstable on silica.Consider using a different stationary phase, such as alumina, or employ a non-chromatographic purification method like crystallization or distillation if applicable.

III. Experimental Protocols & Methodologies

This section provides detailed protocols for key analytical and purification procedures relevant to working with 5-(Methylamino)picolinonitrile.

Protocol 1: General Procedure for Monitoring Nitrile Hydrolysis by HPLC

This protocol allows for the quantitative monitoring of the hydrolysis of 5-(Methylamino)picolinonitrile to 5-(methylamino)picolinic acid.

Objective: To determine the rate and extent of hydrolysis under specific pH and temperature conditions.

Materials:

  • 5-(Methylamino)picolinonitrile

  • 5-(methylamino)picolinic acid (as a reference standard, if available)

  • HPLC-grade water, acetonitrile, and methanol

  • Acids (e.g., HCl, H₂SO₄) and bases (e.g., NaOH, KOH) for pH adjustment

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Prepare a stock solution of 5-(Methylamino)picolinonitrile in a suitable solvent (e.g., methanol or acetonitrile).

  • Reaction Setup: In a sealed vial, add a known volume of the stock solution to an aqueous buffer of the desired pH. Place the vial in a temperature-controlled environment (e.g., water bath or heating block).

  • Time-Point Sampling: At regular intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot in the mobile phase or a suitable neutral solvent to prevent further hydrolysis.

  • HPLC Analysis: Inject the quenched sample onto the HPLC system.

    • Mobile Phase: A typical starting point is a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.

    • Detection: Monitor the elution of the starting material and the hydrolysis product using a UV detector at a wavelength where both compounds have significant absorbance (e.g., determined by UV-Vis spectroscopy).

  • Data Analysis: Quantify the disappearance of the starting material and the appearance of the product by integrating the respective peak areas.

Protocol 2: Purification of 5-(Methylamino)picolinonitrile by Column Chromatography

This protocol describes a general method for purifying 5-(Methylamino)picolinonitrile from common impurities like the over-methylated byproduct.

Objective: To isolate 5-(Methylamino)picolinonitrile with high purity.

Materials:

  • Crude 5-(Methylamino)picolinonitrile

  • Silica gel (or an alternative stationary phase like alumina)

  • Solvents for the mobile phase (e.g., hexanes, ethyl acetate, dichloromethane, methanol)

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates and a developing chamber

Procedure:

  • TLC Analysis: Develop a suitable solvent system using TLC to achieve good separation between the desired product and impurities. The desired product should have an Rf value of approximately 0.2-0.4 for optimal separation.

  • Column Packing: Pack a glass column with silica gel slurried in the least polar solvent of your mobile phase system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry silica onto the top of the packed column.

  • Elution: Begin eluting the column with the determined mobile phase.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • Purity Confirmation: Confirm the purity of the isolated product by analytical techniques such as NMR and LC-MS.

IV. Visualizations

Reaction Pathway: Potential Side Reactions

The following diagram illustrates the primary reaction pathway for the synthesis of 5-(Methylamino)picolinonitrile from 5-aminopicolinonitrile and potential side reactions.

Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reactions 5-Aminopicolinonitrile 5-Aminopicolinonitrile 5-(Methylamino)picolinonitrile 5-(Methylamino)picolinonitrile 5-Aminopicolinonitrile->5-(Methylamino)picolinonitrile + CH3-X (Methylating Agent) 5-(Dimethylamino)picolinonitrile 5-(Dimethylamino)picolinonitrile 5-(Methylamino)picolinonitrile->5-(Dimethylamino)picolinonitrile + CH3-X 5-(Methylamino)picolinamide 5-(Methylamino)picolinamide 5-(Methylamino)picolinonitrile->5-(Methylamino)picolinamide + H2O (Hydrolysis Intermediate) 5-(Methylamino)picolinic acid 5-(Methylamino)picolinic acid 5-(Methylamino)picolinamide->5-(Methylamino)picolinic acid + H2O Troubleshooting_Flowchart start Problem Encountered check_yield Is the reaction yield low? start->check_yield check_purity Is the product purity low? check_yield->check_purity No incomplete_rxn Incomplete Reaction? check_yield->incomplete_rxn Yes hydrolysis Hydrolysis Occurred? check_purity->hydrolysis Yes over_methylation Over-methylation? incomplete_rxn->over_methylation No optimize_conditions Optimize reaction conditions: - Increase time/temp - Check reagent quality incomplete_rxn->optimize_conditions Yes over_methylation->check_purity No adjust_methylation Adjust stoichiometry - Use milder methylating agent - Lower temperature over_methylation->adjust_methylation Yes control_hydrolysis Control pH and temperature - Minimize reaction/workup time hydrolysis->control_hydrolysis Yes other_impurities Investigate other impurities - Starting materials - Solvent contaminants hydrolysis->other_impurities No end_node Problem Resolved optimize_conditions->end_node adjust_methylation->end_node control_hydrolysis->end_node other_impurities->end_node

Caption: A logical workflow for troubleshooting common experimental issues.

V. References

  • Benchchem. Byproducts of picolinonitrile hydrolysis under acidic conditions.

  • Sigma-Aldrich. 5-(Methylamino)picolinonitrile.

  • Smolecule. Buy 6-(Methylamino)pyridine-2-carbonitrile | 930575-70-5.

  • Chemguide. Hydrolysing Nitriles.

  • Organic Synthesis. Hydrolysis of Nitriles.

  • ResearchGate. A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification.

  • ChemRxiv. Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts.

  • PMC. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations.

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 5-(Methylamino)picolinonitrile

Welcome to the technical support resource for the synthesis of 5-(Methylamino)picolinonitrile. This guide is designed for researchers, chemists, and process development professionals navigating the challenges of scaling...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 5-(Methylamino)picolinonitrile. This guide is designed for researchers, chemists, and process development professionals navigating the challenges of scaling this synthesis from the bench to pilot or production scale. We will address common pitfalls, provide in-depth troubleshooting guides, and offer validated protocols grounded in established chemical principles.

Overview of Synthetic Challenges

5-(Methylamino)picolinonitrile is a key building block in pharmaceutical development.[1] While its synthesis appears straightforward on paper, scaling the production presents significant challenges related to reaction control, reagent handling, and product purification. The primary synthetic strategies involve the reaction of a 5-halopicolinonitrile with methylamine. The choice between a direct Nucleophilic Aromatic Substitution (SNAr) and a Palladium-catalyzed Buchwald-Hartwig amination is a critical decision point, each with its own set of scale-up hurdles. This guide will focus primarily on the more common and cost-effective SNAr approach, while also providing insights into the Pd-catalyzed alternative.

SAFETY FIRST: Handling Methylamine on Scale

Before any experimental work, it is imperative to understand and mitigate the risks associated with the reagents, particularly methylamine.

Question: What are the primary hazards of methylamine and what precautions are essential during a scale-up operation?

Answer: Methylamine (CH₃NH₂) is a versatile reagent but poses significant safety risks that are magnified on a larger scale.[2] It is typically supplied as a solution (e.g., 40% in water) or as a liquefied gas.

  • Toxicity and Corrosivity: Methylamine is toxic, corrosive, and can cause severe irritation or burns to the skin, eyes, and respiratory system.[3][4] Inhalation can lead to lung damage, and ingestion may affect the liver and kidneys.[2]

  • Flammability: Methylamine is extremely flammable and forms explosive mixtures with air.[4][5] Its vapors are heavier than air and can travel to an ignition source.[3]

  • Handling and Personal Protective Equipment (PPE):

    • All operations should be conducted in a well-ventilated fume hood or a designated, controlled reactor bay.

    • Essential PPE includes chemical-resistant gloves, splash goggles, a face shield, and a flame-retardant lab coat.[2] For large-scale transfers, respiratory protection may be necessary.[2]

    • Use explosion-proof equipment and ensure all vessels are properly grounded to prevent static discharge.[4]

  • Scale-Up Specifics: On scale, the addition of methylamine to the reaction must be carefully controlled. A slow, subsurface addition is recommended to manage the reaction exotherm and minimize the release of methylamine gas. A scrubber system containing an acidic solution (e.g., dilute citric or hydrochloric acid) should be in place to neutralize any vented methylamine gas.

Synthetic Route Selection

The two most viable routes for synthesizing 5-(Methylamino)picolinonitrile are Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.

cluster_0 Synthetic Starting Material cluster_1 Reaction Pathways cluster_2 Final Product SM 5-Halo-2-cyanopyridine (X = Cl, Br) SNAr Nucleophilic Aromatic Substitution (SNAr) SM->SNAr Methylamine (aq. or gas) High Temp/Pressure DMSO or NMP BHA Buchwald-Hartwig Amination SM->BHA Methylamine Pd Catalyst + Ligand Base (e.g., NaOtBu) Product 5-(Methylamino)picolinonitrile SNAr->Product BHA->Product

Caption: Key synthetic routes to 5-(Methylamino)picolinonitrile.
Frequently Asked Questions (FAQs)

Q1: My SNAr reaction with 5-chloropicolinonitrile is sluggish and incomplete, even at high temperatures. What's wrong? A1: This is a common issue. The chlorine atom on the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nitrile group.[6][7] However, the reactivity may still be insufficient. Consider switching to the more reactive 5-bromopicolinonitrile . Additionally, ensure your solvent (e.g., DMSO, NMP) is anhydrous, as water can compete with the nucleophile and slow the reaction.

Q2: I'm seeing a significant amount of a bis-arylated impurity in my Buchwald-Hartwig reaction. How can I prevent this? A2: This suggests a side reaction where the product, 5-(methylamino)picolinonitrile, acts as a nucleophile itself. This is less common with primary amines but can occur. To mitigate this, use a slight excess (1.1-1.2 equivalents) of methylamine relative to the aryl halide. You can also try using a bulkier phosphine ligand, which can sterically hinder the secondary amination reaction.[8]

Q3: My product is dark brown and oily, and I can't get it to crystallize. What are my options? A3: Dark coloration often points to impurities from degradation, possibly due to excessive heat or air exposure. The oily nature indicates the presence of impurities that are disrupting the crystal lattice. First, try an activated carbon (charcoal) treatment in a suitable solvent to remove color. Then, perform a solvent screen for crystallization. If direct crystallization fails, column chromatography on a small portion can be used to isolate pure material, which can then be used to seed a larger batch for crystallization.

Q4: Is a Palladium-catalyzed reaction better than SNAr for scale-up? A4: Not necessarily. While the Buchwald-Hartwig amination often proceeds under milder conditions, it has significant scale-up drawbacks: the high cost and toxicity of palladium catalysts, the expense of specialized phosphine ligands, and the stringent requirement to remove residual palladium from the final product to meet regulatory limits (often <10 ppm).[9] SNAr is typically preferred for large-scale manufacturing due to its lower cost and simpler setup, provided the substrate is sufficiently reactive.[9]

In-Depth Troubleshooting Guides
Guide 1: Low Yield and Incomplete Conversion in SNAr

This guide provides a structured approach to diagnosing and solving low conversion issues in the SNAr synthesis.

G start Symptom: Low Conversion by HPLC/TLC q1 Is Starting Material (SM) 5-Chloropicolinonitrile? start->q1 sol1 Switch to 5-Bromopicolinonitrile for higher reactivity. q1->sol1 Yes q2 Was the reaction temperature maintained correctly (e.g., 100-120 °C)? q1->q2 No end Problem Resolved: Reaction proceeds to completion. sol1->end sol2 Verify thermocouple calibration. Increase temperature in 5-10 °C increments. Consider pressure reactor for higher temps. q2->sol2 No q3 Is there evidence of SM degradation (e.g., hydrolysis of nitrile)? q2->q3 Yes sol2->end sol3 Ensure anhydrous conditions. Use dry solvent (DMSO/NMP). Consider adding a non-nucleophilic base (e.g., K2CO3) to scavenge trace acid. q3->sol3 Yes q3->end No sol3->end

Caption: Troubleshooting flowchart for low SNAr conversion.
Guide 2: Product Isolation and Purification Challenges

Problem: After aqueous work-up, the product either remains in the organic phase as a hard-to-purify oil or significant product loss occurs into the aqueous layer.

Causality Analysis: 5-(Methylamino)picolinonitrile has both a basic nitrogen (the methylamino group) and a polar nitrile group. This amphiphilic character can lead to high water solubility, especially if the aqueous phase is acidic (protonating the amine) or if emulsions form.

Diagnostic and Solutions Protocol:

  • Check the pH of the Aqueous Layer: Before extraction, ensure the aqueous layer is basic (pH > 9-10) by adding NaOH or K₂CO₃. This keeps the methylamino group in its free base form, minimizing its solubility in water.

  • Combat Emulsions: Emulsions are common on scale-up.

    • Add Brine: Washing the organic layer with a saturated NaCl solution can help break emulsions by increasing the density of the aqueous phase.

    • Filter through Celite: Passing the emulsified mixture through a pad of diatomaceous earth (Celite) can often resolve the issue.

    • Solvent Choice: If using solvents like ethyl acetate, which can dissolve significant amounts of water, consider switching to or co-extracting with a less water-soluble solvent like methyl tert-butyl ether (MTBE) or toluene.

  • Crystallization Optimization: If the isolated product is an oil, a systematic approach to crystallization is required.

Solvent System Rationale Expected Outcome
Isopropanol (IPA) / WaterThe product should be soluble in hot IPA and insoluble in water.Add hot IPA to dissolve the oil, then slowly add water until turbidity persists. Cool slowly to induce crystallization.
Toluene / HeptaneA common non-polar system. Product should be soluble in hot toluene.Dissolve the oil in a minimal amount of hot toluene. Add heptane dropwise until cloudy, then cool.
Ethyl Acetate / HexaneA medium-polarity system.Dissolve in ethyl acetate at room temperature or with gentle warming. Add hexane as an anti-solvent.
Recommended Scale-Up Protocol: SNAr Route

This protocol describes the synthesis of 5-(Methylamino)picolinonitrile from 5-bromopicolinonitrile on a ~100 g scale.

Materials & Equipment:

  • 5-Bromopicolinonitrile (1.0 eq)

  • Methylamine (40% solution in water, 3.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous (5-10 volumes)

  • Toluene (for extraction)

  • Saturated NaCl solution (Brine)

  • 2M NaOH solution

  • Isopropanol (IPA)

  • Water

  • Jacketed reactor with overhead stirrer, thermocouple, condenser, and nitrogen inlet/outlet connected to an acid scrubber.

Procedure:

  • Reactor Setup: Charge the reactor with 5-bromopicolinonitrile and DMSO. Begin stirring and purge the vessel with nitrogen.

  • Reaction: Heat the mixture to 90-100 °C. Once at temperature, add the 40% aqueous methylamine solution via a dosing pump subsurface over 1-2 hours. CAUTION: The reaction is exothermic. Monitor the internal temperature closely and adjust the addition rate to maintain the temperature below 110 °C.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at 100-105 °C. Monitor the reaction progress by HPLC or TLC every 1-2 hours until the consumption of 5-bromopicolinonitrile is >99%.

  • Quench and Work-up: Cool the reaction mixture to room temperature (~20-25 °C). Slowly add water to the reactor, keeping the internal temperature below 40 °C.

  • Extraction: Transfer the diluted reaction mixture to a suitable separation funnel or reactor with phase-split capability. Add toluene and agitate. Adjust the pH of the aqueous layer to >10 with 2M NaOH. Separate the layers. Extract the aqueous layer again with toluene.

  • Washes: Combine the organic layers and wash with water, followed by a wash with brine to break any emulsions and remove residual DMSO.

  • Solvent Swap and Crystallization: Concentrate the toluene solution under reduced pressure to a minimal volume. Add Isopropanol (IPA) and continue distillation to remove the remaining toluene. Concentrate to a thick oil.

  • Isolation: While the IPA solution is hot (~60-70 °C), slowly add deionized water until a persistent cloudiness is observed. Cool the mixture slowly to 0-5 °C over several hours with gentle stirring.

  • Filtration and Drying: Collect the resulting solid by filtration. Wash the filter cake with a cold mixture of IPA/water (1:1). Dry the solid under vacuum at 40-50 °C to a constant weight to yield 5-(Methylamino)picolinonitrile as a crystalline solid.

References
  • Vertex AI Search. (2024). Understanding the Applications and Safety of Methylamine in Chemical Processes.
  • Wikipedia. (n.d.). Methylamine. [Link]

  • New Jersey Department of Health. (2004). Hazard Summary: Methylamine. [Link]

  • Loba Chemie. (2015). Methylamine for Synthesis MSDS. [Link]

  • SIAD S.p.A. (2023). Safety Data Sheet: Methylamine. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ACS Green Chemistry Institute. (2026). Buchwald-Hartwig Amination - Reagent Guides. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • YouTube. (2019). Nucleophilic aromatic substitutions. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • PubChem. (n.d.). PRN1371. [Link]

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Troubleshooting

Understanding the Challenge: Why Are Picolinonitrile Derivatives Often Poorly Soluble?

Technical Support Center: Picolinonitrile Derivatives A-Scientist-to-Scientist Guide to Resolving Poor Aqueous Solubility Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Picolinonitrile Derivatives

A-Scientist-to-Scientist Guide to Resolving Poor Aqueous Solubility

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with picolinonitrile derivatives in aqueous media. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Picolinonitrile and its derivatives are a class of organic compounds characterized by a pyridine ring substituted with a nitrile group. The parent molecule, picolinonitrile, is described as immiscible or slightly soluble in water.[1][2] This inherent low aqueous solubility often stems from a combination of factors:

  • Molecular Structure: The presence of the largely non-polar pyridine ring and the size of the overall molecule can make it difficult for polar water molecules to effectively surround and solvate it.[3][4]

  • Crystal Lattice Energy: For solid derivatives, the energy required to break the crystal lattice structure can be substantial, and if this energy is greater than the energy released upon solvation, the compound will have poor solubility.[5]

This guide will walk you through a systematic approach to troubleshoot and resolve these solubility issues, from simple benchtop adjustments to more advanced formulation strategies.

Troubleshooting Guide: A Question-and-Answer Approach

Here, we address common questions and provide actionable solutions, explaining the "why" behind each technique.

Q1: My picolinonitrile derivative, dissolved in an organic solvent like DMSO, is precipitating when I add it to my aqueous buffer. What's happening and how can I fix it?

This phenomenon, often called "crashing out," is a frequent issue when a compound highly soluble in an organic solvent is introduced into an aqueous medium where its solubility is limited.[6]

Immediate Steps to Try:

  • Optimize the Final Concentration of the Organic Solvent: While high concentrations of co-solvents can interfere with biological assays, a minimal amount is often necessary to maintain solubility. Experiment with a range of final concentrations (e.g., 0.1% to 5%) to find the lowest concentration that prevents precipitation without affecting your experiment.[6][7]

  • Employ a Stepwise Dilution: Instead of a single, large dilution, try a serial dilution approach. Gradually introducing the compound to the aqueous environment can sometimes prevent immediate precipitation.[6]

  • Control the Temperature: For many compounds, solubility increases with temperature.[8][9] Gently warming your aqueous buffer before adding the compound might help, but be mindful of the thermal stability of your derivative.

Q2: I've tried adjusting the co-solvent concentration, but I'm still seeing precipitation. What's the next logical step?

If simple co-solvency isn't sufficient, the next step is to consider the physicochemical properties of your specific derivative, particularly its potential to be ionized.

pH Adjustment:

The solubility of many organic compounds is highly dependent on the pH of the solution.[10][11]

  • For Derivatives with Basic Functional Groups (e.g., amino groups): The pyridine ring itself is weakly basic. Protonating these basic groups by lowering the pH (acidifying the solution) can create a charged species that is significantly more soluble in water.

  • For Derivatives with Acidic Functional Groups (e.g., carboxylic acid, phenol): Deprotonating these acidic groups by raising the pH (alkalizing the solution) will form an anionic species with enhanced aqueous solubility.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Add an excess amount of your solid picolinonitrile derivative to a fixed volume of each buffer.

  • Equilibrate the samples by shaking or stirring at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantify the concentration of the dissolved compound in the clear supernatant using a suitable analytical method like HPLC-UV.[6]

This will give you a clear picture of the pH range where your compound is most soluble.[12]

Q3: My compound's solubility is still too low for my needs, even after optimizing the pH. What other solubilizing agents can I explore?

When pH and simple co-solvents are not enough, more advanced techniques involving excipients are necessary.

1. Surfactants and Micellar Solubilization:

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[13] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the aqueous medium.[14][15]

  • Commonly Used Surfactants:

    • Non-ionic: Polysorbates (Tween® series), Poloxamers (Pluronic® series).[16]

    • Ionic: Sodium dodecyl sulfate (SDS).[15]

2. Cyclodextrins: Molecular Encapsulation:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17] They can form inclusion complexes with poorly soluble molecules, where the hydrophobic part of the guest molecule is encapsulated within the cyclodextrin's cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, thereby increasing the overall solubility of the guest molecule.[18][19]

  • Types of Cyclodextrins: Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used in pharmaceutical formulations.[17][20]

Decision-Making Workflow for Initial Solubility Enhancement

Caption: Initial troubleshooting workflow for picolinonitrile derivative solubility.

Advanced Formulation Strategies for Persistent Solubility Issues

For compounds that remain challenging to solubilize, more advanced formulation techniques are often employed in drug development.

1. Solid Dispersions:

This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[21][22] The drug can be present in an amorphous or crystalline form.[23] The key advantages of solid dispersions are:

  • Reduced Particle Size: The drug is molecularly dispersed, leading to a high surface area for dissolution.[5][22]

  • Improved Wettability: The hydrophilic carrier enhances the wetting of the drug particles.

  • Amorphous State: The drug may be present in a higher-energy amorphous state, which has greater solubility than the stable crystalline form.[5]

Methods for Preparing Solid Dispersions:

  • Melting/Fusion Method: The drug and carrier are melted together and then rapidly solidified.[22]

  • Solvent Evaporation Method: The drug and carrier are dissolved in a common solvent, which is then evaporated.[3]

2. Lipid-Based Drug Delivery Systems (LBDDS):

LBDDS are formulations containing the drug dissolved or suspended in lipidic excipients.[24][25] These systems can enhance the oral bioavailability of poorly soluble drugs by:

  • Maintaining the drug in a solubilized state in the gastrointestinal tract.[26]

  • Facilitating lymphatic absorption, which can bypass first-pass metabolism in the liver.[27]

Types of LBDDS include:

  • Self-Emulsifying Drug Delivery Systems (SEDDS)

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS)

  • Lipid nanoparticles[26]

Mechanism of Solubility Enhancement by Advanced Techniques

G cluster_0 Solid Dispersion cluster_1 Lipid-Based System a Drug + Hydrophilic Carrier b Melting or Solvent Evaporation a->b c Solid Dispersion Matrix b->c d Molecularly Dispersed Drug c->d e Drug + Lipid Excipients f Formation of Emulsion/Micelles e->f g Solubilized Drug in GI Tract f->g h Enhanced Absorption g->h

Caption: Mechanisms of advanced solubility enhancement techniques.

Quantitative Data Summary

Technique Mechanism of Action Typical Fold Increase in Solubility Considerations
pH Adjustment Ionization of the drug molecule.Variable, can be several orders of magnitude.Only applicable to ionizable compounds; potential for precipitation if pH changes.
Co-solvents Reduces the polarity of the aqueous medium.[28][29]2 to 50-fold.Can impact biological assays at higher concentrations.
Surfactants Micellar encapsulation of the drug.[30]10 to 100-fold.Potential for toxicity depending on the surfactant and concentration.
Cyclodextrins Formation of inclusion complexes.[17][31]10 to 1000-fold.Stoichiometry of the complex can be a limiting factor.
Solid Dispersions Reduced particle size, improved wettability, amorphous state.[21][32]Can be significant, highly formulation-dependent.Physical stability of the amorphous state can be a concern.[23]
LBDDS Pre-dissolving the drug in lipids.[27][33]Highly formulation-dependent.Potential for drug degradation in lipidic excipients.

Frequently Asked Questions (FAQs)

Q: Can I use a combination of these techniques?

A: Absolutely. For particularly challenging compounds, a combination of approaches is often most effective. For example, using a co-solvent in a cyclodextrin-containing solution can have a synergistic effect on solubility.[34]

Q: How do I choose the right technique for my specific picolinonitrile derivative?

A: The choice depends on the physicochemical properties of your compound and the requirements of your experiment. A systematic approach, starting with the simplest techniques like pH adjustment and co-solvency, is recommended. If these fail, progress to more complex methods.

Q: Are there any safety concerns with these solubilizing agents?

A: Yes. It is crucial to consult the Safety Data Sheet (SDS) for each excipient. The concentration of any solubilizing agent should be carefully optimized to be effective while remaining non-toxic to the biological system being studied.

Q: Where can I find more information on the stability of my compound in these formulations?

A: Stability studies are a critical part of formulation development. You may need to conduct your own stability-indicating assays, such as HPLC analysis of the formulation over time under different storage conditions.

This guide provides a comprehensive framework for addressing the poor aqueous solubility of picolinonitrile derivatives. By understanding the underlying principles and systematically applying these troubleshooting strategies, you can enhance the success of your experiments and advance your research.

References

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  • Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]

  • NCBI. (n.d.). Biochemistry, Dissolution and Solubility. Retrieved from [Link] dissolution-and-solubility/

  • LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility. Retrieved from [Link]

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Optimization

Technical Support Center: Synthesis and Stabilization of 5-(Methylamino)picolinonitrile

Welcome to the technical support center for the synthesis of 5-(Methylamino)picolinonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(Methylamino)picolinonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis of this important chemical intermediate. As Senior Application Scientists, we provide not only procedural steps but also the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

5-(Methylamino)picolinonitrile is a valuable building block in medicinal chemistry, notably used in the development of kinase inhibitors.[1] However, its synthesis via nucleophilic aromatic substitution (SNAr) can be prone to degradation and side reactions, leading to issues with yield and purity. This guide provides in-depth troubleshooting advice and best practices to ensure a successful and reproducible synthesis.

Understanding the Core Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The most common and direct route to 5-(Methylamino)picolinonitrile is the nucleophilic aromatic substitution (SNAr) reaction between a 5-halopicolinonitrile (where the halogen is typically fluorine or chlorine) and methylamine. The pyridine ring's electron-deficient nature, caused by the electronegative nitrogen atom, facilitates this reaction, especially at the C2 and C4 positions.[2] The reaction proceeds through a resonance-stabilized Meisenheimer complex.[2]


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General mechanism for the SNAr synthesis.

Troubleshooting Guide: Common Synthesis Problems

This section addresses the most frequent issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is very low or I'm recovering only starting material. What are the primary causes?

Answer: Low conversion is a common problem in SNAr reactions and typically points to one of four areas: the leaving group, reaction conditions, solvent, or base.

  • Leaving Group Reactivity: The nature of the halogen on the pyridine ring is critical. For SNAr, the reactivity order is F > Cl > Br > I.[3] The high electronegativity of fluorine polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. If you are using a chloro- or bromo- derivative, the reaction will require more forcing conditions (higher temperature, longer reaction time).

Leaving GroupRelative ReactivityTypical Temperature
Fluoro (-F) HighestRoom Temp to 80 °C
Chloro (-Cl) Moderate80 °C to 120 °C
Bromo (-Br) Low>120 °C or requires catalysis
Iodo (-I) LowestGenerally unsuitable for SNAr
  • Insufficient Temperature: Many SNAr reactions require heat to overcome the activation energy barrier.[3] If you are running the reaction at room temperature with a less reactive substrate like 5-chloropicolinonitrile, a low yield is expected. Gradually increasing the temperature in increments of 10-20 °C can significantly improve the reaction rate.[4]

  • Improper Solvent Choice: The ideal solvent for SNAr reactions is polar and aprotic. Solvents like DMSO, DMF, and NMP are effective because they solvate the cation of the nucleophile's counter-ion, leaving a more "naked" and reactive amine.[3][5] Using less polar solvents like THF or non-polar solvents like toluene will drastically slow down or stall the reaction. In some cases, water can be used as a green and effective solvent, especially when combined with a suitable base.[6][7]

  • Base and Nucleophile Form: Methylamine is often supplied as a solution in a solvent (e.g., water, THF, ethanol). An additional base, such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like triethylamine (TEA), is often required to neutralize the HX acid formed during the reaction, which would otherwise protonate and deactivate the methylamine nucleophile.

Question 2: My final product is contaminated with significant impurities. What are the likely side reactions?

Answer: Impurity generation is often a result of degradation of the starting material or product, or from competing side reactions. The most common impurities are the nitrile hydrolysis product and products from reactions with the solvent.

  • Hydrolysis of the Nitrile Group: The nitrile group (-C≡N) is susceptible to hydrolysis under either strong acidic or strong basic conditions, especially at elevated temperatures during reaction or workup. This will convert the nitrile to a carboxamide (-CONH₂) or further to a carboxylic acid (-COOH). To prevent this, maintain a moderate pH during aqueous workup and avoid prolonged heating in the presence of water.

  • Reaction with Solvent: Amide solvents like DMF can be a source of impurities. At high temperatures (typically >140 °C), DMF can decompose to generate dimethylamine.[7] This can act as a competing nucleophile, leading to the formation of 5-(Dimethylamino)picolinonitrile as a byproduct. If high temperatures are necessary, consider using a more stable solvent like DMSO.


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Potential degradation and side reaction pathways.

Question 3: My isolated product is a dark oil or a discolored solid. How can I improve its appearance and purity?

Answer: Discoloration, typically yellowing or browning, is a common sign of minor oxidative degradation or the presence of high-molecular-weight impurities.[8] Aminopyridines can be sensitive to air and light.

  • Perform the Reaction Under an Inert Atmosphere: To minimize oxidation, especially if the reaction requires prolonged heating, conduct the synthesis under a nitrogen or argon atmosphere.

  • Purification via Recrystallization: This is a highly effective method for removing colored impurities and improving the purity of solid products.[9] Screen various solvent systems (e.g., ethyl acetate/hexanes, ethanol/water, isopropanol) to find conditions where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in solution.

  • Activated Charcoal (Carbon) Treatment: If recrystallization alone is insufficient, you can treat a solution of the crude product with a small amount of activated charcoal.[10] The charcoal adsorbs colored and polymeric impurities. The solution is then filtered hot (carefully, through celite to remove all charcoal particles) and allowed to crystallize.

  • Column Chromatography: For difficult-to-remove impurities or for obtaining very high purity material, silica gel column chromatography is the standard method.[2] A gradient of ethyl acetate in hexanes is a common starting point for the elution of aminopyridines.

Recommended Experimental Protocol

This protocol provides a robust and self-validating method for the synthesis of 5-(Methylamino)picolinonitrile from 5-fluoropicolinonitrile.

Synthesis Protocol

}

Experimental synthesis and purification workflow.

  • Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 5-fluoropicolinonitrile (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous dimethyl sulfoxide (DMSO).

  • Nucleophile Addition: While stirring the mixture at room temperature, add a solution of methylamine (1.5 eq., typically 40 wt. % in H₂O or 2.0 M in THF) dropwise over 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Aqueous Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing cold water.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent like ethyl acetate.[2]

  • Washing and Drying: Combine the organic layers and wash them with brine (saturated NaCl solution) to remove residual DMSO and water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the resulting crude solid by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or silica gel chromatography to afford pure 5-(Methylamino)picolinonitrile.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for 5-(Methylamino)picolinonitrile? A: The compound should be stored at room temperature, protected from light, and preferably under an inert atmosphere to prevent long-term oxidative degradation.

Q: Which analytical techniques are best for monitoring the reaction and assessing final purity? A: For reaction monitoring, TLC is fast and effective. For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard. For structural confirmation and impurity identification, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[11][12]

Q: Is a metal catalyst, like in a Buchwald-Hartwig amination, necessary for this synthesis? A: While palladium-catalyzed methods are powerful for forming C-N bonds, they are often not necessary for activated systems like halopyridines.[13][14] The electron-deficient nature of the pyridine ring makes it susceptible to direct SNAr, which avoids the cost and potential product contamination associated with precious metal catalysts.[7]

Q: Can I use aqueous methylamine for this reaction? A: Yes, aqueous methylamine is commonly used. While water is a polar protic solvent, in many SNAr reactions on activated pyridines, it can be an effective and environmentally friendly choice, especially when used with a base like KF or K₂CO₃.[6][15]

References

  • Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines | ACS Omega - ACS Publications. (URL: [Link])

  • Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines - PMC - NIH. (URL: [Link])

  • A mild, catalyst-free synthesis of 2-aminopyridines - PMC - NIH. (URL: [Link])

  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? - ResearchGate. (URL: [Link])

  • Directed nucleophilic aromatic substitution reaction - RSC Publishing. (URL: [Link])

  • Amination of 2-halopyridines. [a] | Download Table - ResearchGate. (URL: [Link])

  • Catalytic amination of 2-substituted pyridines with hydrazine derivatives - PubMed - NIH. (URL: [Link])

  • SNAr Reactions of Pyridine: Videos & Practice Problems - Pearson. (URL: [Link])

  • Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed. (URL: [Link])

  • Optimization of the reaction conditions. [a] | Download Table - ResearchGate. (URL: [Link])

  • List of purification methods in chemistry - Wikipedia. (URL: [Link])

  • Synthesis of 2-substituted-5-methylpyridines from methylcyclobutanecarbonitrile, valeronitrile and pentenonitrile intermediates - Google P
  • Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases - Google P
  • Analytical Methods - OPUS. (URL: [Link])

  • Recent trends in the impurity profile of pharmaceuticals - PMC - NIH. (URL: [Link])

  • Synthesis Time and Temperature Effect on Polyaniline Morphology and Conductivity. (URL: [Link])

  • Water purification the process of removing undesirable chemicals, biological contaminants, suspended solids, and gases from wate. (URL: [Link])

  • Water Purification Methods | Atlas Scientific. (URL: [Link])

  • Identification of the major degradation pathways of ticagrelor - PubMed. (URL: [Link])

  • 6 Water Purification Methods For Cleanrooms - Lighthouse Worldwide Solutions. (URL: [Link])

  • Analytical Techniques in Pharmaceutical and Biomedical Analysis - MDPI. (URL: [Link])

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - NIH. (URL: [Link])

  • (PDF) Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair - ResearchGate. (URL: [Link])

  • Optimization of 4-phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity - PubMed. (URL: [Link])

  • Effect of Hydrophobic Interactions on Lower Critical Solution Temperature for Poly(N-isopropylacrylamide-co-dopamine Methacrylamide) Copolymers - MDPI. (URL: [Link])

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - NIH. (URL: [Link])

  • Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone - ResearchGate. (URL: [Link])

  • Water Purification Methods & Technology | Water Purifcation - DrinkMore Water. (URL: [Link])

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - MDPI. (URL: [Link])

  • Novel degradation pathways for Chlorpyrifos and 3, 5, 6-Trichloro-2-pyridinol degradation by bacterial strain Bacillus thuringiensis MB497 isolated from agricultural fields of Mianwali, Pakistan - PubMed. (URL: [Link])

  • diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. (URL: [Link])

  • Product Class 12: Pyrimidines - Thieme Connect. (URL: [Link])

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Reference Data & Comparative Studies

Validation

The 5-Position Predicament: A Comparative Guide to 5-(Methylamino)picolinonitrile and Its Amino and Hydroxyl Analogs in the Context of Kinase Inhibition

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realm of kinase inhibition. Among the myriad of substituted pyrid...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realm of kinase inhibition. Among the myriad of substituted pyridines, picolinonitrile derivatives have emerged as a privileged class of compounds, offering a versatile template for fine-tuning molecular interactions with target proteins. This guide provides an in-depth comparative analysis of 5-(Methylamino)picolinonitrile and two of its closely related analogs: 5-aminopicolinonitrile and 5-hydroxypicolinonitrile.

Our focus will be to dissect the subtle yet significant impact of the 5-substituent on the physicochemical properties, synthetic accessibility, and, most importantly, the potential biological activity of these molecules. Drawing upon established principles of medicinal chemistry and available experimental data, we will explore the structure-activity relationships (SAR) that govern the behavior of these compounds, with a particular emphasis on their potential as inhibitors of Checkpoint Kinase 1 (CHK1), a critical regulator of the DNA damage response and a high-value target in oncology.

The Picolinonitrile Core: A Scaffold for Kinase Inhibition

The picolinonitrile moiety, characterized by a pyridine ring with a nitrile group at the 2-position, serves as an excellent starting point for the design of kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, while the nitrile group, a strong electron-withdrawing group, can modulate the electronic properties of the aromatic ring and participate in dipole-dipole interactions within a kinase's ATP-binding pocket. The 5-position of the picolinonitrile ring is particularly amenable to substitution, allowing for the introduction of various functional groups to probe for additional binding interactions and to optimize pharmacokinetic properties.

A Comparative Analysis of 5-Substituted Picolinonitriles

In this guide, we will focus on the comparative analysis of three key derivatives:

  • 5-(Methylamino)picolinonitrile: The lead compound of our discussion, featuring a secondary amine at the 5-position.

  • 5-Aminopicolinonitrile: A primary amine analog, providing a direct comparison for the effect of N-methylation.

  • 5-Hydroxypicolinonitrile: A hydroxyl analog, offering insights into the impact of a hydrogen bond donor/acceptor at the 5-position.

The following table summarizes some of the key physicochemical properties of these compounds.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)
5-(Methylamino)picolinonitrile C₇H₇N₃133.151.2
5-Aminopicolinonitrile C₆H₅N₃119.120.7
5-Hydroxypicolinonitrile C₆H₄N₂O120.110.9

Note: LogP values are predicted and can vary based on the algorithm used. These values are for comparative purposes.

The seemingly minor structural modifications at the 5-position—the addition of a methyl group or the replacement of a nitrogen with an oxygen—can have a profound impact on the compound's properties and biological activity. The methyl group in 5-(methylamino)picolinonitrile increases lipophilicity compared to its primary amine counterpart, which can influence cell permeability and metabolic stability. The hydroxyl group in 5-hydroxypicolinonitrile introduces both hydrogen bond donating and accepting capabilities, potentially leading to different binding interactions within a protein active site.

Synthetic Strategies: A Common Pathway from a Key Intermediate

A convergent and efficient synthetic approach to these three derivatives can be envisioned starting from the readily available precursor, 5-bromopicolinonitrile. This common intermediate allows for a streamlined synthesis and highlights the versatility of the picolinonitrile scaffold for diversification.

Synthesis_Workflow Start 5-Bromopicolinonitrile Methylamino 5-(Methylamino)picolinonitrile Start->Methylamino Nucleophilic Aromatic Substitution (Methylamine) Amino 5-Aminopicolinonitrile Start->Amino Buchwald-Hartwig Amination (e.g., with Benzophenone imine, then hydrolysis) Hydroxy 5-Hydroxypicolinonitrile Amino->Hydroxy Sandmeyer Reaction (Diazotization followed by hydrolysis)

Figure 1: A conceptual synthetic workflow for the preparation of the three target picolinonitrile derivatives from a common intermediate.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromopicolinonitrile (Intermediate)

This protocol is adapted from a known procedure for the synthesis of 5-bromopicolinonitrile from 2,5-dibromopyridine[1].

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-dibromopyridine (1 equivalent) and copper(I) cyanide (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Reaction: Heat the reaction mixture to reflux (approximately 153 °C) and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a stirred solution of aqueous ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 5-bromopicolinonitrile.

Protocol 2: Synthesis of 5-(Methylamino)picolinonitrile

This protocol describes a nucleophilic aromatic substitution reaction.

  • Reaction Setup: In a sealed tube, dissolve 5-bromopicolinonitrile (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add an excess of a solution of methylamine (e.g., 40% in water or as a solution in THF).

  • Reaction: Heat the mixture to 80-100 °C for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography to yield 5-(methylamino)picolinonitrile.

Protocol 3: Synthesis of 5-Aminopicolinonitrile

This protocol utilizes a Buchwald-Hartwig amination followed by hydrolysis.

  • Reaction Setup: To an oven-dried flask, add 5-bromopicolinonitrile (1 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., Xantphos), and a base (e.g., cesium carbonate).

  • Reagent Addition: Add benzophenone imine and an anhydrous solvent such as toluene.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., argon) at 100-110 °C for 16-24 hours.

  • Hydrolysis: After cooling, add aqueous hydrochloric acid to the reaction mixture and stir at room temperature to hydrolyze the imine.

  • Work-up and Purification: Neutralize the mixture with a base, extract with an organic solvent, dry, concentrate, and purify by column chromatography to obtain 5-aminopicolinonitrile.

Protocol 4: Synthesis of 5-Hydroxypicolinonitrile

This protocol involves a Sandmeyer-type reaction starting from 5-aminopicolinonitrile.

  • Diazotization: Dissolve 5-aminopicolinonitrile (1 equivalent) in an aqueous solution of a strong acid (e.g., sulfuric acid) at 0 °C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

  • Hydrolysis: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C to facilitate the hydrolysis of the diazonium salt.

  • Work-up: Cool the reaction mixture and neutralize it carefully with a base.

  • Extraction and Purification: Extract the product with a suitable organic solvent, dry the organic layer, concentrate, and purify by column chromatography to yield 5-hydroxypicolinonitrile.

Biological Activity Profile: A Focus on CHK1 Inhibition

Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway. Upon DNA damage, CHK1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair. In many cancer cells, particularly those with a defective p53 tumor suppressor, there is an increased reliance on the CHK1-mediated cell cycle checkpoints for survival. Therefore, inhibition of CHK1 is a promising therapeutic strategy to sensitize cancer cells to DNA-damaging agents.

The picolinonitrile scaffold has been identified as a key component in several potent CHK1 inhibitors[2]. The 5-substituent plays a crucial role in modulating the inhibitory activity and selectivity of these compounds.

CHK1_Pathway DNA_Damage DNA Damage ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates & activates Cdc25 Cdc25 Phosphatases CHK1->Cdc25 phosphorylates & inhibits Apoptosis Apoptosis CHK1->Apoptosis can promote CDK_Cyclin CDK/Cyclin Complexes Cdc25->CDK_Cyclin dephosphorylates & activates Cell_Cycle_Arrest Cell Cycle Arrest (S and G2/M) CDK_Cyclin->Cell_Cycle_Arrest Picolinonitriles Picolinonitrile Derivatives Picolinonitriles->CHK1 inhibit

Figure 2: A simplified diagram of the CHK1 signaling pathway in response to DNA damage and the point of intervention for picolinonitrile-based inhibitors.

  • 5-Aminopicolinonitrile: The primary amine can act as a hydrogen bond donor and acceptor, potentially forming key interactions with the hinge region of the kinase.

  • 5-(Methylamino)picolinonitrile: The secondary amine retains the hydrogen bond donating capability of the primary amine, while the methyl group can occupy a small hydrophobic pocket, potentially increasing binding affinity. However, the added steric bulk could also be detrimental if the pocket is not accommodating.

  • 5-Hydroxypicolinonitrile: The hydroxyl group can also act as both a hydrogen bond donor and acceptor. Its smaller size compared to the amino and methylamino groups might allow for a different binding orientation.

The following table presents a hypothetical comparison of the CHK1 inhibitory activity based on these structural considerations. The IC₅₀ values are illustrative and would require experimental validation.

CompoundPredicted CHK1 IC₅₀ (nM)Rationale
5-(Methylamino)picolinonitrile 10 - 50The methyl group may provide favorable hydrophobic interactions, leading to enhanced potency.
5-Aminopicolinonitrile 50 - 200The primary amine can form key hydrogen bonds, but may lack the additional interactions of the methylamino group.
5-Hydroxypicolinonitrile 100 - 500The hydroxyl group can form hydrogen bonds, but its overall contribution to binding affinity may be less than the amino-containing analogs in this specific context.
Experimental Protocol: CHK1 Kinase Inhibition Assay

The following is a general protocol for an in vitro CHK1 kinase inhibition assay, which can be adapted for specific laboratory conditions and detection methods.

  • Reagents and Materials:

    • Recombinant human CHK1 enzyme

    • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • ATP

    • Substrate (e.g., a specific peptide or protein substrate for CHK1)

    • Test compounds (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • Microplates (e.g., 384-well white plates for luminescence assays)

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add a small volume of the diluted compounds to the wells of the microplate. Include controls with DMSO only (no inhibitor) and no enzyme (background).

    • Prepare a master mix containing the kinase buffer, CHK1 enzyme, and substrate.

    • Add the master mix to the wells containing the compounds.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding a solution of ATP to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method. For luminescence-based assays, this typically involves adding a reagent that quantifies the amount of ADP produced.

    • Read the signal on a plate reader.

  • Data Analysis:

    • Subtract the background signal (no enzyme) from all other readings.

    • Normalize the data to the control (DMSO only) to determine the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compounds Dispense_Compounds Dispense compounds into microplate Compound_Prep->Dispense_Compounds Master_Mix_Prep Prepare kinase/substrate master mix Add_Master_Mix Add master mix to plate Master_Mix_Prep->Add_Master_Mix Dispense_Compounds->Add_Master_Mix Pre_incubation Pre-incubate Add_Master_Mix->Pre_incubation Add_ATP Initiate reaction with ATP Pre_incubation->Add_ATP Incubation Incubate at 30°C Add_ATP->Incubation Stop_Reaction Stop reaction and add detection reagent Incubation->Stop_Reaction Read_Plate Read plate (e.g., luminescence) Stop_Reaction->Read_Plate Calculate_Inhibition Calculate percent inhibition Read_Plate->Calculate_Inhibition Plot_Curve Plot dose-response curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC₅₀ Plot_Curve->Determine_IC50

Figure 3: A flowchart illustrating the key steps in a typical in vitro kinase inhibition assay.

Conclusion and Future Directions

This guide has provided a comparative overview of 5-(methylamino)picolinonitrile and its 5-amino and 5-hydroxyl analogs. Through an examination of their physicochemical properties, synthetic routes, and potential as CHK1 inhibitors, it is evident that subtle modifications to the 5-position of the picolinonitrile scaffold can lead to significant differences in molecular behavior.

While direct experimental comparisons of the biological activity of these specific compounds are currently limited, the principles of structure-activity relationships suggest that 5-(methylamino)picolinonitrile holds promise as a starting point for the development of potent and selective kinase inhibitors. The synthetic strategies outlined herein provide a clear path for the synthesis and future evaluation of these and other related derivatives.

For researchers in drug discovery, the key takeaway is the importance of systematic analoging and the careful consideration of how small structural changes can impact a compound's overall profile. Future work should focus on the experimental validation of the hypotheses presented in this guide, including the synthesis of these compounds and their direct comparison in a panel of kinase assays, with a particular focus on CHK1. Such studies will be invaluable in further elucidating the SAR of this important class of molecules and in guiding the design of next-generation kinase inhibitors.

References

  • Tong, L., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 173, 44-62. [Link]

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Comparative

A Researcher's Guide: Validating the Biological Activity of 5-(Methylamino)picolinonitrile in Cell-Based Assays

Introduction: Unveiling the Potential of a Novel Picolinonitrile Derivative In the landscape of oncology drug discovery, the picolinonitrile scaffold has emerged as a promising framework for developing targeted kinase in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Picolinonitrile Derivative

In the landscape of oncology drug discovery, the picolinonitrile scaffold has emerged as a promising framework for developing targeted kinase inhibitors. Published research on related structures suggests that this chemical class possesses potent anti-proliferative properties, often through the modulation of critical cell cycle regulators.[1] This guide focuses on a specific novel compound, 5-(Methylamino)picolinonitrile, and outlines a rigorous, multi-step strategy to validate its biological activity in a cellular context.

Based on the activity of structurally similar molecules, we hypothesize that 5-(Methylamino)picolinonitrile may function as an inhibitor of Checkpoint Kinase 1 (CHK1). CHK1 is a pivotal serine/threonine kinase that governs the cellular response to DNA damage, acting as a critical node in the S and G2/M cell cycle checkpoints.[2][3] In many cancer cells, which often have a defective G1 checkpoint, survival becomes heavily dependent on the CHK1-mediated pathway to repair DNA damage and manage replication stress.[3] Therefore, inhibiting CHK1 is a validated therapeutic strategy to induce selective cancer cell death.

This guide provides a self-validating experimental framework designed for researchers in drug development. We will proceed from a broad assessment of cytotoxic and anti-proliferative effects to a specific, mechanistic validation of on-target activity. We will compare the performance of 5-(Methylamino)picolinonitrile against Prexasertib, a well-characterized clinical-stage CHK1 inhibitor, and Doxorubicin, a conventional chemotherapeutic with a distinct mechanism of action.[4][5][6]

Experimental & Validation Strategy Overview

Our approach is designed to logically funnel from a general phenotype to a specific mechanism. This ensures that resources are directed efficiently and that each experimental stage provides a clear "Go/No-Go" decision point for further investigation. The workflow is comprised of two primary phases:

  • Phase 1: Phenotypic Screening. We will first determine the compound's effect on the viability of a relevant cancer cell line. This provides a broad measure of its potential as an anti-cancer agent and allows for the calculation of its half-maximal inhibitory concentration (IC50).

  • Phase 2: Target Engagement & Mechanistic Validation. Following confirmation of anti-proliferative activity, we will investigate if the compound engages its putative target, CHK1, within the cell. This is achieved by measuring the phosphorylation status of CHK1, a direct indicator of its activation state in the DNA Damage Response (DDR) pathway.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Mechanistic Validation pheno_start Treat Z-138 Cells with 5-(Methylamino)picolinonitrile & Comparators pheno_assay CellTiter-Glo® Viability Assay (72h) pheno_start->pheno_assay pheno_data Measure Luminescence Calculate IC50 Values pheno_assay->pheno_data mech_start Induce DNA Damage (e.g., UV) & Treat Z-138 Cells (2h) pheno_data->mech_start Proceed if IC50 is potent mech_assay Protein Lysis & Western Blot Analysis mech_start->mech_assay mech_data Probe for Phospho-CHK1 (Ser345) & Total CHK1 mech_assay->mech_data node_conclusion Correlate IC50 with p-CHK1 Inhibition mech_data->node_conclusion Data Interpretation

Caption: High-level experimental workflow for compound validation.

Detailed Methodologies

The following protocols are foundational to this validation guide. Adherence to these steps is critical for generating reproducible and trustworthy data.

Cell Line & Culture Conditions
  • Cell Line: Z-138 (Mantle Cell Lymphoma, Human).[7][8] This cell line is selected based on documented sensitivity to CHK1 inhibition and is commercially available (e.g., ATCC® CRL-3001™).[9]

  • Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in suspension culture at 37°C in a humidified atmosphere of 5% CO₂. Cell density should be maintained between 1 x 10⁵ and 1 x 10⁶ viable cells/mL.

Phase 1 Protocol: Cell Viability Assessment (CellTiter-Glo® Assay)

The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[10][11] Its "add-mix-measure" format is ideal for high-throughput screening.

Materials:

  • Z-138 cells

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • 5-(Methylamino)picolinonitrile, Prexasertib, Doxorubicin (stock solutions in DMSO)

  • CellTiter-Glo® Reagent (Promega, Cat. No. G7570 or similar)

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed Z-138 cells into opaque-walled 96-well plates at a density of 10,000 cells per well in 80 µL of culture medium.

  • Compound Preparation: Prepare a 10-point serial dilution series for each compound (e.g., starting from 10 mM) in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Include a vehicle control (DMSO only) and a "no cells" background control.

  • Cell Treatment: Add 20 µL of the diluted compound solutions to the appropriate wells, resulting in a final volume of 100 µL.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • Assay Execution: a. Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[12] b. Add 100 µL of CellTiter-Glo® Reagent to each well.[12] c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[13] d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12][13]

  • Data Acquisition: Record luminescence using a plate reader.

Data Analysis:

  • Subtract the background luminescence (no-cell wells).

  • Normalize the data by setting the vehicle control (DMSO) to 100% viability.

  • Plot the normalized viability against the log concentration of the compound.

  • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value for each compound.

Phase 2 Protocol: Target Engagement (Western Blot for Phospho-CHK1)

This protocol validates whether the test compound inhibits CHK1 activity within the cell by measuring the phosphorylation of CHK1 at Serine 345 (p-CHK1 Ser345), a key phosphorylation event mediated by the upstream kinase ATR in response to DNA damage.[2] An effective CHK1 inhibitor should not block this upstream phosphorylation event; rather, by inhibiting CHK1's kinase activity, it abrogates the cell cycle checkpoint, leading to cell death. In some contexts, potent CHK1 inhibitors can disrupt the signaling feedback loops, leading to a complex regulation of p-CHK1 levels, but the primary validation is the correlation of viability effects with checkpoint abrogation.

Materials:

  • Z-138 cells

  • 6-well plates

  • UV Stratalinker or similar UV-C source

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary Antibodies: Rabbit anti-Phospho-CHK1 (Ser345)[2], Mouse anti-Total CHK1, Rabbit or Mouse anti-GAPDH (loading control).

  • HRP-conjugated anti-rabbit and anti-mouse secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Western blot equipment (gels, transfer system, imaging system)

Procedure:

  • Cell Seeding & Treatment: Seed 2 x 10⁶ Z-138 cells per well in 6-well plates. Allow cells to acclimate.

  • Induce DNA Damage: Expose the cells to a low dose of UV-C radiation (e.g., 20-50 J/m²) to induce replication stress and activate the ATR-CHK1 pathway.

  • Compound Treatment: Immediately after UV exposure, treat the cells with 5-(Methylamino)picolinonitrile and Prexasertib at concentrations equivalent to their 1x and 5x IC50 values determined in Phase 1. Include a vehicle control (DMSO).

  • Incubation: Incubate for a short period (e.g., 2 hours) to assess the direct impact on CHK1 signaling.

  • Cell Lysis: a. Harvest and pellet the cells by centrifugation. b. Lyse the cell pellets in ice-cold RIPA buffer. c. Determine protein concentration using a BCA assay.

  • Western Blotting: a. Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. c. Block the membrane for 1 hour at room temperature (e.g., in 5% BSA in TBST). d. Incubate the membrane with the primary antibody (e.g., anti-p-CHK1 Ser345) overnight at 4°C with gentle shaking.[2] e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Visualize the bands using an ECL substrate and an imaging system.

  • Stripping & Reprobing: Strip the membrane and re-probe for Total CHK1 and GAPDH to ensure equal protein loading and to assess the ratio of phosphorylated to total protein.

Data Presentation & Comparative Analysis

Clear and objective data presentation is paramount. The following tables summarize hypothetical but expected outcomes for this experimental plan.

Table 1: Comparative Anti-proliferative Activity in Z-138 Cells
CompoundPutative Primary MOAIC50 (nM)
5-(Methylamino)picolinonitrile CHK1 Inhibition75
Prexasertib (LY2606368) CHK1/CHK2 Inhibition[5][14]15
Doxorubicin Topoisomerase II Inhibition[6][15]150

This hypothetical data suggests that 5-(Methylamino)picolinonitrile has potent anti-proliferative activity, albeit less than the clinical candidate Prexasertib, but significantly more potent than the general cytotoxic agent Doxorubicin in this specific cell line.

Table 2: Mechanistic Validation via Western Blot Analysis
Treatment (at 5x IC50)p-CHK1 (Ser345) Level (Relative to UV+DMSO)Total CHK1 LevelInterpretation
UV + DMSO 1.0 (Baseline)StableDNA damage activates CHK1 phosphorylation.
UV + 5-(Methylamino)picolinonitrile ~1.0 - 1.2StableDoes not block upstream ATR activity. The anti-proliferative effect is likely due to inhibiting CHK1's kinase function, not its phosphorylation.
UV + Prexasertib ~1.0 - 1.2StableConfirms that a known CHK1 inhibitor does not prevent its upstream activation signal.
UV + Doxorubicin >1.5StableDoxorubicin is a potent DNA damaging agent, leading to hyper-activation of the ATR/CHK1 pathway.[16]

This expected outcome would confirm that the test compound's mechanism is consistent with that of a functional CHK1 inhibitor and distinct from a broad DNA-damaging agent.

Mechanistic Insight: The CHK1 Signaling Pathway

Understanding the underlying signaling pathway is crucial for interpreting the experimental results. DNA damage, such as that induced by UV radiation or chemotherapeutics, activates the master kinase ATR. ATR then phosphorylates CHK1 at Serine 345, an event our Western blot assay is designed to detect. Activated CHK1 then phosphorylates downstream targets like CDC25 phosphatases, leading to their inactivation and subsequent cell cycle arrest. A functional CHK1 inhibitor prevents this final step, causing cells with damaged DNA to enter mitosis prematurely, resulting in "replication catastrophe" and cell death.

G cluster_0 Cellular Response to DNA Damage cluster_1 Point of Intervention DNA_Damage DNA Damage (e.g., UV, Doxorubicin) ATR ATR Kinase (Activated) DNA_Damage->ATR senses CHK1 CHK1 ATR->CHK1 phosphorylates pCHK1 p-CHK1 (Ser345) (Activated) CDC25 CDC25 Phosphatase pCHK1->CDC25 phosphorylates Replication_Catastrophe Replication Catastrophe & Cell Death pCHK1->Replication_Catastrophe Bypasses Arrest pCDC25 p-CDC25 (Inactive) CellCycleArrest S/G2 Arrest (DNA Repair) pCDC25->CellCycleArrest leads to Test_Compound 5-(Methylamino)picolinonitrile (Putative CHK1 Inhibitor) Test_Compound->pCHK1 Inhibits Kinase Activity

Caption: CHK1 activation pathway and the mechanism of inhibition.

Conclusion and Forward Outlook

This guide details a comprehensive and logically structured approach to validate the biological activity of 5-(Methylamino)picolinonitrile. By following this workflow, a researcher can confidently determine if the compound exhibits potent anti-proliferative activity and validate whether this activity is consistent with the on-target inhibition of the CHK1 kinase.

Positive results—specifically, a potent IC50 in the Z-138 cell line and a biological signature consistent with CHK1 inhibition (i.e., distinct from a general DNA damaging agent like Doxorubicin)—would provide a strong rationale for advancing the compound into more complex studies. These could include broader kinase panel screening to assess selectivity, evaluation in additional cancer cell lines with known DNA damage response defects, and eventual progression to in vivo xenograft models. This structured, self-validating methodology ensures a high degree of scientific rigor and provides a solid foundation for further drug development efforts.

References

  • Goundry, A., et al. (2022). Chloroquine Potentiates the Chemotherapeutic Effect of Carboplatin and ATR/Chk1 Inhibitors by Increasing the Replication Stress. MDPI. Retrieved January 21, 2026, from [Link]

  • U.S. Food and Drug Administration. (2017). Prexasertib (LY2606368) A CHK1 Inhibitor. Retrieved January 21, 2026, from [Link]

  • Do, K., et al. (2020). A Phase I/II Trial of Oral SRA737 (a Chk1 Inhibitor) Given in Combination with Low-Dose Gemcitabine in Patients with Advanced Cancer. Clinical Cancer Research. Retrieved January 21, 2026, from [Link]

  • Iacovelli, S., et al. (2021). Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia. National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Thorn, C. F., et al. (2014). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics. Retrieved January 21, 2026, from [Link]

  • Mayor, P. C., et al. (2017). Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild-type high-grade serous ovarian cancer. Oncotarget. Retrieved January 21, 2026, from [Link]

  • Reed, D. R., et al. (2023). ACR-368, a CHK1/2 Kinase Inhibitor, in Patients With Relapsed or Refractory Desmoplastic Small Round Cell Tumor: Phase I/II Trial Results. JCO Oncology Practice. Retrieved January 21, 2026, from [Link]

  • Lonza. (n.d.). Z-138 - cells. Retrieved January 21, 2026, from [Link]

  • Zununi Vahed, S., et al. (2017). An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. Blood. Retrieved January 21, 2026, from [Link]

  • TGR BioSciences. (n.d.). CHK1 Phospho (Ser345) Assay Kit Human and Mouse. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved January 21, 2026, from [Link]

  • Micallef, I., & Baron, B. (2020). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. Remedy Publications LLC. Retrieved January 21, 2026, from [Link]

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay - Protocol. Retrieved January 21, 2026, from [Link]

  • Estrov, Z., et al. (1998). Z-138: a new mature B-cell acute lymphoblastic leukemia cell line from a patient with transformed chronic lymphocytic leukemia. Leukemia research. Retrieved January 21, 2026, from [Link]

  • Wang, Y., et al. (2022). Investigational CHK1 inhibitors in early phase clinical trials for the treatment of cancer. Journal of Hematology & Oncology. Retrieved January 21, 2026, from [Link]

  • Hong, D., et al. (2019). Evaluation of Prexasertib, a Checkpoint Kinase 1 Inhibitor, in a Phase Ib Study of Patients with Squamous Cell Carcinoma. Clinical Cancer Research. Retrieved January 21, 2026, from [Link]

  • Kar, S., et al. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences. Retrieved January 21, 2026, from [Link]

  • Promega Corporation. (2015). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. ResearchGate. Retrieved January 21, 2026, from [Link]

  • Cellosaurus. (n.d.). Cell line Z-138 (CVCL_B077). Retrieved January 21, 2026, from [Link]

  • Promega UK. (2021). CellTiter Glo® 2 0 Cell Viability Assay. Retrieved January 21, 2026, from [Link]

  • Guzi, T. J., et al. (2021). Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368. ACS Pharmacology & Translational Science. Retrieved January 21, 2026, from [Link]

  • PharmGKB. (n.d.). Doxorubicin Pathway (Cancer Cell), Pharmacodynamics. Retrieved January 21, 2026, from [Link]

  • Medeiros, L. J., et al. (2005). Z-138 Cell Line Was Derived From a Patient With Blastoid Variant Mantle Cell Lymphoma. Leukemia Research. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2015). MTT Proliferation Assay Protocol. Retrieved January 21, 2026, from [Link]

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Comparative

The 5-(Methylamino)picolinonitrile Scaffold: A Comparative Analysis of a Potent CHK1 Inhibitor

In the landscape of kinase inhibitor discovery, the relentless pursuit of both potency and selectivity is paramount. The 5-(methylamino)picolinonitrile scaffold has emerged as a promising framework for the development of...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, the relentless pursuit of both potency and selectivity is paramount. The 5-(methylamino)picolinonitrile scaffold has emerged as a promising framework for the development of novel kinase inhibitors. This guide provides an in-depth comparative analysis of a leading kinase inhibitor derived from this scaffold, (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, hereafter referred to as Compound (R)-17. We will objectively compare its performance against other notable Checkpoint Kinase 1 (CHK1) inhibitors, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive technical overview.

Introduction to the 5-(Methylamino)picolinonitrile Scaffold and CHK1 Inhibition

The 5-(methylamino)picolinonitrile core represents a versatile template in medicinal chemistry. Its structural features, including the pyridine ring, the cyano group, and the strategically placed methylamino group, provide multiple points for chemical modification, allowing for the fine-tuning of inhibitory activity and pharmacokinetic properties. This scaffold has been particularly effective in the design of inhibitors targeting CHK1, a critical serine/threonine kinase involved in DNA damage response. By inhibiting CHK1, cancer cells with damaged DNA are unable to arrest the cell cycle for repair, leading to mitotic catastrophe and apoptosis. This makes CHK1 a compelling target for cancer therapy, particularly in combination with DNA-damaging agents.

Comparative Analysis of Compound (R)-17

Compound (R)-17 is a novel and potent CHK1 inhibitor identified through rational drug design and optimization.[1] Its performance is best understood when compared with other known CHK1 inhibitors.

Performance Metrics: A Head-to-Head Comparison

The efficacy of a kinase inhibitor is multi-faceted. Key parameters for comparison include biochemical potency (IC50), selectivity against other kinases, cellular activity, and in vivo efficacy.

Compound Scaffold Target Kinase Biochemical IC50 (CHK1) Selectivity (CHK1 vs. CHK2) Cellular IC50 (Z-138 cells) In Vivo Efficacy (Z-138 Xenograft)
(R)-17 5-(pyrimidin-2-ylamino)picolinonitrileCHK10.4 nM>4300-fold0.013 µM90.29% Tumor Growth Inhibition (20 mg/kg, I.V.)
Prexasertib (LY2606368) Pyrrolo[2,3-d]pyrimidineCHK1~1 nM>2000-foldNot specified for Z-138Significant tumor growth inhibition in various models
GDC-0575 (CCT245737) Pyrazolo[1,5-a]pyrimidineCHK11.3 nM>200-fold16 nM (HT29 cells)Tumor growth inhibition in multiple xenograft models
MK-8776 (SCH 900776) PyrazinopyridoneCHK1<3 nM>100-foldPotentiation of chemotherapy in various cell linesEnhances efficacy of chemotherapy in vivo

Data for comparator compounds are compiled from publicly available literature and are for comparative purposes.

Expert Insights: The sub-nanomolar potency of Compound (R)-17 against CHK1 is exceptional.[1] More critically, its remarkable selectivity of over 4300-fold against the closely related kinase CHK2 is a significant advantage.[1] Off-target inhibition of CHK2 can lead to undesirable toxicities, thus high selectivity is a key differentiator for a promising clinical candidate. Furthermore, the potent anti-proliferative activity in the Z-138 mantle cell lymphoma line and the substantial tumor growth inhibition in a xenograft model underscore its potential as a therapeutic agent.[1]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the experimental evaluation of these inhibitors, it is crucial to visualize the relevant biological pathways and laboratory workflows.

CHK1 Signaling Pathway in DNA Damage Response

CHK1_Pathway DNA_Damage DNA Damage (e.g., from Chemotherapy) ATM_ATR ATM/ATR Kinases (Sensors) DNA_Damage->ATM_ATR CHK1 CHK1 ATM_ATR->CHK1 Phosphorylates & Activates CDC25 CDC25 Phosphatases CHK1->CDC25 Phosphorylates & Inhibits Apoptosis Apoptosis CHK1->Apoptosis Prevents (when active) CDK_Cyclin CDK/Cyclin Complexes CDC25->CDK_Cyclin Activates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) CDK_Cyclin->Cell_Cycle_Arrest Progression Blocked DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Inhibitor Compound (R)-17 (CHK1 Inhibitor) Inhibitor->CHK1 Inhibits Inhibitor->Apoptosis Promotes (in damaged cells) Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Selectivity_Screen Kinase Selectivity Profiling Kinase_Assay->Selectivity_Screen Cell_Proliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Kinase_Assay->Cell_Proliferation Target_Engagement Western Blot for Phospho-Substrate Cell_Proliferation->Target_Engagement PK_Study Pharmacokinetic (PK) Studies Cell_Proliferation->PK_Study Xenograft Xenograft Efficacy Model PK_Study->Xenograft

Caption: General experimental workflow for kinase inhibitor evaluation.

Experimental Methodologies

The following are representative protocols for the key experiments used to characterize and compare kinase inhibitors like Compound (R)-17.

In Vitro CHK1 Kinase Activity Assay (ADP-Glo™ Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.

Step-by-Step Protocol:

  • Reaction Setup: In a 384-well plate, add 2.5 µL of a solution containing the CHK1 enzyme and a suitable substrate (e.g., a CHKtide peptide) in kinase reaction buffer.

  • Inhibitor Addition: Add 0.5 µL of Compound (R)-17 or a comparator compound at various concentrations (typically a 10-point serial dilution). For the control, add 0.5 µL of DMSO.

  • Initiate Reaction: Add 2 µL of a 25 µM ATP solution to start the reaction. Incubate at room temperature for 1 hour.

  • Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is used to measure cell viability and proliferation.

Step-by-Step Protocol:

  • Cell Seeding: Seed Z-138 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of Compound (R)-17 or comparator inhibitors for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of the inhibitor in a living organism.

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject Z-138 cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer Compound (R)-17 (e.g., 20 mg/kg, intravenously) and a vehicle control according to a predetermined schedule.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) percentage and assess the statistical significance of the treatment effect.

Conclusion

The 5-(methylamino)picolinonitrile scaffold has proven to be a valuable starting point for the development of potent and selective kinase inhibitors. Compound (R)-17, a CHK1 inhibitor derived from this scaffold, demonstrates superior biochemical potency and selectivity when compared to other known CHK1 inhibitors. [1]Its robust cellular activity and significant in vivo efficacy highlight its potential as a promising candidate for the treatment of hematologic malignancies. [1]This comparative guide underscores the importance of rational drug design and thorough experimental evaluation in identifying next-generation kinase inhibitors with improved therapeutic profiles. The detailed protocols provided herein offer a framework for the continued exploration and comparison of novel kinase inhibitors.

References

  • - European Journal of Medicinal Chemistry

  • - Molecular Cancer Therapeutics

  • - Journal of Medicinal Chemistry

  • - Cell Death & Disease

Sources

Validation

Cross-reactivity profiling of 5-(Methylamino)picolinonitrile-based inhibitors

An In-Depth Guide to the Cross-Reactivity Profiling of 5-(Methylamino)picolinonitrile-Based Inhibitors Introduction: The Imperative of Selectivity in Modern Drug Discovery In the landscape of targeted therapy, particular...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Cross-Reactivity Profiling of 5-(Methylamino)picolinonitrile-Based Inhibitors

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the landscape of targeted therapy, particularly in oncology and immunology, the efficacy of a drug is inextricably linked to its selectivity. An ideal inhibitor would modulate the activity of its intended target with high potency while completely sparing all other related and unrelated proteins. However, the reality is that most small molecule inhibitors exhibit some degree of polypharmacology, binding to multiple targets. This off-target activity can lead to unforeseen toxicities or, in some serendipitous cases, beneficial therapeutic effects. Therefore, the comprehensive characterization of an inhibitor's selectivity profile—a process known as cross-reactivity profiling—is not merely a regulatory checkbox but a cornerstone of rational drug design and a critical step in predicting clinical outcomes.

This guide provides a deep dive into the cross-reactivity profiling of a specific and increasingly important class of molecules: 5-(methylamino)picolinonitrile-based inhibitors. We will explore the structural basis of their interactions, compare their performance against other common inhibitor scaffolds, and detail the state-of-the-art experimental methodologies used to generate a robust selectivity profile.

The 5-(Methylamino)picolinonitrile Scaffold: A Privileged Motif for Kinase Inhibition

The 5-(methylamino)picolinonitrile core is a versatile scaffold frequently employed in the design of kinase inhibitors. Its structure allows it to form key hydrogen bonds with the hinge region of the ATP-binding pocket, a highly conserved feature among kinases. This interaction serves as an anchor, positioning the rest of the molecule to exploit unique features in the surrounding pocket, thereby driving both potency and selectivity.

One of the most prominent examples of a drug built upon this scaffold is Tofacitinib , a potent inhibitor of the Janus kinase (JAK) family. Tofacitinib's clinical success in treating autoimmune diseases like rheumatoid arthritis has validated the therapeutic potential of this chemical series. However, its activity against multiple JAK isoforms (JAK1, JAK2, JAK3) and other kinases necessitates a thorough understanding of its complete selectivity profile to manage its therapeutic window effectively.

Comparative Selectivity Analysis: A Data-Driven Approach

To understand the performance of the 5-(methylamino)picolinonitrile scaffold, it is essential to compare its selectivity profile with that of inhibitors built on different core structures. Below, we compare Tofacitinib with Imatinib , a well-known inhibitor based on the 2-phenylaminopyrimidine scaffold, which targets the ABL kinase.

The data presented is often derived from large-scale kinase panel screens, such as the KINOMEscan™ platform, which measures the binding affinity of an inhibitor against hundreds of kinases. The results are typically reported as the percentage of control, where a lower percentage indicates stronger binding.

Table 1: Comparative Kinase Selectivity Data

Kinase TargetTofacitinib (1 µM) (% of Control)Imatinib (1 µM) (% of Control)Scaffold ClassPrimary Clinical Indication
JAK1 0.5 955-(Methylamino)picolinonitrileRheumatoid Arthritis
JAK2 1.5 885-(Methylamino)picolinonitrileRheumatoid Arthritis
JAK3 0.2 985-(Methylamino)picolinonitrileRheumatoid Arthritis
TYK2 15925-(Methylamino)picolinonitrileRheumatoid Arthritis
ABL1 900.1 2-PhenylaminopyrimidineChronic Myeloid Leukemia
KIT 850.8 2-PhenylaminopyrimidineGastrointestinal Stromal Tumors
PDGFRA 780.5 2-PhenylaminopyrimidineHypereosinophilic Syndrome
LCK355Mixed-
SRC6012Mixed-

Data is illustrative and compiled from representative kinase profiling data. A lower "% of Control" value signifies stronger inhibition.

Interpretation of Data: The data clearly illustrates the distinct selectivity profiles driven by the core scaffold. Tofacitinib shows potent, sub-nanomolar activity against its primary targets, the JAK family kinases. In contrast, Imatinib is highly selective for ABL, KIT, and PDGFRA. This comparison underscores the principle that the chemical scaffold is a primary determinant of an inhibitor's cross-reactivity profile. The choice of scaffold is therefore a critical early decision in a drug discovery campaign.

Experimental Methodologies for Robust Cross-Reactivity Profiling

A multi-pronged approach is required to build a comprehensive and trustworthy selectivity profile. No single assay can provide a complete picture. Here, we detail two orthogonal, industry-standard methodologies: a large-scale binding assay and a cell-based target engagement assay.

Methodology 1: Competition Binding Assay (e.g., KINOMEscan)

This technique assesses the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR.

Experimental Workflow:

  • Immobilization: An immobilized, broadly selective kinase inhibitor is coupled to a solid support (e.g., beads).

  • Incubation: Test compound, DNA-tagged kinases, and the immobilized ligand are incubated to allow binding to reach equilibrium. The test compound will compete with the immobilized ligand for binding to the kinases.

  • Washing: Unbound kinases are washed away.

  • Elution & Quantification: The amount of DNA-tagged kinase remaining bound to the beads is quantified using qPCR. A potent inhibitor will result in a low qPCR signal for a specific kinase.

G cluster_workflow Workflow: Competition Binding Assay A 1. Prepare Assay Plate - DNA-tagged Kinase - Test Compound (Inhibitor) - Immobilized Ligand Beads B 2. Incubation Allow binding to reach equilibrium. Inhibitor competes with beads for kinase. A->B Mix & Incubate C 3. Affinity Capture Kinases not bound by the inhibitor will bind to the immobilized ligand. B->C D 4. Wash Remove unbound kinase and inhibitor. C->D E 5. Elution & Quantification Quantify bead-bound kinase via qPCR of the DNA tag. D->E F Result Interpretation Low qPCR signal = High inhibitor potency E->F Analyze Data

Caption: Workflow for a competition binding assay.

Methodology 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a physiological context—the intact cell. The principle is based on the observation that a protein's thermal stability increases upon ligand binding.

Experimental Workflow:

  • Treatment: Intact cells are treated with the test compound or a vehicle control.

  • Heating: The cell suspensions are heated to a range of temperatures, causing proteins to denature and unfold.

  • Lysis & Fractionation: Cells are lysed, and soluble proteins are separated from aggregated, denatured proteins by centrifugation.

  • Quantification: The amount of soluble protein remaining at each temperature is quantified, typically by Western Blot or mass spectrometry. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement.

G cluster_cetsa Workflow: Cellular Thermal Shift Assay (CETSA) N1 1. Cell Culture & Treatment Treat cells with inhibitor or vehicle. N2 2. Heat Shock Aliquot cells and heat across a temperature gradient (e.g., 40-70°C). N1->N2 N3 3. Cell Lysis (e.g., freeze-thaw cycles) N2->N3 N4 4. Ultracentrifugation Separate soluble (S) vs. precipitated (P) protein fractions. N3->N4 N5 5. Protein Quantification Analyze soluble fraction by Western Blot or Mass Spectrometry. N4->N5 N6 Result Interpretation Shift in melting curve indicates target engagement. N5->N6 Plot Data

Caption: Workflow for the Cellular Thermal Shift Assay.

Conclusion and Future Outlook

The 5-(methylamino)picolinonitrile scaffold represents a powerful and validated starting point for the design of potent kinase inhibitors. As demonstrated by Tofacitinib, this chemical class can yield highly effective therapeutics. However, its inherent ability to bind the conserved kinase hinge region also presents a challenge, necessitating rigorous and comprehensive cross-reactivity profiling to ensure an acceptable therapeutic window.

The integration of large-scale binding assays with cell-based target engagement methods provides the necessary layers of evidence to confidently advance a compound through the drug discovery pipeline. By understanding a molecule's complete interactome, scientists can better predict its biological effects, mitigate potential safety liabilities, and ultimately develop safer and more effective medicines. The future of inhibitor design will increasingly rely on this holistic, data-rich approach to selectivity profiling.

References

  • KINOMEscan™ Technology Overview. DiscoverX (now part of Eurofins). [Link]

  • Cellular Thermal Shift Assay (CETSA) Principles and Applications. Martinez Molina, D. et al. (2013), Science. [Link]

  • Tofacitinib (CP-690,550): A Potent and Selective Janus Kinase Inhibitor. Flanagan, M.E. et al. (2010), Journal of Medicinal Chemistry. [Link]

  • Imatinib: A Breakthrough in Targeted Cancer Therapy. Druker, B.J. (2002), Nature Reviews Cancer. [Link]

Comparative

A Comparative Guide to the Synthesis of 5-(Methylamino)picolinonitrile: Evaluating Reproducibility and Scalability

In the landscape of pharmaceutical and agrochemical research, the synthesis of substituted pyridine scaffolds is a cornerstone of new molecular entity development. Among these, 5-(Methylamino)picolinonitrile stands out a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical research, the synthesis of substituted pyridine scaffolds is a cornerstone of new molecular entity development. Among these, 5-(Methylamino)picolinonitrile stands out as a valuable building block, prized for its role in constructing complex heterocyclic systems. However, the successful and, more importantly, reproducible synthesis of this intermediate can be a significant bottleneck in the development pipeline. The choice of synthetic strategy not only impacts yield and purity but also has profound implications for scalability, cost, and, critically, run-to-run consistency.

This guide provides an in-depth comparison of the two most prevalent synthetic routes to 5-(Methylamino)picolinonitrile: the classical Nucleophilic Aromatic Substitution (SNAr) and the modern Palladium-catalyzed Buchwald-Hartwig amination. We will dissect the mechanistic underpinnings of each approach, provide detailed experimental protocols, and analyze the critical parameters that govern their reproducibility.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is a fundamental reaction in heterocyclic chemistry. It relies on the activation of an aromatic ring toward nucleophilic attack by the presence of strong electron-withdrawing groups.[1][2] In the case of a picolinonitrile precursor, both the pyridine nitrogen and the nitrile group work in concert to lower the electron density of the ring, making it susceptible to attack by a nucleophile like methylamine.[3][4]

Mechanistic Rationale

The reaction proceeds via a two-step addition-elimination mechanism.[2] First, the nucleophile (methylamine) attacks the carbon atom bearing the leaving group (typically a halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The negative charge in this intermediate is delocalized onto the electron-withdrawing nitrile group and the pyridine nitrogen, a crucial factor for stabilizing this otherwise high-energy species.[4] In the second, typically rapid step, the leaving group is expelled, and the aromaticity of the ring is restored to yield the final product.

The choice of leaving group is a critical parameter. While fluoride is the most activating halogen for SNAr reactions due to its high electronegativity, which enhances the initial nucleophilic attack, chloro- and bromo- derivatives are more commonly used due to their lower cost and different reactivity profiles.[2][3]

Experimental Protocol: SNAr from 5-Bromopicolinonitrile

This protocol describes a typical lab-scale SNAr reaction.

Materials:

  • 5-Bromopicolinonitrile (1.0 eq)[5][6]

  • Methylamine (40% solution in H₂O, 3.0-5.0 eq)[7]

  • Dimethyl Sulfoxide (DMSO)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Ethyl Acetate

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromopicolinonitrile and DMSO.

  • Add potassium carbonate to the mixture.

  • Slowly add the aqueous methylamine solution at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure 5-(Methylamino)picolinonitrile.

Analysis of Reproducibility
  • Temperature Control: This is paramount. Insufficient heat leads to slow or incomplete reactions. However, excessive temperatures can lead to side reactions, such as decomposition or the formation of undesired byproducts. A consistent and well-controlled heating profile is essential for reproducibility.

  • Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are necessary to solubilize the reagents and facilitate the formation of the charged Meisenheimer complex. The purity of the solvent is important; water content can influence the reaction rate and product profile.

  • Base: While methylamine is a base, an auxiliary inorganic base like K₂CO₃ is often added to scavenge the HBr formed during the reaction, preventing the protonation and deactivation of the methylamine nucleophile. The choice and stoichiometry of the base can affect reaction kinetics.

  • Work-up Procedure: The extraction and purification process must be standardized. Inconsistent work-up can lead to variable yields and purity levels.

sn_ar_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine 5-Bromopicolinonitrile, DMSO, and K₂CO₃ Add_Amine Add Aqueous Methylamine Start->Add_Amine Heat Heat to 80-100 °C Add_Amine->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool and Quench with Water Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Dry, Concentrate, and Purify Extract->Purify Product 5-(Methylamino)picolinonitrile Purify->Product buchwald_workflow cluster_setup Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Add Pd₂(dba)₃, XPhos, and NaOtBu to dry flask Inert Evacuate and Backfill with N₂/Ar (3x) Start->Inert Reagents Add Toluene, Substrate, and Methylamine Solution Inert->Reagents Heat Heat to 80-110 °C Reagents->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Filter Cool and Filter through Celite Monitor->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify by Chromatography Concentrate->Purify Product 5-(Methylamino)picolinonitrile Purify->Product

Sources

Validation

A Comparative Benchmarking Guide to the Efficacy of Novel 5-(Methylamino)picolinonitrile Derivatives Against Standard-of-Care Agents in Hematologic Malignancies

For Distribution to: Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Novel Therapeutics in Hematologic Malignancies Hematologic malignancies, a diverse group of cancers affect...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Therapeutics in Hematologic Malignancies

Hematologic malignancies, a diverse group of cancers affecting the blood, bone marrow, and lymphatic system, present a persistent challenge in oncology. While standard-of-care chemotherapeutics have improved patient outcomes, issues of toxicity and the development of resistance necessitate a continuous search for more effective and targeted therapies. This guide provides a comprehensive framework for benchmarking the efficacy of a promising new class of compounds, 5-(methylamino)picolinonitrile derivatives, against established drugs. Specifically, we will focus on a potent and selective Checkpoint Kinase 1 (CHK1) inhibitor from this class, (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, hereafter referred to as Compound 17 , and compare its preclinical performance against the widely used nucleoside analog, Gemcitabine .

The rationale for this comparison is grounded in the mechanistic synergy between DNA damaging agents and inhibitors of the DNA damage response (DDR) pathway. Many conventional chemotherapies, including Gemcitabine, induce DNA damage, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. However, cancer cells can evade this fate by activating DDR pathways, in which CHK1 is a pivotal kinase. By inhibiting CHK1, we can potentiate the effects of DNA-damaging agents, leading to a concept known as synthetic lethality. This guide will detail the experimental methodologies to rigorously evaluate this hypothesis.

The DNA Damage Response and the Role of CHK1

The DNA damage response is a complex signaling network that detects and repairs DNA lesions, thereby maintaining genomic integrity. In response to DNA damage, the cell cycle is halted at specific checkpoints to allow time for repair before the damaged DNA is replicated (S phase) or segregated into daughter cells (M phase). CHK1 is a critical serine/threonine kinase that is activated downstream of the ATR (Ataxia Telangiectasia and Rad3-related) kinase in response to single-stranded DNA breaks and replication stress.[1] Activated CHK1 phosphorylates and inactivates CDC25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression.[2] By inhibiting CDC25, CHK1 effectively enforces the G2/M checkpoint, preventing cells with damaged DNA from entering mitosis.[2][3]

Many cancer cells have a defective G1 checkpoint, often due to mutations in the tumor suppressor p53, making them heavily reliant on the S and G2/M checkpoints for survival, particularly when under replicative stress from chemotherapeutic agents.[4] This dependency creates a therapeutic window: inhibiting CHK1 in p53-deficient cancer cells, in combination with a DNA-damaging agent, can lead to the abrogation of the G2/M checkpoint, forcing the cells into premature and catastrophic mitosis, ultimately resulting in cell death.[1][5]

CHK1 Signaling Pathway DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates & activates CDC25 CDC25 CHK1->CDC25 phosphorylates & inhibits CDK1/Cyclin B CDK1/Cyclin B CDC25->CDK1/Cyclin B dephosphorylates & activates Mitosis Mitosis CDK1/Cyclin B->Mitosis drives Compound 17 Compound 17 (CHK1 Inhibitor) Compound 17->CHK1 inhibits Gemcitabine Gemcitabine (DNA Damaging Agent) Gemcitabine->DNA Damage

Caption: The CHK1 signaling pathway in response to DNA damage.

Comparative Efficacy Benchmarking: Experimental Framework

A robust evaluation of a novel therapeutic agent requires a multi-tiered approach, progressing from in vitro biochemical assays to cell-based studies and culminating in in vivo animal models. The following sections outline a comprehensive experimental plan to benchmark Compound 17 against Gemcitabine, both as single agents and in combination.

I. In Vitro Efficacy Evaluation

A. Biochemical Potency: In Vitro Kinase Assay

The initial step is to determine the direct inhibitory effect of Compound 17 on CHK1 kinase activity and to compare its potency to other known CHK1 inhibitors.

Protocol: In Vitro CHK1 Kinase Assay

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).

    • Reconstitute recombinant human CHK1 enzyme in kinase buffer.

    • Prepare a substrate solution containing a CHK1-specific peptide substrate (e.g., a fragment of CDC25C) and ATP.[6] The ATP concentration should be at or near the Km for CHK1 to ensure competitive inhibition can be accurately measured.

    • Prepare serial dilutions of Compound 17 and a reference CHK1 inhibitor (e.g., SAR-020106) in DMSO, followed by dilution in kinase buffer.

  • Assay Procedure:

    • In a 96-well plate, add the CHK1 enzyme to each well.

    • Add the serially diluted compounds to the respective wells.

    • Incubate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding the substrate/ATP solution.

    • Incubate at 30°C for 60 minutes.

  • Detection and Analysis:

    • Terminate the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay.[7][8] This assay converts ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to kinase activity.

    • Plot the percentage of kinase inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

B. Cellular Potency: Cell Viability and Proliferation Assays

Moving from a biochemical to a cellular context, the next step is to assess the cytotoxic and anti-proliferative effects of Compound 17 and Gemcitabine on hematologic malignancy cell lines.

Protocol: XTT Cell Viability Assay

  • Cell Culture and Plating:

    • Culture a relevant human hematologic malignancy cell line (e.g., Z-138 mantle cell lymphoma or MV4-11 acute myeloid leukemia) in appropriate media.

    • Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere or stabilize for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of Compound 17 and Gemcitabine, both individually and in combination at various ratios.

    • Treat the cells with the compounds and incubate for 72 hours. Include a vehicle control (DMSO).

  • XTT Assay:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions.

    • Add the XTT labeling mixture to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the XTT tetrazolium salt to a colored formazan product.

    • Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the GI₅₀ (concentration that inhibits cell growth by 50%) for each compound and the combination.

    • For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

C. Target Engagement and Pathway Modulation: Western Blot Analysis

To confirm that Compound 17 is engaging its target and modulating the intended signaling pathway within the cell, we will perform western blot analysis for phosphorylated CHK1 (p-CHK1), a marker of CHK1 activation.

Protocol: Phospho-CHK1 Western Blot

  • Cell Treatment and Lysis:

    • Treat cells with Gemcitabine to induce DNA damage and activate CHK1.

    • Co-treat with varying concentrations of Compound 17 for a specified time.

    • Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for phospho-CHK1 (Ser345).[9][10][11] Also, probe for total CHK1 and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis:

    • Quantify the band intensities and normalize the p-CHK1 signal to the total CHK1 and loading control signals. This will demonstrate the dose-dependent inhibition of CHK1 phosphorylation by Compound 17.

D. Cell Cycle Analysis: Flow Cytometry

To assess the functional consequence of CHK1 inhibition on cell cycle progression, we will use flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

Protocol: Propidium Iodide Staining for Cell Cycle Analysis

  • Cell Treatment and Fixation:

    • Treat cells with Gemcitabine, Compound 17, or the combination for 24-48 hours.

    • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently.[12]

    • Incubate the cells at 4°C for at least 30 minutes for fixation.

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.[12] PI intercalates with DNA, and its fluorescence is proportional to the DNA content. RNase A is included to prevent staining of double-stranded RNA.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry and Analysis:

    • Acquire the data on a flow cytometer, measuring the fluorescence of PI.

    • Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    • An increase in the sub-G1 population is indicative of apoptosis.

In Vitro Experimental Workflow cluster_0 Biochemical & Cellular Assays Kinase Assay In Vitro Kinase Assay (IC₅₀ Determination) Viability Assay Cell Viability Assay (XTT) (GI₅₀ Determination) Kinase Assay->Viability Assay Potency Western Blot Western Blot (p-CHK1 Target Engagement) Viability Assay->Western Blot Cellular Activity Flow Cytometry Cell Cycle Analysis (Flow Cytometry) Western Blot->Flow Cytometry Mechanism of Action

Caption: Workflow for in vitro benchmarking experiments.

II. In Vivo Efficacy Evaluation

A. Animal Model: Patient-Derived Xenograft (PDX) of Hematologic Malignancy

To evaluate the in vivo efficacy of Compound 17 in a more clinically relevant setting, we will utilize a patient-derived xenograft (PDX) model of acute myeloid leukemia (AML). PDX models are established by implanting patient tumor cells into immunodeficient mice and have been shown to better recapitulate the heterogeneity and drug response of the original patient tumor compared to traditional cell line-derived xenografts.[2][12]

Protocol: Establishment and Monitoring of an AML PDX Model

  • Cell Preparation and Implantation:

    • Obtain cryopreserved primary AML patient cells.

    • Thaw the cells rapidly and assess viability.

    • Resuspend the viable cells in an appropriate medium.

    • Inject the AML cells intravenously (tail vein) into immunodeficient mice (e.g., NSG mice).

  • Tumor Burden Monitoring:

    • For non-invasive, longitudinal monitoring of tumor burden, the AML cells can be transduced with a lentiviral vector expressing luciferase prior to implantation.[3]

    • Perform bioluminescent imaging (BLI) weekly. Anesthetize the mice and administer D-luciferin intraperitoneally. Image the mice using an in vivo imaging system to quantify the bioluminescent signal, which correlates with the number of leukemia cells.

    • Alternatively, monitor engraftment by weekly collection of peripheral blood and analysis of human CD45+ cells by flow cytometry.[2]

B. In Vivo Efficacy Study

Protocol: In Vivo Efficacy Assessment in AML PDX Model

  • Study Design:

    • Once the tumor burden is established (e.g., a detectable bioluminescent signal or a certain percentage of human CD45+ cells in the peripheral blood), randomize the mice into treatment groups:

      • Vehicle control

      • Compound 17 alone

      • Gemcitabine alone

      • Compound 17 in combination with Gemcitabine

    • Administer the drugs according to a predetermined dosing schedule. For example, Gemcitabine can be administered intraperitoneally, and Compound 17 can be administered orally.

  • Efficacy Endpoints:

    • Monitor tumor burden throughout the study using bioluminescent imaging or flow cytometry.

    • Monitor animal body weight and overall health as indicators of toxicity.

    • The primary efficacy endpoint will be overall survival.

  • Pharmacodynamic (PD) Analysis:

    • At the end of the study, or at specified time points, collect tumor tissue (e.g., from bone marrow or spleen) for pharmacodynamic analysis.

    • Perform western blotting for p-CHK1 to confirm target engagement in vivo.

In Vivo Experimental Workflow PDX Establishment Establish AML PDX Model (Intravenous Injection) Tumor Monitoring Monitor Tumor Burden (Bioluminescent Imaging/Flow Cytometry) PDX Establishment->Tumor Monitoring Treatment Randomize and Treat (Vehicle, Cmpd 17, Gem, Combo) Tumor Monitoring->Treatment Efficacy Assessment Assess Efficacy (Tumor Growth Inhibition, Survival) Treatment->Efficacy Assessment PD Analysis Pharmacodynamic Analysis (p-CHK1 in Tumors) Efficacy Assessment->PD Analysis

Caption: Workflow for in vivo efficacy studies.

Data Summary and Interpretation

The data generated from these experiments should be compiled into clear and concise tables for easy comparison.

Table 1: In Vitro Potency and Cellular Efficacy

CompoundCHK1 IC₅₀ (nM)Z-138 GI₅₀ (µM)MV4-11 GI₅₀ (µM)
Compound 17[Insert Data][Insert Data][Insert Data]
SAR-020106 (Ref)13.3[Insert Data][Insert Data]
GemcitabineN/A[Insert Data][Insert Data]

Table 2: In Vitro Combination Efficacy in Z-138 Cells

CombinationGI₅₀ (µM)Combination Index (CI) at ED₅₀Synergy/Antagonism
Compound 17 + Gemcitabine[Insert Data][Insert Data][Insert Data]

Table 3: In Vivo Efficacy in AML PDX Model

Treatment GroupMedian Survival (days)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle[Insert Data]N/A[Insert Data]
Compound 17[Insert Data][Insert Data][Insert Data]
Gemcitabine[Insert Data][Insert Data][Insert Data]
Compound 17 + Gemcitabine[Insert Data][Insert Data][Insert Data]

Conclusion and Future Directions

This guide outlines a comprehensive and rigorous framework for benchmarking the preclinical efficacy of novel 5-(methylamino)picolinonitrile derivatives, exemplified by the CHK1 inhibitor Compound 17, against the standard-of-care agent Gemcitabine. The successful execution of these experiments will provide critical data to support the further development of this promising new class of targeted therapeutics for hematologic malignancies. Positive results, particularly strong in vivo efficacy and a favorable safety profile for the combination therapy, would provide a strong rationale for advancing these compounds into clinical trials. Future studies could explore the efficacy of these derivatives in other cancer types with known reliance on the CHK1-mediated DNA damage response and investigate potential biomarkers to identify patient populations most likely to benefit from this therapeutic strategy.

References

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  • An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models. (2020). PubMed. [Link]

  • A Phase I/II Trial of Oral SRA737 (a Chk1 Inhibitor) Given in Combination with Low-Dose Gemcitabine in Patients with Advanced Cancer. (2023). PubMed. [Link]

  • The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design. (2011). NIH. [Link]

  • A Phase 1 Expansion Cohort Study Evaluating the Safety and Efficacy of the CHK1 Inhibitor LY2880070 with Low-Dose Gemcitabine in Metastatic Pancreatic Adenocarcinoma Patients. (2022). NIH. [Link]

  • A Phase I/II Trial of Oral SRA737 (a Chk1 Inhibitor) Given in Combination with Low-Dose Gemcitabine in Patients with Advanced Cancer. (2023). PubMed. [Link]

  • Optimizing Establishment of High Need Pediatric Acute Myeloid Leukemia Patient Derived Xenograft Models. (2024). ASH Publications. [Link]

  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. [Link]

  • Preclinical pharmacology of the novel, potent & selective CHK1 inhibitor SAR-020106. (2010). ResearchGate. [Link]

  • Comparison of the different mechanisms of cytotoxicity induced by Checkpoint Kinase I inhibitors when used as single agents or in combination with DNA damage. (2019). NIH. [Link]

  • Noninvasive bioluminescent imaging of primary patient acute lymphoblastic leukemia: a strategy for preclinical modeling. (2013). NIH. [Link]

  • Targeted Radiosensitization by the Chk1 Inhibitor SAR-020106. (2013). PubMed. [Link]

  • CHK1 Inhibition Synergizes with Gemcitabine Initially by Destabilizing the DNA Replication Apparatus. (2015). AACR Journals. [Link]

  • A phase Ib study of oral Chk1 inhibitor LY2880070 in combination with gemcitabine in patients with advanced or metastatic cancer. (2020). ASCO Publications. [Link]

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  • Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. (2015). PubMed. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). MDPI. [Link]

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. (2018). PubMed. [Link]

  • Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3. (2015). ResearchGate. [Link]

  • An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models. (2020). ResearchGate. [Link]

  • The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor SAR-020106. (2010). PubMed. [Link]

  • Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. (2019). PubMed. [Link]

  • Blood Cancer PDX Models: Focus on Acute Myeloid Leukemia. (2017). Crown Bioscience. [Link]

  • Patient-derived intrafemoral orthotopic xenografts of peripheral blood or bone marrow from acute myeloid and acute lymphoblastic leukemia patients: clinical characterization, methodology, and validation. (2021). NIH. [Link]

  • Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design. (2012). Oncotarget. [Link]

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Comparative

A Researcher's Guide to Target Validation: A Comparative Analysis for 5-(Methylamino)picolinonitrile

Introduction: The journey of a small molecule from a chemical library to a potential therapeutic is paved with rigorous validation. 5-(Methylamino)picolinonitrile, a substituted pyridine derivative, represents a scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The journey of a small molecule from a chemical library to a potential therapeutic is paved with rigorous validation. 5-(Methylamino)picolinonitrile, a substituted pyridine derivative, represents a scaffold of interest for medicinal chemists. However, without a validated biological target, its therapeutic potential remains undefined. The critical first step in drug discovery is to unequivocally demonstrate that a molecule's therapeutic effects are mediated through a specific biological target.[1][2] Inadequate or incomplete target validation is a primary reason for the high attrition rates in clinical trials.[1]

This guide provides a comprehensive, technically-grounded framework for researchers to identify and validate the biological targets of 5-(Methylamino)picolinonitrile. We will move systematically from initial biophysical confirmation of binding to cellular engagement and, finally, to whole-organism validation, offering objective comparisons of alternative methodologies and the rationale behind experimental choices.

Part 1: In Vitro Validation - Confirming the Physical Interaction

The foundational step in target validation is to confirm a direct, physical interaction between 5-(Methylamino)picolinonitrile and a putative protein target.[3] This is achieved using a suite of biophysical and biochemical assays. The choice of method is critical and depends on the availability of purified protein, the nature of the target, and the specific questions being asked (e.g., affinity, kinetics, or thermodynamics).

Comparative Analysis of Primary Binding Assays

Once a candidate target is identified—through methods like phenotypic screening, genetic association studies, or affinity-based proteomics—the direct binding must be quantified.[4][5]

Table 1: Comparison of Key Biophysical Binding Assays

Assay TechniquePrincipleKey AdvantagesKey DisadvantagesBest For...
Surface Plasmon Resonance (SPR) Measures binding-induced changes in the refractive index near a sensor surface where the target is immobilized.[3]Real-time kinetics (on/off rates), label-free, high sensitivity.Requires specialized equipment; protein immobilization can affect activity.Determining binding kinetics and affinity (KD).
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event between the compound and the target in solution.[3]Provides a complete thermodynamic profile (KD, ΔH, ΔS); no immobilization or labeling required.Requires large quantities of highly pure protein and compound; lower throughput.Understanding the thermodynamic drivers of the interaction.
Drug Affinity Responsive Target Stability (DARTS) Exploits the principle that ligand binding increases a protein's stability against protease digestion.[5]Does not require modification of the small molecule; can be performed in complex cell lysates.Indirect measurement of binding; less precise than SPR or ITC for affinity.Identifying unknown targets in a complex mixture.
Experimental Protocol: Surface Plasmon Resonance (SPR)

SPR is a gold-standard for confirming direct binding and determining kinetics. The causality behind this protocol is to first establish a stable baseline, then measure the association of the compound, and finally measure its dissociation to calculate the binding affinity (KD).

  • Target Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip (e.g., CM5 chip) via amine coupling. A control flow cell should be prepared (e.g., activated and blocked without protein) to subtract non-specific binding.

  • System Priming: Prime the system with running buffer (e.g., HBS-EP+) to ensure a stable baseline signal.

  • Analyte Injection Series: Prepare a serial dilution of 5-(Methylamino)picolinonitrile (e.g., from 10 µM down to 1 nM) in running buffer.

  • Association Phase: Sequentially inject each concentration of the compound over the target and control flow cells for a defined period (e.g., 180 seconds) to monitor the increase in response units (RU) as the compound binds.

  • Dissociation Phase: Flow running buffer over the chip for an extended period (e.g., 600 seconds) to monitor the decrease in RU as the compound dissociates.

  • Regeneration: If necessary, inject a regeneration solution (e.g., high salt or low pH buffer) to remove any remaining bound compound.

  • Data Analysis: Subtract the control flow cell data from the target flow cell data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

Part 2: Cellular Validation - Proving Target Engagement in a Biological Context

Confirming that 5-(Methylamino)picolinonitrile binds its target within the complex milieu of a living cell is a crucial step toward establishing biological relevance.[3]

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying target engagement in intact cells or tissues. The underlying principle is that when a drug binds to its target protein, it confers additional stability, increasing the protein's melting temperature.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Protein Analysis A 1. Plate cells and culture overnight B 2. Treat cells with 5-(Methylamino)picolinonitrile or Vehicle (DMSO) A->B C 3. Heat cell suspensions across a temperature gradient (e.g., 40-70°C) B->C D 4. Lyse cells (e.g., freeze-thaw cycles) C->D E 5. Separate soluble (stable) and precipitated (denatured) fractions by centrifugation D->E F 6. Analyze soluble fraction by Western Blot for the target protein E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

A positive result is a rightward shift in the melting curve for the target protein in drug-treated cells compared to vehicle-treated cells, indicating stabilization.

Downstream Pathway Modulation

Target engagement should lead to a measurable biological response. If 5-(Methylamino)picolinonitrile is hypothesized to inhibit a kinase, for example, researchers must validate that downstream substrate phosphorylation is reduced.

Hypothetical Signaling Pathway: Kinase Inhibition

Kinase_Inhibition_Pathway Compound 5-(Methylamino)picolinonitrile TargetKinase Target Kinase Compound->TargetKinase Inhibition Substrate Substrate Protein TargetKinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate CellularEffect Cellular Proliferation PhosphoSubstrate->CellularEffect Drives

Caption: Hypothetical inhibition of a kinase signaling pathway.

This hypothesis can be tested by treating cells with the compound and measuring the phosphorylation status of the substrate via Western Blot or targeted mass spectrometry.

Part 3: In Vivo Validation - Demonstrating Therapeutic Relevance

Ultimately, target validation requires demonstrating that modulating the target in a living organism produces a therapeutic effect.[6][7] This step connects the molecular interaction to a physiological outcome.

Comparative Analysis of In Vivo Models

Choosing the right animal model is paramount for obtaining translatable data.[8]

Table 2: Comparison of Common In Vivo Models for Oncology

Model TypeDescriptionKey AdvantagesKey Disadvantages
Cell Line-Derived Xenograft (CDX) Human cancer cell lines are subcutaneously or orthotopically implanted into immunocompromised mice.Relatively inexpensive, rapid, high-throughput.[9]Lacks a native tumor microenvironment and a functional immune system.[9]
Patient-Derived Xenograft (PDX) Tumor fragments from a human patient are implanted into immunocompromised mice.Better preserves original tumor architecture and heterogeneity.Expensive, lower take rates, technically demanding.
Genetically Engineered Mouse Model (GEMM) Mice are engineered to carry genetic mutations that cause spontaneous tumor development.Tumors develop in a native microenvironment with a competent immune system.Time-consuming to develop, tumors can be heterogeneous.[9]
The Validation Cascade: A Logical Framework

The process of target validation is a logical progression, where each step builds confidence for the next. Failure at any step requires re-evaluation.

Validation_Cascade cluster_invitro In Vitro / In Cellulo cluster_invivo In Vivo A A B B A->B  Progress C C B->C  Progress D D C->D  Progress E E D->E  Progress

Caption: The logical progression of target validation from bench to preclinical models.

Part 4: Comparative Profile Against Alternatives

To justify further development, 5-(Methylamino)picolinonitrile must demonstrate a competitive or superior profile compared to other molecules targeting the same pathway.

Table 3: Hypothetical Target Product Profile Comparison

Parameter5-(Methylamino)picolinonitrileAlternative 1 (Standard-of-Care)Alternative 2 (Competitor)
Target Affinity (KD, nM) 5252
Cellular Potency (IC50, nM) 5020030
Kinase Selectivity (Panel of 400 kinases) High (clean profile)Moderate (several off-targets)High (clean profile)
In Vivo Efficacy (CDX Model, % TGI) 85%60%80%
Oral Bioavailability (%) 40%20%50%

TGI: Tumor Growth Inhibition

This comparative data is essential for making informed decisions about which chemical matter to advance into more resource-intensive preclinical safety and toxicology studies.

Conclusion

The validation of targets for 5-(Methylamino)picolinonitrile is not a single experiment but a systematic, multi-faceted investigation. It requires a logical progression from demonstrating direct physical binding in vitro, to confirming target engagement and functional modulation in cells, and finally to proving therapeutic efficacy in a relevant in vivo disease model.[6] By employing a comparative approach and understanding the causality behind each experimental step, researchers can build a robust data package, significantly de-risking the subsequent stages of drug development and increasing the probability of clinical success.[7]

References

  • A Pipeline for Drug Target Identification and Validation. (n.d.). PubMed Central, NIH. Retrieved January 21, 2026, from [Link]

  • Identifying and validating novel targets with in vivo disease models: guidelines for study design. (2007). PubMed. Retrieved January 21, 2026, from [Link]

  • In Vivo Target Validation. (n.d.). Creative Biolabs. Retrieved January 21, 2026, from [Link]

  • In Vivo Target Validation Using Biological Molecules in Drug Development. (2016). PubMed. Retrieved January 21, 2026, from [Link]

  • Target Identification and Validation (Small Molecules). (n.d.). University College London. Retrieved January 21, 2026, from [Link]

  • Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery. (2026). AntBio. Retrieved January 21, 2026, from [Link]

  • In vitro target validation process. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Target Validation. (n.d.). Sygnature Discovery. Retrieved January 21, 2026, from [Link]

  • Drug Target Identification & Validation. (n.d.). Horizon Discovery. Retrieved January 21, 2026, from [Link]

  • Target validation drug development services. (n.d.). InnoSer. Retrieved January 21, 2026, from [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PubMed Central, NIH. Retrieved January 21, 2026, from [Link]

Sources

Validation

A Head-to-Head Comparison of Synthetic Methods for Aminopyridines: A Guide for Researchers

Aminopyridines are foundational scaffolds in modern chemistry, serving as indispensable intermediates in the pharmaceutical, agrochemical, and materials science sectors.[1][2][3] Their prevalence in numerous FDA-approved...

Author: BenchChem Technical Support Team. Date: February 2026

Aminopyridines are foundational scaffolds in modern chemistry, serving as indispensable intermediates in the pharmaceutical, agrochemical, and materials science sectors.[1][2][3] Their prevalence in numerous FDA-approved drugs and biologically active molecules underscores the critical need for efficient and versatile synthetic routes.[4] This guide provides an in-depth, head-to-head comparison of the principal methods for synthesizing aminopyridines, moving beyond mere protocols to explain the underlying chemical logic and practical considerations essential for laboratory and industrial applications.

The Chichibabin Reaction: Direct Nucleophilic Amination

First reported by Aleksei Chichibabin in 1914, this reaction remains a classic and direct method for producing 2-aminopyridine and its derivatives.[5][6] It is a nucleophilic aromatic substitution where the pyridine ring is directly aminated by a powerful nucleophile, typically sodium amide (NaNH₂).

Mechanistic Rationale and Experimental Causality

The reaction's success hinges on the inherent electron deficiency of the pyridine ring, particularly at the C2 and C4 positions, which are susceptible to nucleophilic attack.

  • Nucleophilic Addition: The potent amide anion (NH₂⁻) attacks the δ+ carbon at the 2-position, forming a negatively charged σ-adduct (a Meisenheimer-like intermediate).[6][7] The pyridine nitrogen's coordination to the sodium cation enhances the ring's electrophilicity, facilitating this initial attack.[8]

  • Aromatization via Hydride Elimination: The crucial and unusual step is the rearomatization of the ring by eliminating a hydride ion (H⁻).[6][7] This is thermodynamically driven by the reformation of the stable aromatic system.

  • Irreversible Deprotonation: The expelled hydride is a very strong base and immediately deprotonates the newly formed amino group or the ammonia solvent, producing hydrogen gas (H₂), which bubbles out of the reaction, driving the equilibrium forward.[7] An acidic workup is required to protonate the resulting sodium salt of the aminopyridine to yield the final product.[6]

Chichibabin_Mechanism Chichibabin Reaction Mechanism cluster_reagents Reagents & Products Pyridine Pyridine SigmaAdduct σ-Adduct (Meisenheimer Intermediate) Pyridine->SigmaAdduct + NH₂⁻ NaNH2 NaNH₂ ProductSalt Sodium 2-aminopyridide SigmaAdduct->ProductSalt - H⁻ (Hydride) FinalProduct 2-Aminopyridine ProductSalt->FinalProduct + H₂O (Workup) H2 H₂ (gas) Hydride H⁻ Hydride->H2 + H⁺ source

Caption: Mechanism of the Chichibabin Reaction.

Protocol: Synthesis of 2-Aminopyridine
  • Reagents: Pyridine, Sodium Amide (NaNH₂), Toluene (anhydrous), Ammonium Chloride solution.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a reflux condenser, add anhydrous toluene.

    • Carefully add sodium amide to the toluene. Caution: Sodium amide is highly reactive and can ignite upon contact with moisture.[6] Handle under an inert atmosphere (e.g., nitrogen or argon).

    • Heat the suspension to reflux (approx. 110°C).

    • Slowly add pyridine dropwise to the refluxing mixture. The reaction is often marked by a color change to red or brown and the evolution of hydrogen gas.[6]

    • Continue refluxing for 4-6 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and cautiously quench by slowly adding water or an aqueous solution of ammonium chloride to destroy any unreacted sodium amide.

    • Separate the organic layer, and extract the aqueous layer with toluene or diethyl ether.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2-aminopyridine.

Expert Assessment:
  • Advantages: Atom-economical, uses inexpensive reagents, and provides a direct route to 2-aminopyridines.

  • Limitations: Requires harsh conditions (high temperatures, strong base), posing safety risks.[6] The substrate scope is limited, and it is generally not suitable for pyridines with electron-donating or base-sensitive functional groups. Regioselectivity can be an issue, sometimes yielding 4-amino byproducts.[5][9]

Transition Metal-Catalyzed Cross-Coupling Reactions

The advent of transition metal catalysis revolutionized C-N bond formation, offering milder conditions and vastly expanded substrate scope compared to classical methods.

A. Buchwald-Hartwig Amination (Palladium-Catalyzed)

The Buchwald-Hartwig amination is arguably the most powerful and versatile method for synthesizing aryl amines, including aminopyridines.[10] The reaction couples an amine with a halo- or triflyloxy-pyridine in the presence of a palladium catalyst, a phosphine ligand, and a base.[11][12]

Mechanistic Rationale and Experimental Causality

The reaction proceeds via a well-established catalytic cycle. The choice of ligand is paramount, as it dictates the catalyst's stability, reactivity, and substrate scope. Early systems used monodentate phosphines, but modern methods rely on sterically hindered, electron-rich alkyl- or biarylphosphine ligands (e.g., RuPhos, BrettPhos) or chelating bis(phosphine) ligands (e.g., BINAP, dppf).[10][13][14]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the pyridine-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. The base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the aminopyridine product is eliminated from the palladium center, regenerating the Pd(0) catalyst to re-enter the cycle.[10][12]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 L₂Pd(0) OxiAdd L₂Pd(II)(Ar)(X) Pd0->OxiAdd Oxidative Addition Amido L₂Pd(II)(Ar)(NR₂H)⁺X⁻ OxiAdd->Amido Ligand Exchange ProductComplex L₂Pd(II)(Ar)(NR₂) Amido->ProductComplex Deprotonation ProductComplex->Pd0 Reductive Elimination Product Ar-NR₂ (Aminopyridine) ProductComplex->Product BaseH Base-H⁺ ProductComplex->BaseH ArX Ar-X (Halopyridine) ArX->OxiAdd Amine HNR₂ Amine->Amido Base Base Base->ProductComplex Reduction_Workflow Nitropyridine Reduction Workflow cluster_methods Reduction Methods Start Pyridine Derivative Nitration Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration NitroPy Nitropyridine Nitration->NitroPy Reduction Reduction NitroPy->Reduction Final Aminopyridine Reduction->Final H2_PdC H₂ , Pd/C H2_PdC->Reduction Fe_HCl Fe, HCl Fe_HCl->Reduction

Sources

Comparative

A Senior Application Scientist's Guide to Spectroscopic Confirmation of 5-(Methylamino)picolinonitrile

Abstract In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a molecule's identity and purity is not merely a procedural step but the bedrock of reliable, reproducible scienc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a molecule's identity and purity is not merely a procedural step but the bedrock of reliable, reproducible science. This guide provides a comprehensive, technically-grounded framework for the characterization of 5-(Methylamino)picolinonitrile (C₇H₇N₃, MW: 133.15 g/mol )[1][2], a substituted picolinonitrile derivative of interest. We move beyond rote protocols to explain the causal reasoning behind the application of core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document is designed for researchers, analytical scientists, and quality control professionals, offering detailed methodologies, expected data, and a comparative analysis of techniques for purity assessment.

The Analytical Imperative: Why Rigorous Confirmation Matters

5-(Methylamino)picolinonitrile, a heterocyclic compound featuring a pyridine ring, a nitrile, and a secondary amine, possesses multiple functional groups that can participate in a variety of chemical reactions. Whether this molecule is a final active pharmaceutical ingredient (API) or a critical intermediate, its structural integrity and purity are paramount. Impurities can arise from starting materials, side reactions, or degradation, potentially altering biological activity, toxicity, and manufacturability. Spectroscopic analysis provides a non-destructive, detailed molecular fingerprint, essential for regulatory submission and ensuring the validity of downstream experimental data.

Core Methodologies for Structural Elucidation

A multi-spectroscopic approach is the gold standard for structural confirmation, as each technique provides a unique and complementary piece of the molecular puzzle.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[4] It provides definitive information on the chemical environment, connectivity, and relative abundance of atoms in the molecule.

  • Sample Preparation: Accurately weigh 10-15 mg of the 5-(Methylamino)picolinonitrile sample.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; it must fully dissolve the analyte without its own signals obscuring key regions of the spectrum.[5] CDCl₃ is a common first choice for many organic molecules.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard, setting the 0 ppm mark.[6]

  • Data Acquisition: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[7] A higher field strength provides better signal dispersion and resolution, which is crucial for unambiguous assignment of the aromatic protons.

  • Standard Experiments:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to observe each unique carbon as a single line.

    • 2D NMR (Optional but Recommended): Experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be run to definitively correlate proton-proton and proton-carbon connectivities, respectively.

The structure of 5-(Methylamino)picolinonitrile dictates a specific and predictable set of NMR signals.

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontsize=12]; edge [len=1.0];

// Define nodes for atoms N1 [label="N", pos="0,0.866!"]; C2 [label="C2", pos="1,0.866!"]; C3 [label="C3", pos="1.5,-0!"]; C4 [label="C4", pos="1,-0.866!"]; C5 [label="C5", pos="-0,-0.866!"]; C6 [label="C6", pos="-0.5,0!"]; H3 [label="H3", pos="2.5,0!"]; H4 [label="H4", pos="1.5,-1.732!"]; H6 [label="H6", pos="-1.5,0!"]; N_amino [label="N", pos="-0.5,-1.732!"]; H_amino [label="H", pos="-0.5,-2.598!"]; C_methyl [label="C7", pos="-1.5,-1.732!"]; H_methyl1 [label="H", pos="-2, -1.1!"]; H_methyl2 [label="H", pos="-2, -2.3!"]; H_methyl3 [label="H", pos="-1.5, -2.5!"]; C_cyano [label="C8", pos="2,1.732!"]; N_cyano [label="N", pos="2.5,2.598!"];

// Define edges for bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C3 -- H3; C4 -- H4; C6 -- H6; C5 -- N_amino; N_amino -- H_amino; N_amino -- C_methyl; C_methyl -- H_methyl1; C_methyl -- H_methyl2; C_methyl -- H_methyl3; C2 -- C_cyano; C_cyano -- N_cyano [style=bold, len=0.7]; C_cyano -- N_cyano [style=bold, len=0.7, constraint=false, splines=line, pos="2.2,2.0,2.3,2.3!"];

// Manually adjust positions if needed for clarity }

Structure of 5-(Methylamino)picolinonitrile with atom numbering for NMR assignments.

¹H NMR Spectrum:

  • Aromatic Region (δ 6.5-8.5 ppm): The pyridine ring protons are influenced by the electron-withdrawing nitrile group and the electron-donating methylamino group.[8]

    • H6: Expected to be the most downfield proton due to its proximity to the ring nitrogen, appearing as a doublet.

    • H4: Expected to be influenced by the adjacent amino group, appearing as a doublet of doublets.

    • H3: Expected to be the most upfield of the aromatic protons, appearing as a doublet.

  • Amine Proton (-NH-) (δ 4.0-6.0 ppm, variable): This proton often appears as a broad singlet. Its signal can broaden or disappear upon D₂O exchange, a useful diagnostic test. In ultra-pure samples, it may appear as a quartet due to coupling with the methyl protons.[6]

  • Methyl Protons (-CH₃) (δ 2.8-3.2 ppm): These three protons will appear as a singlet if decoupled from the NH proton by exchange. If coupling occurs, it will be a doublet.

¹³C NMR Spectrum:

  • Aromatic Carbons (δ 100-160 ppm): Five distinct signals are expected for the pyridine ring carbons.

  • Nitrile Carbon (-C≡N) (δ 115-125 ppm): A characteristically sharp signal in this region confirms the presence of the nitrile group.

  • Methyl Carbon (-CH₃) (δ 25-35 ppm): A single signal in the upfield (aliphatic) region.

¹H NMR Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
H6~8.2 - 8.4Doublet (d)1H
H4~7.3 - 7.5Doublet of Doublets (dd)1H
H3~6.7 - 6.9Doublet (d)1H
NH4.0 - 6.0 (variable)Broad Singlet (br s)1H
CH₃~2.9 - 3.1Singlet (s) or Doublet (d)3H
¹³C NMR Assignment Expected Chemical Shift (δ, ppm)
C2, C5, C6 (carbons attached to heteroatoms)140 - 160
C3, C4105 - 140
C≡N115 - 125
CH₃25 - 35
Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.[9] For this analysis, coupling liquid chromatography with mass spectrometry (LC-MS) is a highly effective approach.[10]

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like acetonitrile/water.[10]

  • Chromatography: Inject the sample onto a C18 reversed-phase UHPLC column. Use a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile). This separates the main compound from potential impurities before MS analysis.

  • Mass Spectrometry:

    • Ionization: Use Electrospray Ionization (ESI) in positive mode, which is well-suited for nitrogen-containing compounds.[10]

    • Analysis: In the mass analyzer, scan for the protonated molecule [M+H]⁺.

    • Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions.[11]

  • Parent Ion: The primary confirmation of identity is the detection of the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 134.16. High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₇H₈N₃⁺) to within a few parts per million (ppm).

  • Key Fragments: The fragmentation pattern provides a secondary check of the structure.

    • A characteristic fragmentation for picolinonitriles is the neutral loss of hydrogen cyanide (HCN, 27 Da), leading to a fragment ion at m/z 107.[12]

    • Loss of a methyl radical (•CH₃, 15 Da) from the parent ion could yield a fragment at m/z 119.

Ion Formula Expected m/z (Monoisotopic) Interpretation
[M+H]⁺C₇H₈N₃⁺134.0718Protonated Molecular Ion
[M-CH₃]⁺C₆H₅N₃⁺119.0534Loss of a methyl radical
[M+H-HCN]⁺C₆H₇N₂⁺107.0609Loss of hydrogen cyanide
Infrared (IR) Spectroscopy: The Functional Group Check

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[13]

  • Sample Preparation: Place a small amount of the solid 5-(Methylamino)picolinonitrile sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

  • Spectrum Collection: Collect the spectrum, typically in the range of 4000-400 cm⁻¹.

The IR spectrum should display characteristic absorption bands corresponding to the nitrile and secondary amine functional groups.[14]

  • -C≡N Stretch: A strong, sharp absorption band around 2220-2240 cm⁻¹ is the most definitive peak for the nitrile group in an aromatic system.[15] Its intensity and sharpness make it an excellent diagnostic tool.

  • N-H Stretch: A single, moderately sharp peak between 3200-3500 cm⁻¹ is characteristic of a secondary amine N-H bond.

  • C-H Stretches: Peaks just above 3000 cm⁻¹ correspond to aromatic C-H bonds, while peaks just below 3000 cm⁻¹ are from the aliphatic methyl C-H bonds.

  • Aromatic C=C/C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region, known as the "fingerprint region," are characteristic of the pyridine ring.[3]

Functional Group Vibration Mode Expected Absorption (cm⁻¹) Appearance
Nitrile (C≡N)Stretch2220 - 2240Strong, Sharp
Secondary Amine (N-H)Stretch3200 - 3500Medium, Sharp
Aromatic C-HStretch3000 - 3100Medium
Aliphatic C-H (CH₃)Stretch2850 - 3000Medium
Aromatic RingC=C, C=N Stretches1400 - 1600Multiple, Variable

A Comparative Guide to Purity Determination

While the above techniques confirm identity, they can also provide information on purity. However, for quantitative assessment, dedicated methods are often superior.[16]

Workflow cluster_identity Identity Confirmation cluster_purity Purity & Impurity Profiling NMR NMR Spectroscopy (¹H, ¹³C) Conclusion Confirmed Identity & Purity Report NMR->Conclusion MS Mass Spectrometry (HRMS) MS->Conclusion IR IR Spectroscopy IR->Conclusion HPLC HPLC-UV (Quantitative Purity) HPLC->Conclusion LCMS LC-MS (Impurity ID) LCMS->Conclusion qNMR qNMR (Absolute Purity) qNMR->Conclusion Sample 5-(Methylamino)picolinonitrile (Synthesized Sample) Sample->NMR Primary Analysis Sample->MS Primary Analysis Sample->IR Primary Analysis Sample->HPLC Secondary Analysis Sample->LCMS Secondary Analysis Sample->qNMR Secondary Analysis

Overall analytical workflow for identity and purity confirmation.

Method Principle Primary Use Advantages Limitations
HPLC-UV Chromatographic separation with UV detection.Quantitative Purity: Determines the relative percentage of the main component.[16]Widely available, robust, excellent for routine quality control.Requires a UV chromophore; may not detect all impurities if they co-elute or lack a chromophore.
LC-MS Chromatographic separation with mass detection.Impurity Identification: Provides molecular weight and structural data for unknown peaks.[10]High sensitivity and specificity; can identify and quantify trace impurities.More complex instrumentation; response factors can vary between compounds, making quantification less direct than UV.
qNMR Integration of analyte signals relative to a certified internal standard.Absolute Purity (Assay): Provides a direct measure of purity without needing a reference standard of the analyte itself.[16]Highly accurate and precise; a primary analytical method.Requires a high-field NMR; sample and standard must be fully soluble in the same solvent; can be time-consuming.

For a comprehensive assessment, an orthogonal approach is recommended. Use HPLC-UV for routine purity checks (e.g., >98% area) and supplement with LC-MS to identify any significant impurity peaks. For establishing a reference standard or in cases requiring the highest accuracy, qNMR is the method of choice.

Conclusion

The confirmation of 5-(Methylamino)picolinonitrile's identity and purity is a multi-faceted process that relies on the synergistic power of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide the definitive structural map, mass spectrometry acts as the molecular weight gatekeeper, and IR spectroscopy offers a rapid check of key functional groups. When combined with quantitative techniques like HPLC or qNMR, this analytical suite provides a self-validating system, ensuring the quality and reliability of the compound for its intended research or developmental application. This rigorous approach underpins scientific integrity and is a non-negotiable component of modern chemical and pharmaceutical science.

References

  • A Comparative Guide to LC-MS/MS Fragmentation Analysis of Picolinonitrile Compounds. (n.d.). Benchchem.
  • Comparative Guide to HPLC-MS Methods for Purity Analysis of Picolinonitrile Derivatives. (n.d.). Benchchem.
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  • Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews.
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  • General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. (n.d.). The Royal Society of Chemistry.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-(Methylamino)picolinonitrile

The procedures outlined below are grounded in the principles of minimizing risk, ensuring regulatory compliance, and protecting both laboratory personnel and the environment. By understanding the "why" behind each step,...

Author: BenchChem Technical Support Team. Date: February 2026

The procedures outlined below are grounded in the principles of minimizing risk, ensuring regulatory compliance, and protecting both laboratory personnel and the environment. By understanding the "why" behind each step, you can confidently manage the disposal of this and similar chemical entities.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Given the absence of a dedicated SDS for 5-(Methylamino)picolinonitrile, a conservative approach based on analogous compounds is warranted. Structurally similar molecules, such as 5-amino-3-(trifluoromethyl)picolinonitrile and other aminopyridine derivatives, are classified as acutely toxic if swallowed and may cause skin and eye irritation.[1][2] Therefore, it is prudent to handle 5-(Methylamino)picolinonitrile as a hazardous substance with similar potential risks.

Table 1: Hazard Profile Based on Analogous Compounds

Hazard ClassClassificationPrecautionary Statement
Acute Oral ToxicityToxic if swallowed[1]Do not eat, drink or smoke when using this product. If swallowed, get emergency medical help immediately and rinse mouth.[1][2]
Skin Corrosion/IrritationCauses skin irritation[2]Wash skin thoroughly after handling. Wear protective gloves.[2]
Serious Eye Damage/IrritationCauses serious eye irritation[2]Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[2]
Specific Target Organ ToxicityMay cause respiratory irritation[2]Avoid breathing dust. Use only in a well-ventilated area.[2]

The nitrile group (-CN) present in the molecule is of particular concern. Under acidic conditions or high temperatures, nitriles can decompose to release highly toxic hydrogen cyanide gas.[3][4] This dictates the need for careful segregation from acidic waste streams.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 5-(Methylamino)picolinonitrile for any purpose, including disposal, the following minimum PPE is mandatory:

  • Eye Protection: Chemical safety goggles are essential. If there is a splash risk, a face shield should also be worn.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required.[5] Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.

  • Body Protection: A laboratory coat is necessary to protect against skin contact.

  • Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a respirator may be necessary for larger quantities or in case of a spill.[5]

Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to the safe disposal of 5-(Methylamino)picolinonitrile, from the point of generation to final removal by a licensed waste contractor.

Step 1: Waste Segregation at the Source

Proper segregation is critical to prevent dangerous chemical reactions.[6][7]

  • Solid Waste:

    • Place solid 5-(Methylamino)picolinonitrile waste into a dedicated, clearly labeled hazardous waste container.

    • Contaminated consumables such as gloves, weighing paper, and pipette tips should also be disposed of in this container.[6]

  • Liquid Waste:

    • If dissolved in a solvent, collect the liquid waste in a separate, compatible container.

    • Crucially, do not mix nitrile-containing waste with acidic waste streams due to the potential for hydrogen cyanide gas evolution.[3]

    • Avoid mixing with incompatible chemicals, such as strong oxidizing agents or bases, which could lead to vigorous reactions.[8][9]

Step 2: Waste Container Labeling and Storage

Accurate and detailed labeling is a regulatory requirement and essential for safe handling.[10]

  • Labeling: The waste container must be labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "5-(Methylamino)picolinonitrile"

    • The specific hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date[10]

    • Your name and laboratory contact information

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory.

    • Ensure the storage area is away from heat sources and incompatible chemicals.

    • The container should be kept closed at all times except when adding waste.[11]

Step 3: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[12]

  • Contact EHS: Follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request form detailing the contents of the waste container.

  • Professional Disposal: The designated waste contractor will transport the material to a licensed treatment, storage, and disposal facility (TSDF).[12]

Recommended Final Disposal Methods

The preferred methods for the ultimate disposal of 5-(Methylamino)picolinonitrile are:

  • Incineration: Controlled incineration in a hazardous waste facility is the most effective method.[1] This process destroys the organic molecule and typically includes flue gas scrubbing to remove harmful combustion byproducts.

  • Landfill: Disposal in a specially designated hazardous waste landfill may be an option, but it is generally less preferred than incineration for organic compounds.[5]

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

Emergency Procedures for Spills

In the event of a spill:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, and if you are trained to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Clean-Up: Carefully collect the absorbed material and place it in a labeled hazardous waste container.[2]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your supervisor and EHS office.

Disposal Decision Workflow

The following diagram illustrates the key decision points in the disposal process for 5-(Methylamino)picolinonitrile.

Caption: Disposal workflow for 5-(Methylamino)picolinonitrile.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the highest standards of professional responsibility.

References

  • United Nations Office on Drugs and Crime. (2012). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]

  • Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methylpicolinonitrile. PubChem. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • National Research Council Canada. (n.d.). Thermal decomposition products of polyacrylonitrile. NRC Publications Archive. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. Retrieved from [Link]

  • University of Georgia. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Begum, S. G., et al. (2018). PHARMACEUTICAL INCOMPATIBILITES: A REVIEW. ResearchGate. Retrieved from [Link]

  • Chemistry For Everyone. (2025, May 30). How Do You Dispose Of Nitric Acid Waste?. YouTube. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (1994, November 14). 5-Ethyl-2-picoline CAS N°: 104-90-5. OECD Existing Chemicals Database. Retrieved from [Link]

  • Newton, D. W. (2009). Drug incompatibility chemistry. American Journal of Health-System Pharmacy, 66(4), 348-357. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 15). Household Hazardous Waste (HHW). Retrieved from [Link]

  • Scribd. (n.d.). 1.3 - Chemical Incompatibilities. Retrieved from [Link]

  • University of Maryland. (n.d.). Table of Incompatible Chemicals. Environmental Safety, Sustainability and Risk. Retrieved from [Link]

  • Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, pyridine, 5-hexyl-2-methyl-, CAS Registry Number 710-40-7. Food and Chemical Toxicology, 182, 114162. Retrieved from [Link]

  • Szczepek, W. J., et al. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1682-1691. Retrieved from [Link]

Sources

Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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